1-Bromo-3,5-dinitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMYNWXIGPOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864816 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18242-39-2, 63460-06-0 | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-dinitrobenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-dinitrobenzene is a vital organic intermediate, characterized by a benzene ring substituted with a bromine atom and two nitro groups.[1][2] This unique structure imparts significant reactivity, making it a cornerstone in the synthesis of a wide array of complex molecules.[2] Its utility spans across the agrochemical sector for creating pesticides and herbicides, the pharmaceutical industry as a foundational building block for novel drug discovery, and in the manufacturing of dyes.[2] This guide provides a comprehensive overview of its core physical properties, crucial for its safe and effective handling and application in research and development.
Molecular and Chemical Identity
This compound is an organic compound whose identity is well-defined by its chemical formula and various identifiers. Its molecular formula is C₆H₃BrN₂O₄.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 18242-39-2[1][3] |
| Molecular Weight | 247.00 g/mol [4][5] |
| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)[O-][1][4] |
| InChI | InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H[1][4] |
| InChIKey | OLDMYNWXIGPOCI-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its use in various chemical reactions and formulations.
Appearance
It is typically described as a white to light yellow or off-white crystalline solid or powder.[1]
Thermal Properties
The melting and boiling points are key indicators of the purity and thermal stability of the compound.
Table 2: Thermal Properties
| Property | Value |
| Melting Point | 75-76 °C[6] |
| Boiling Point | 309.3 °C at 760 mmHg[7] |
| Flash Point | 140.9 °C[7] |
Density and Solubility
Understanding the density and solubility is essential for reaction setup and solvent selection.
Table 3: Density and Solubility
| Property | Value |
| Density | 1.910 g/cm³[3] |
| Water Solubility | Slightly soluble in water.[3][8] |
| Solubility in Other Solvents | Soluble in Methanol.[3][9] |
Spectroscopic Data
While detailed spectroscopic analyses are beyond the scope of this guide, it is important to note that techniques such as NMR are used to confirm the structure of this compound. Mass spectrometry data is also available for this compound.[10]
Reactivity and Applications
The reactivity of this compound is largely dictated by the bromine atom and the two electron-withdrawing nitro groups. The bromine atom is susceptible to substitution reactions, allowing for the introduction of various functional groups.[1] This reactivity is fundamental to its role as a versatile building block in organic synthesis.[1][2]
Its primary applications are as an intermediate in the synthesis of:
-
Agrochemicals: Used in the production of pesticides and herbicides.[2]
-
Pharmaceuticals: A crucial component in the development of new therapeutic agents.[2]
-
Dyes: Utilized in the manufacturing of a variety of colorants.[1][2]
Synthesis Overview
A common method for the synthesis of this compound involves the bromination of 1,3-dinitrobenzene.[3] In a typical procedure, 1,3-dinitrobenzene is dissolved in concentrated sulfuric acid and heated, followed by the addition of N-bromosuccinimide (NBS).[3] The reaction mixture is then poured into ice water to precipitate the product.[3] Another reported method is the Hunsdiecker reaction between silver 3,5-dinitrobenzoate and bromine.[11]
Caption: 2D structure of this compound.
References
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Chongqing Chemdad Co., Ltd. 1-BROMO-3,5-DINITRO-BENZENE. [Link]
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An In-depth Technical Guide to 1-Bromo-3,5-dinitrobenzene: A Versatile Synthetic Building Block
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3,5-dinitrobenzene, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and key applications. By elucidating its chemical reactivity and providing practical experimental protocols, this guide aims to serve as an authoritative resource for leveraging this versatile molecule in the design and synthesis of novel compounds.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound that has carved a niche as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique molecular architecture, characterized by a bromine atom and two electron-withdrawing nitro groups on a benzene ring, imparts significant reactivity and versatility.[1] This makes it a sought-after precursor in diverse fields, including the agrochemical sector for developing potent pesticides and herbicides, the pharmaceutical industry as a foundational element for novel drug discovery, and in the manufacturing of specialized dyes.[1][2][3] This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing the technical insights necessary for its effective and safe utilization in advanced chemical synthesis.
Chemical Identity and Molecular Structure
The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and synthetic potential.
Molecular Formula: C₆H₃BrN₂O₄[3][4][5][6][7]
IUPAC Name: this compound[7]
Synonyms: 3,5-Dinitrobromobenzene, 5-Bromo-1,3-dinitrobenzene[2][4]
CAS Number: 18242-39-2[4][5][6]
The structure features a benzene ring substituted with a bromine atom at the C1 position and two nitro groups (NO₂) at the C3 and C5 positions. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the bromine substituent.
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 247.00 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow crystalline powder | [4][8] |
| Melting Point | 75.0 to 79.0 °C | |
| Solubility | Slightly soluble in water. | [2][3] |
| Storage Temperature | Ambient/Room temperature | [5] |
Synthesis and Manufacturing Pathways
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Electrophilic Bromination of 1,3-Dinitrobenzene
A common and efficient method involves the direct bromination of 1,3-dinitrobenzene. The strong deactivating effect of the two nitro groups makes the aromatic ring electron-deficient, necessitating harsh reaction conditions.
Causality of Experimental Choices:
-
Reagents: N-bromosuccinimide (NBS) is used as the bromine source, and concentrated sulfuric acid serves as both the solvent and a catalyst. The sulfuric acid protonates the NBS, increasing the electrophilicity of the bromine.
-
Temperature: The reaction is heated to 80-90°C to overcome the high activation energy required for the electrophilic substitution on the deactivated ring.
Caption: Workflow for the synthesis of this compound.
Hunsdiecker Reaction
An alternative synthesis route is the Hunsdiecker reaction, which involves the thermal decarboxylation of the silver salt of 3,5-dinitrobenzoic acid in the presence of bromine.[9] This method is particularly useful when the starting material is the corresponding carboxylic acid. The reaction is believed to proceed through a radical mechanism.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups. The two nitro groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).
The bromine atom serves as an excellent leaving group in SNAr reactions.[4] The presence of the nitro groups in the meta positions relative to the bromine atom helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization is crucial for the reaction to proceed.
Caption: Generalized mechanism for nucleophilic aromatic substitution.
This reactivity makes this compound a versatile intermediate for introducing a variety of functional groups onto the aromatic ring, which is a key strategy in the synthesis of complex target molecules, including pharmaceutical agents.[1][4]
Applications in Research and Drug Development
The utility of this compound as a synthetic intermediate spans multiple industries.[1]
-
Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical intermediates.[1] The ability to perform selective transformations, such as substituting the bromine and reducing the nitro groups, allows for the construction of highly functionalized aromatic cores that are central to the structure of many modern therapeutic agents.[10] For instance, derivatives of this compound can be used to synthesize scaffolds for kinase inhibitors, which are a significant class of drugs.[10]
-
Agrochemical Synthesis: This compound is instrumental in the creation of effective pesticides and herbicides, contributing to modern agricultural practices.[1]
-
Dye Manufacturing: In the dye industry, its structure is leveraged to produce a range of colors with specialized properties.[1]
Experimental Protocol: Synthesis via Bromination of 1,3-Dinitrobenzene
The following protocol is a self-validating system for the synthesis of this compound.
Materials:
-
1,3-Dinitrobenzene (30.0 g, 0.18 mol)
-
Concentrated Sulfuric Acid (180 mL)
-
N-bromosuccinimide (NBS) (44.5 g, 0.25 mol)
-
Ice water (600 mL)
Procedure:
-
In a suitable reaction vessel, dissolve 30.0 g of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.
-
Heat the solution to 80°C.
-
While maintaining the reaction temperature between 80-90°C, add 44.5 g of N-bromosuccinimide (NBS) in nine portions over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 80-90°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into 600 mL of ice water to precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the precipitate thoroughly with water to remove any residual acid.
-
Dry the solid to obtain this compound. A typical yield is around 93.7%.[2]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It causes skin and serious eye irritation and may cause respiratory irritation.[3][7]
-
Precautions:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[12]
Conclusion
This compound stands as a testament to the power of functional group interplay in organic synthesis. Its unique electronic properties make it a highly valuable and versatile intermediate for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in driving innovation in drug discovery, materials science, and other chemical industries.
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An In-Depth Technical Guide to 1-Bromo-3,5-dinitrobenzene (CAS No. 18242-39-2): A Strategic Intermediate in Complex Synthesis
This guide provides an in-depth technical overview of 1-Bromo-3,5-dinitrobenzene, a pivotal reagent in modern organic synthesis. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causality behind its reactivity and its strategic applications in the synthesis of high-value molecules.
Core Molecular Profile and Physicochemical Characteristics
This compound is an organic compound featuring a benzene ring substituted with a bromine atom and two nitro groups at the 1, 3, and 5 positions, respectively.[1] This substitution pattern is not arbitrary; it is the key to the molecule's utility. The two nitro groups are powerful electron-withdrawing groups, which profoundly influences the molecule's electronic structure and, consequently, its chemical reactivity.[1] This electronic deficit makes the aromatic ring highly susceptible to specific classes of reactions that are fundamental to building complex molecular architectures.
The compound typically presents as a white to light yellow crystalline solid.[1][2] While its solubility in water is limited, it shows good solubility in common organic solvents like methanol and acetone.[3][4]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 18242-39-2 | [1][5][6] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1][5] |
| Molecular Weight | 247.00 g/mol | [5][7] |
| Appearance | White to Light yellow powder/crystal | [1][2] |
| Melting Point | 75-79 °C | [2][8] |
| Boiling Point | 309.3 °C (Predicted) | [3][8] |
| Density | 1.910 g/cm³ | [3][8] |
| Solubility | Slightly soluble in water; Soluble in Methanol | [3][4] |
| InChI Key | OLDMYNWXIGPOCI-UHFFFAOYSA-N | [1][7] |
| SMILES | BrC1=CC(=O)=CC(=O)=C1 | [1][5] |
Synthesis Pathway: Electrophilic Bromination
The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 1,3-dinitrobenzene.[3] This reaction is a classic example of electrophilic aromatic substitution on a deactivated ring system.
Causality Behind the Method:
-
Deactivated Ring: The two nitro groups on 1,3-dinitrobenzene strongly deactivate the ring towards electrophilic attack. Therefore, standard bromination conditions (Br₂ with a Lewis acid) are often sluggish.
-
Enhanced Electrophile: To overcome this deactivation, a more potent source of electrophilic bromine is required. N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid serves this purpose. The sulfuric acid protonates the NBS, generating a highly electrophilic bromine species capable of attacking the electron-poor ring.
-
Solvent and Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as the solvent, maintaining a highly acidic and polar environment conducive to the reaction.[3]
Detailed Experimental Protocol: Synthesis from 1,3-Dinitrobenzene
This protocol describes a validated lab-scale synthesis.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 30.0 g (0.18 mol) of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.
-
Heating: Gently heat the mixture to 80°C. The reaction temperature must be carefully maintained between 80-90°C to ensure a controlled reaction rate without excessive side product formation.
-
NBS Addition: Over a period of 30 minutes, add 44.5 g (0.25 mol) of N-bromosuccinimide (NBS) in nine small portions (batches). Portion-wise addition helps to control the exotherm and maintain the optimal reaction temperature.
-
Reaction Monitoring: After the final addition, allow the reaction to proceed for an additional 30 minutes at 80-90°C. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 600 mL of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product, being insoluble in water, will precipitate out as a white solid.[3] This step also serves to quench the reaction and dilute the sulfuric acid.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the collected solid to obtain this compound. A typical yield for this procedure is high, often around 93-94%.[3]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in synthesis lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10]
Mechanistic Rationale: The SNAr reaction is typically challenging for simple aryl halides. However, the presence of strong electron-withdrawing groups (EWGs) like the two nitro groups dramatically accelerates the reaction.[11][12] The mechanism proceeds in two steps:
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The nitro groups are crucial here; they delocalize the negative charge through resonance, significantly stabilizing the intermediate and lowering the activation energy of this first, rate-determining step.[10][12]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the bromide leaving group.[10]
This high reactivity allows the bromine atom to be displaced by a wide variety of nucleophiles (e.g., alkoxides, amines, thiolates), making it an excellent scaffold for introducing diverse functional groups.[9][13]
Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr reactions.
Applications in Drug Development and Agrochemicals
This compound is not an end product but a strategic building block. Its versatile reactivity makes it a valuable starting material across several industries.[13]
-
Pharmaceutical Synthesis: It serves as a crucial intermediate for creating new drug candidates.[8][13] The ability to easily introduce various functionalities via SNAr allows for the rapid generation of compound libraries for screening. Subsequent modification of the nitro groups (e.g., reduction to anilines) provides another handle for further molecular elaboration, which is a key strategy in medicinal chemistry.[14]
-
Agrochemical Industry: The compound is a key intermediate in the synthesis of various pesticides and herbicides.[4][8][13] Its structure allows for the development of molecules that can effectively target pests and weeds.
-
Dye Manufacturing: It is also used as an intermediate in the production of a wide range of dyes and pigments.[8][9]
-
Research Applications: Beyond synthesis, it has been used as an optical probe in reaction systems to study the reactivity of different nucleophiles, as its fluorescence properties can change upon reaction.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential.
-
Hazards: The compound may cause skin and eye irritation and is harmful if swallowed.[2][9] It is classified as toxic.[9]
-
Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[16][17] Avoid creating dust.[15]
-
Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents.[4] The container should be kept tightly closed to prevent moisture ingress.[4][15]
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Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE | lookchem. lookchem.[Link]
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Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution - ResearchGate. ResearchGate.[Link]
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A Technical Guide to 1-Bromo-3,5-dinitrobenzene: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dinitrobenzene is a pivotal chemical intermediate whose utility is anchored in the unique reactivity conferred by its trifunctionalized aromatic core. The presence of two strongly electron-withdrawing nitro groups and a halogen leaving group makes it a highly specialized building block in modern organic synthesis. This guide provides an in-depth examination of its nomenclature, physicochemical properties, and synthetic methodologies. Critically, it delves into the mechanistic underpinnings of its reactivity, focusing on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a feature extensively leveraged in the development of novel pharmaceutical, agrochemical, and dyestuff molecules. Spectroscopic data, safety protocols, and practical experimental procedures are detailed to provide a comprehensive resource for professionals in the chemical sciences.
Nomenclature and Chemical Identity
The systematic naming of a substituted benzene ring follows a set of established IUPAC rules designed for clarity and unambiguity. For polysubstituted benzenes, the parent name is "benzene." Substituents are listed in alphabetical order, and the carbon atoms of the ring are numbered to assign the lowest possible locants to the substituents.[1][2]
For the compound :
-
Parent: Benzene
-
Substituents: One "bromo" group and two "nitro" groups ("dinitro").
-
Alphabetical Order: Bromo comes before dinitro.
-
Numbering: To achieve the lowest locant set, numbering starts at the carbon bearing the bromo group, proceeding in the direction that gives the nitro groups the next lowest numbers. This results in the locants 1, 3, and 5.
Therefore, the correct IUPAC name is This compound .[3]
Caption: Structure and IUPAC numbering for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 18242-39-2 | [4][5] |
| Molecular Formula | C₆H₃BrN₂O₄ | [3] |
| Molecular Weight | 247.00 g/mol | [3] |
| InChIKey | OLDMYNWXIGPOCI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)[O-] | [3] |
| Synonyms | 3,5-Dinitrobromobenzene, 5-Bromo-1,3-dinitrobenzene |[6] |
Physicochemical Properties
This compound is typically an off-white or light yellow crystalline powder at room temperature.[7] Its physical properties are dominated by the rigid, planar aromatic system and the polar nitro groups.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white/Powder to crystal | [7] |
| Melting Point | 75-76 °C | |
| Boiling Point | 309.3 °C at 760 mmHg | |
| Density | 1.910 g/cm³ | |
| Solubility | Slightly soluble in water; Soluble in Methanol | [6][8] |
| Storage Temperature | Room Temperature, sealed in a dry environment |[8] |
Synthesis of this compound
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution (EAS). The starting material, 1,3-dinitrobenzene, possesses a benzene ring that is heavily deactivated by the strong electron-withdrawing effects of the two nitro groups.[9] Consequently, forcing conditions are required to achieve bromination. A standard and effective laboratory-scale method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. The sulfuric acid acts as a powerful acidic medium that protonates NBS, generating a potent electrophilic bromine species capable of attacking the electron-deficient ring.[6]
Experimental Protocol: Bromination of 1,3-Dinitrobenzene
This protocol is adapted from established procedures for the bromination of deactivated arenes.[6]
Step 1: Reaction Setup
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 180 mL of concentrated sulfuric acid (98%).
-
Carefully add 30.0 g (0.18 mol) of 1,3-dinitrobenzene to the acid with stirring.
-
Heat the mixture to 80 °C using an oil bath.
Step 2: Reagent Addition
-
Once the temperature is stable between 80-90 °C, begin the portion-wise addition of 44.5 g (0.25 mol) of N-bromosuccinimide (NBS).
-
Add the NBS in approximately 9 equal portions over a period of 30 minutes, ensuring the temperature does not exceed 90 °C.
-
Causality: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side products or decomposition.
Step 3: Reaction and Work-up
-
After the final addition of NBS, maintain the reaction mixture at 80-90 °C for an additional 30 minutes to ensure completion.
-
Allow the reaction to cool to room temperature.
-
Prepare a 1 L beaker containing 600 mL of an ice-water slurry.
-
Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white or off-white precipitate will form.
-
Self-Validation: The precipitation of the product upon quenching in water confirms its low aqueous solubility and separates it from the sulfuric acid and other soluble byproducts.
Step 4: Isolation and Purification
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.
-
Dry the crude product in a vacuum oven at 40-50 °C. A typical yield of the crude white solid is around 41 g (93%).
-
For higher purity, the product can be recrystallized from a suitable solvent like ethanol or methanol.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a direct consequence of its electronic structure.
-
Electrophilic Aromatic Substitution (EAS): The two nitro groups are powerful deactivating groups due to their strong inductive (-I) and resonance (-M) effects. They withdraw electron density from the benzene ring, making it highly electron-deficient and thus unreactive towards most electrophiles.[9][10] Further electrophilic attack is exceptionally difficult and requires extreme conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack.[11] This is the compound's most significant and synthetically useful mode of reactivity. The nitro groups activate the ring towards SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[12] The bromine atom serves as an excellent leaving group. This dual functionality—an activated ring and a good leaving group—makes it a valuable substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the dinitrophenyl scaffold.[12][13]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized sigma-complex (Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
-
Elimination: The aromaticity is restored in a fast step by the expulsion of the bromide leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Applications in Research and Drug Development
This compound is not an end-product but a versatile intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules.[13]
-
Pharmaceutical Development: It is used as a starting material for synthesizing compounds with potential biological activity. The dinitrophenyl moiety can be a key pharmacophore, or the functional groups can be manipulated. For example, the bromine can be displaced by a nitrogen-containing heterocycle, and the nitro groups can subsequently be reduced to amines, which can then be acylated or otherwise functionalized to build a library of drug candidates.[8][13][14]
-
Agrochemical Industry: The compound is a precursor for various pesticides and herbicides. The high electron deficiency of the ring is often a feature of biologically active molecules in this sector.[13]
-
Dye Manufacturing: It serves as an intermediate in the production of certain types of dyes. The chromophoric properties of the dinitrophenyl system can be tuned by adding or modifying substituent groups.[13]
Spectroscopic Characterization
Spectroscopic analysis provides a definitive method for structure confirmation and purity assessment. The high degree of symmetry in this compound leads to a relatively simple NMR spectrum.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
|---|---|---|
| ¹H NMR | Two signals in the aromatic region (δ 8.0-9.0 ppm). A triplet (or narrow multiplet) for H-4/H-6 (integral 2H) and a triplet (or narrow multiplet) for H-2 (integral 1H). | Due to molecular symmetry, H-4 and H-6 are chemically equivalent. The strong deshielding effect of the -NO₂ groups shifts the protons significantly downfield.[15] |
| ¹³C NMR | Four distinct signals. C1 (C-Br), C3/C5 (C-NO₂), C2 (C-H), and C4/C6 (C-H). | The plane of symmetry through C2 and C5 renders C3/C5 and C4/C6 equivalent. |
| IR Spectroscopy | ~1520-1560 cm⁻¹ (asymmetric -NO₂ stretch), ~1340-1370 cm⁻¹ (symmetric -NO₂ stretch), ~3100 cm⁻¹ (aromatic C-H stretch), ~1000-1200 cm⁻¹ (C-Br stretch). | These are characteristic vibrational frequencies for the functional groups present in the molecule.[16] |
| Mass Spectrometry | Molecular ion peaks (M⁺ and M+2) of nearly equal intensity. | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) results in a characteristic isotopic pattern for bromine-containing fragments. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.[17]
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry place. Keep away from oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Material should be handled as hazardous waste.
Conclusion
This compound is a foundational reagent in synthetic organic chemistry. While its own applications are limited, its true value is realized as a versatile intermediate. The strategic placement of two strongly activating nitro groups and a good leaving group on a benzene ring creates a powerful electrophilic aromatic system, ideal for undergoing nucleophilic aromatic substitution. This predictable and high-yielding reactivity allows researchers in pharmaceutical, agrochemical, and materials science to readily introduce diverse functionalities, making it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
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LookChem. (n.d.). Cas 18242-39-2, 1-BROMO-3,5-DINITRO-BENZENE. Retrieved from [Link]
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University of Calgary. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
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Dutov, M. D., et al. (2012). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. Retrieved from [Link]
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IRJET. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 1-Bromo-3,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. As a Senior Application Scientist, my objective is to deliver not just data, but actionable insights grounded in established scientific principles, ensuring that researchers can confidently and safely utilize this compound in their work. We will explore its fundamental properties, analytical characterization, and applications, with a focus on the causality behind experimental choices.
This compound (CAS No. 18242-39-2) is an aromatic organic compound characterized by a benzene ring substituted with one bromine atom and two nitro groups.[1] This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in reactions where the bromine atom can be replaced via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the two nitro groups.[1]
The compound typically appears as an off-white to yellow crystalline solid.[1][2][3] Its solubility is limited in water but shows good solubility in solvents like methanol.[3][4][5]
Key Quantitative Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The molecular weight, in particular, is critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.
| Property | Value | Source(s) |
| Molecular Weight | 247.00 g/mol | [6][7] |
| Exact Mass | 245.92762 Da | [6] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1][4][6][8][9] |
| CAS Number | 18242-39-2 | [2][6][8][9] |
| Melting Point | 75-77 °C | [2][3][5] |
| Boiling Point | 309.3 °C (Predicted) | [2][3] |
| Density | ~1.91 g/cm³ | [3] |
| Appearance | Off-white to yellow powder/crystal | [1][3][5] |
| Water Solubility | Slightly soluble / Insoluble | [1][2][4][5] |
Analytical Characterization: A Self-Validating Workflow
Ensuring the identity and purity of a starting material is a non-negotiable prerequisite for reproducible and reliable experimental outcomes. The following workflow describes a robust, self-validating system for the characterization of this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, offering a dual-validation system in a single analysis.
Experimental Protocol: Purity and Identity Verification by GC-MS
Objective: To confirm the identity and determine the purity of a sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution of the stock solution to achieve a final concentration of 10 µg/mL for analysis.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identity Confirmation: Compare the acquired mass spectrum with a reference spectrum (e.g., from a spectral library like NIST). The molecular ion peak (M+) should be visible at m/z 246 and 248 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br), and the fragmentation pattern should match.
-
Purity Assessment: Integrate the peak area of this compound in the TIC. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Workflow Visualization
The following diagram illustrates the logical flow of the analytical characterization process, from sample handling to final data validation.
Caption: Workflow for identity and purity verification of this compound by GC-MS.
Applications in Synthesis and Drug Development
This compound serves as a versatile building block in organic chemistry. Its primary utility stems from its role as an electrophile in nucleophilic aromatic substitution (SNAAr) reactions. The strong electron-withdrawing nitro groups activate the benzene ring, facilitating the displacement of the bromide ion by a wide range of nucleophiles.
This reactivity makes it an important intermediate in the synthesis of more complex molecules for various sectors:
-
Pharmaceuticals: Used as a precursor for creating novel therapeutic agents.[1]
-
Agrochemicals: A key component in the development of new pesticides and herbicides.[3][4]
-
Dyes and Pigments: Employed in the synthesis of dyestuffs.[1][4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and presents several risks.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[6] It is also known to cause skin and serious eye irritation.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4][10]
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1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. CP Lab Safety. [Link]
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1-Bromo-3,5-dinitrobenzene melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-dinitrobenzene
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. It provides not only the established physical constants for this compound but also delves into the experimental methodologies required for their accurate determination, emphasizing the scientific principles that underpin these techniques.
Introduction: The Significance of this compound
This compound (CAS No. 18242-39-2) is a yellow crystalline solid that serves as a pivotal intermediate in various sectors of the chemical industry.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom and two nitro groups, makes it a versatile building block in organic synthesis. This compound is instrumental in the manufacturing of agrochemicals, pharmaceuticals, and dyestuffs, where the precise control of reaction pathways is paramount.[2][3]
Understanding the fundamental physical properties of a starting material is a prerequisite for its effective use in synthesis and development. The melting and boiling points, in particular, are critical indicators of purity and provide essential data for process optimization, safety assessments, and quality control. This document offers an in-depth examination of these properties and the rigorous protocols for their validation.
Core Physicochemical Properties
The essential physical and chemical data for this compound are summarized below. These values represent the foundational knowledge required for handling, storing, and utilizing this compound in a laboratory or industrial setting.
| Property | Value | Source(s) |
| CAS Number | 18242-39-2 | [4][5][6] |
| Molecular Formula | C₆H₃BrN₂O₄ | [6][7][8] |
| Molecular Weight | 247.00 g/mol | [6][7] |
| Appearance | White to Light yellow powder/crystal | [4][5] |
| Melting Point | 75-79 °C | [2][4][5][8] |
| Boiling Point | 309.3 °C (Predicted) | [2][8] |
| Density | 1.910 g/cm³ | [2][8] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [2][4][5][8] |
| Storage | Sealed in dry, Room Temperature | [2][6][8] |
Melting Point Determination: A Criterion for Purity
The melting point is one of the most reliable and fundamental indicators of a solid organic compound's purity.[9] A pure crystalline substance exhibits a sharp and characteristic melting range, typically spanning 0.5-2.0°C.[10] The presence of even minor impurities disrupts the crystal lattice, which results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[9][10] Therefore, accurate melting point determination is not merely for identification but is a crucial quality control step.
Causality in Experimental Design
The standardized capillary method is preferred for its accuracy and minimal sample requirement. The choice of a slow, controlled heating rate is critical; rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[11] Grinding the sample into a fine powder ensures uniform heat distribution throughout the crystalline matrix.
Experimental Protocol: Digital Melting Point Apparatus
This protocol describes the determination using a modern digital apparatus (e.g., a Mel-Temp or DigiMelt), which offers superior accuracy and safety over older oil-bath methods.
Step 1: Sample Preparation
-
Place a small amount of this compound onto a clean, dry watch glass.
-
Using a spatula, crush the crystals into a fine, uniform powder. This ensures efficient and even heat transfer.[10]
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Gently tap the sealed end of the tube on a hard surface to compact the powder into a column approximately 2-3 mm high at the bottom of the tube.[10][12]
Step 2: Rapid Determination (Approximate Range)
-
Ensure the heating block of the apparatus is at least 20°C below the expected melting point (approx. 75°C).[10]
-
Insert the prepared capillary tube into the sample holder.
-
Set a rapid heating rate (e.g., 5-10°C per minute).[10]
-
Observe the sample through the magnifying lens and record the temperature at which the powder begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.
Step 3: Accurate Determination (Slow Run)
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[10]
-
Prepare a new capillary tube with a fresh sample. Never re-melt a sample , as decomposition or polymorphic changes can alter the melting point.[10]
-
Insert the new tube and set the heating rate to a slow 1-2°C per minute.[12]
-
Precisely record the temperature when the first droplet of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature when the last solid crystal disappears (T₂).[10]
-
The official melting range is reported as T₁ - T₂. For pure this compound, this range should be narrow.
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Boiling Point Determination: Principles and Practice
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13] For compounds like this compound, which have a high boiling point, the experimentally determined value is often supplemented by a predicted value, as prolonged heating can risk decomposition. The predicted boiling point of ~309°C indicates that specialized techniques are required for its experimental verification.
The Thiele tube method is a classic and effective micro-technique for determining boiling points, requiring only a small amount of the substance.[14]
Causality in Experimental Design
The method's ingenuity lies in its use of an inverted capillary tube. As the sample is heated, the air trapped inside the capillary expands and escapes.[15] When the sample's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops. The precise moment the external pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. This point of equilibrium is, by definition, the boiling point at that atmospheric pressure.[15]
Experimental Protocol: Thiele Tube Method
Step 1: Apparatus Assembly
-
Secure a Thiele tube to a ring stand using a clamp. The tube should contain an appropriate heating oil (e.g., mineral oil) to a level just above the top of the side-arm loop.[15]
-
Attach a small test tube (or fusion tube) containing 0.5-1.0 mL of this compound (melted, if solid at room temp) to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Place a small capillary tube (sealed at one end) into the sample, with the open end down.[14]
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band remains above the oil level.[15]
Step 2: Heating and Observation
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.[15]
-
As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates the sample is at or slightly above its boiling point.
Step 3: Cooling and Measurement
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The stream of bubbles will slow and eventually stop.
-
The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[14][15] Record this temperature immediately.
-
It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Visualization: Thiele Tube Boiling Point Apparatus
Caption: Setup for micro boiling point determination.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[7] It causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[4][5] In case of eye contact, rinse cautiously with water for several minutes.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][16]
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are indicative of its identity and purity. The established melting point of 75-79°C and a predicted boiling point of ~309°C provide critical benchmarks for its use in research and manufacturing. Adherence to rigorous, well-understood experimental protocols, such as the capillary melting point and Thiele tube boiling point methods, is essential for validating these properties. By understanding the causality behind each experimental step, scientists and developers can ensure the generation of reliable, reproducible data, which is the cornerstone of scientific integrity and successful product development.
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An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-dinitrobenzene in Water and Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-3,5-dinitrobenzene, a key intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3] Recognizing the critical role of solubility in process development, formulation, and safety, this document synthesizes theoretical principles with actionable experimental protocols. Due to the limited availability of quantitative solubility data in public literature, this guide emphasizes robust, standardized methodologies for determining the solubility of this compound in aqueous and organic media. This includes a detailed exposition of the OECD Guideline 105 for water solubility and the universally recognized shake-flask equilibrium method for organic solvents. Furthermore, a theoretical framework based on molecular structure, polarity, and intermolecular forces is presented to rationalize the anticipated solubility behavior of the target compound, supported by comparative data from structurally analogous molecules.
Introduction: The Significance of this compound
This compound (C₆H₃BrN₂O₄, CAS No: 18242-39-2) is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[3] Its utility stems from the presence of a reactive bromine atom, susceptible to nucleophilic substitution, and the electron-withdrawing nitro groups that influence the reactivity of the benzene ring.[3] These structural features make it an important precursor in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and other industrial sectors.
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility data informs critical process parameters such as solvent selection for reactions and purifications (e.g., crystallization), the design of extraction protocols, and the formulation of final products. In the context of drug development, solubility is a key determinant of a compound's bioavailability.
This guide is structured to provide researchers, scientists, and drug development professionals with a dual-pronged approach: a theoretical understanding of the factors governing the solubility of this compound and practical, detailed protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
Molecular Structure and Polarity of this compound
This compound possesses a moderately polar structure. The key contributors to its polarity are the two nitro (-NO₂) groups and the bromine (-Br) atom. The nitro groups are strongly electron-withdrawing and have a significant dipole moment.[4] The bromine atom is also electronegative. These groups introduce polar character to the otherwise nonpolar benzene ring. The symmetrical placement of the two nitro groups in the meta position results in a partial cancellation of their dipole moments, but the molecule retains a net dipole moment, rendering it polar.
Intermolecular Interactions
The primary intermolecular forces at play in solutions of this compound include:
-
Dipole-Dipole Interactions: Due to its net dipole moment, this compound can engage in dipole-dipole interactions with polar solvent molecules.
-
London Dispersion Forces: These forces are present in all molecules and will be a significant factor in the interaction with nonpolar solvents. The benzene ring contributes significantly to these interactions.
-
Hydrogen Bonding: this compound itself does not have hydrogen bond-donating capabilities. However, the oxygen atoms of the nitro groups can act as weak hydrogen bond acceptors.[3] This allows for potential interactions with protic solvents like water and alcohols.
Expected Solubility Trends
Based on the principles of intermolecular forces, we can predict the following general solubility trends for this compound:
-
Water (Polar, Protic): The compound is expected to have low solubility in water. While the polar nitro groups can interact with water molecules, the large, nonpolar benzene ring is hydrophobic. Multiple sources describe it as "slightly soluble in water".[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can engage in dipole-dipole interactions with this compound. Good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitro groups of this compound and also have dipole moments. Therefore, good solubility is expected, with one source confirming it is "soluble in Methanol".
-
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular interactions will be London dispersion forces. The aromatic ring of this compound will favor interaction with aromatic solvents like toluene over aliphatic solvents like hexane. Therefore, moderate solubility is expected in toluene, and poor solubility in hexane.
Quantitative Solubility Data: A Comparative Analysis
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 1,4-Dinitrobenzene | Water | 25 | ~0.01 | [5] |
| Ethanol | - | Soluble | [5] | |
| Acetone | - | Soluble | [5] | |
| Chloroform | - | Soluble | [5] | |
| 1-Chloro-2,4-dinitrobenzene | Water | - | Low | [6] |
| Chloroform | - | More Soluble | [6] | |
| Benzene | - | More Soluble | [6] | |
| Acetone | - | More Soluble | [6] | |
| 1,3-Dinitrobenzene | Water | 20 | 0.05 | [7] |
| Methanol | 20.5 | 6.75 | [8] | |
| Ethanol (96%) | 20.5 | 3.5 | [8] | |
| Acetone | 15 | 72.365 | [8] | |
| Chloroform | 17.6 | 32.4 | [8] | |
| Toluene | 16.2 | 30.66 | [8] | |
| Carbon Tetrachloride | 16.2 | 1.18 | [8] |
Note: The term "Soluble" is qualitative. The data for 1,3-dinitrobenzene provides a strong quantitative comparison.
The data for these related dinitrobenzene derivatives align with the theoretical predictions. The low water solubility and good solubility in polar organic solvents like acetone and chloroform are consistent themes. The presence of the bromine atom in this compound is expected to slightly increase its molecular weight and polarizability compared to 1,3-dinitrobenzene, which may lead to minor differences in solubility, but the overall trends are likely to be very similar.
Experimental Protocols for Solubility Determination
Given the absence of comprehensive published data, empirical determination of the solubility of this compound is essential for any research or development activities. The following sections provide detailed, standardized protocols that ensure accuracy and reproducibility.
Determination of Water Solubility: Following OECD Guideline 105
The OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility," provides a robust framework for determining the aqueous solubility of chemical substances. Two primary methods are described: the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L). Given the qualitative description of "slightly soluble," a preliminary test is recommended to determine the most appropriate method.
-
Add approximately 0.1 g of this compound to 10 mL of water in a sealed vial.
-
Agitate the mixture at 20 °C for 24 hours.
-
Visually inspect the solution. If the substance has completely dissolved, the flask method is likely appropriate. If a significant amount of undissolved solid remains, the column elution method may be more suitable.
This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for the Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of finely powdered this compound to a flask containing a known volume of water. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant test temperature.
-
Sampling and Analysis: Carefully withdraw a sample of the clear supernatant. To avoid temperature changes that could affect solubility, this should be done with a pre-thermostated pipette. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that does not adsorb the test substance.
-
Concentration Determination: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, after creating a suitable calibration curve.
Determination of Solubility in Organic Solvents
The shake-flask method described above is also the gold standard for determining the solubility of solids in organic solvents. The principles of achieving equilibrium and subsequent analysis remain the same.
A reliable and straightforward method for determining the concentration of the solute in the organic solvent is the gravimetric method, especially if the solvent is volatile.
Diagram of the Gravimetric Determination Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Protocol:
-
Prepare a Saturated Solution: Follow steps 1-4 of the shake-flask method (Section 4.1.2), using the desired organic solvent instead of water.
-
Sample Collection: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Solvent Evaporation: Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, or evaporation can be accelerated by using a gentle stream of nitrogen or by placing the sample in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Drying and Weighing: Once the solvent has completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)
-
Solubility = Mass of dissolved solute / Volume of solution pipetted
-
This gravimetric method is robust and does not require a specific analytical standard for quantification, relying instead on accurate mass and volume measurements.[9]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data in the literature is scarce, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable predictions of its solubility behavior in various solvent classes. The compound is expected to be slightly soluble in water and significantly more soluble in polar organic solvents.
For practical applications, this guide has detailed the internationally recognized OECD 105 protocol for determining water solubility and the robust shake-flask method for organic solvents, coupled with a straightforward gravimetric analysis technique. By following these standardized procedures, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary for their work, ensuring process efficiency, formulation success, and a deeper understanding of this important chemical intermediate.
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An In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-3,5-dinitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency management of 1-Bromo-3,5-dinitrobenzene (CAS No. 18242-39-2). As a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its utility in the laboratory is significant.[1][2][3][4] However, its chemical properties necessitate a robust understanding of its associated hazards to ensure the safety of personnel and the integrity of research. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a framework for proactive risk mitigation grounded in the principles of chemical safety and industrial hygiene.
Section 1: Comprehensive Hazard Identification and GHS Classification
This compound is a crystalline solid that presents multiple health hazards upon exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The primary danger of this compound lies in its toxicity through multiple exposure routes and its potential to cause significant irritation and sensitization.
A summary of its GHS classification, aggregated from multiple sources, underscores the need for stringent safety protocols.[5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The practical implication of these classifications is that this compound must be treated as a substance with the potential for systemic harm. The "harmful" classification (Category 4) indicates that acute exposure can cause significant health effects, while the irritation and sensitization warnings highlight the risks of direct contact and repeated exposure.[2][7]
Section 2: A Systematic Approach to Hazard Control
Effective laboratory safety relies on a multi-layered approach to risk management known as the Hierarchy of Controls . This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards before relying on personal protective equipment (PPE).
Caption: The Hierarchy of Controls workflow.
-
Engineering Controls: The most critical layer for this compound. Always handle solid this compound inside a certified chemical fume hood, a powder-containment balance enclosure, or a glove box to prevent inhalation of dust and contamination of the general lab environment.[8][9] Ensure eyewash stations and safety showers are immediately accessible.[8][10]
-
Administrative Controls: Develop and enforce a Standard Operating Procedure (SOP) for all experiments involving this chemical. Clearly demarcate work areas where it is being used. All personnel must receive documented training on its specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): PPE is mandatory and serves as the final barrier. The specific requirements are detailed in Section 5.
Section 3: Emergency Protocols and First Aid Measures
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are based on established first-aid guidelines.[6]
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
Step-by-Step First Aid Protocols
-
Inhalation:
-
Skin Contact:
-
Immediately begin flushing the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[11][12]
-
Wash the area thoroughly with soap and water.[13]
-
Seek medical attention, especially if irritation or an allergic reaction develops.[12]
-
-
Eye Contact:
-
Ingestion:
Section 4: Proactive Management: Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls (e.g., fume hood) are operational and all required PPE is correctly worn.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a chemical fume hood or a ventilated powder enclosure to prevent dust from becoming airborne.[6] Use non-sparking tools.[6][9]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[14] Decontaminate all surfaces and equipment according to laboratory protocols.
Storage Conditions
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[2]
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[2][8] Room temperature storage is generally acceptable.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases to prevent vigorous and potentially hazardous reactions.[2][15]
Waste Disposal
This compound and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
While engineering and administrative controls are the primary means of protection, the correct use of PPE is a mandatory final safeguard.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale and Standards |
| Eye and Face | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Must provide a seal against dust and splashes. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[11][14] |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contamination. Dispose of contaminated gloves as hazardous waste.[13][14] |
| Body | Laboratory coat, closed-toe shoes. | A lab coat should be worn to protect against incidental contact. For larger quantities or increased risk, chemically impervious coveralls are recommended.[11][14] |
| Respiratory | None required if handled within proper engineering controls. | If engineering controls are not available or in case of a spill, a NIOSH-approved respirator with particulate filters (e.g., N95, P100) or an appropriate cartridge respirator should be used.[11][13] |
Section 6: Physicochemical and Stability Data
Understanding the fundamental properties of a chemical is key to anticipating its behavior and handling it safely.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18242-39-2 | [1] |
| Molecular Formula | C₆H₃BrN₂O₄ | [5][16] |
| Molecular Weight | 247.00 g/mol | [16] |
| Appearance | Off-white to yellow crystalline powder | [1][4] |
| Melting Point | 75-79 °C (167-174 °F) | [3][4] |
| Boiling Point | ~309.3 °C at 760 mmHg | [4][6] |
| Density | ~1.91 g/cm³ | [4][6] |
| Flash Point | ~140.9 °C (285.6 °F) | [4][6] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [1][2][3][4] |
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Reactivity: It is incompatible with strong oxidizing agents and strong bases.[15] Dinitroaromatic compounds can be combustible and may react vigorously or explosively under certain conditions, such as reaction with strong nitric acid.[17][18]
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[12][15]
Section 7: Toxicological and Ecological Profile
-
Ecological Summary: Data on the ecotoxicity of this compound is limited.[6] However, nitroaromatic compounds can be harmful to aquatic life.[14] As a matter of best practice, every precaution should be taken to prevent its release into the environment, as it may contaminate soil and water sources.[1][6]
Conclusion
This compound is an indispensable reagent in many areas of chemical synthesis. Its utility, however, is paired with a significant hazard profile that demands respect and meticulous handling. By understanding its specific risks and implementing a systematic safety strategy based on the Hierarchy of Controls, researchers can confidently and safely utilize this compound. Adherence to the detailed protocols for handling, storage, emergency response, and PPE outlined in this guide is paramount for protecting the health and safety of laboratory personnel.
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An In-depth Technical Guide to 1-Bromo-3,5-dinitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Doubly Activated Aromatic Building Block
In the landscape of modern synthetic organic chemistry, particularly within the demanding field of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount. 1-Bromo-3,5-dinitrobenzene, a seemingly simple aromatic compound, represents a powerhouse of synthetic potential. Its structure, characterized by a bromine atom flanked by two strongly electron-withdrawing nitro groups, renders the molecule a highly versatile and reactive building block. This guide provides an in-depth exploration of this compound, from its fundamental properties and nomenclature to its synthesis, core reactivity, and critical applications as a precursor in the development of therapeutic agents. For researchers, medicinal chemists, and process development scientists, a thorough understanding of this intermediate is key to unlocking its potential in the creation of complex molecular architectures.
Nomenclature and Identification: A Compound of Many Names
Clarity in chemical communication is essential. This compound is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. A comprehensive understanding of this nomenclature is crucial for effective information retrieval and unambiguous communication in a research and development setting.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18242-39-2 | ChemicalBook[2] |
| Synonyms | 3,5-Dinitrobromobenzene, 5-Bromo-1,3-dinitrobenzene, Benzene, 1-bromo-3,5-dinitro- | ChemicalBook[2] |
| Molecular Formula | C₆H₃BrN₂O₄ | PubChem[1] |
| Molecular Weight | 247.00 g/mol | PubChem[1] |
| InChIKey | OLDMYNWXIGPOCI-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties and Spectroscopic Data
The physical and chemical properties of this compound dictate its handling, storage, and behavior in chemical reactions. The following table summarizes its key properties.
| Property | Value | Source |
| Appearance | Off-white to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 75-76 °C | ChemicalBook[2] |
| Boiling Point | 309.3 ± 22.0 °C (Predicted) | ChemicalBook[2] |
| Solubility | Slightly soluble in water. Soluble in methanol. | ChemicalBook[2] |
| Density | 1.910 g/cm³ | ChemicalBook[2] |
Spectroscopic Characterization
Spectroscopic data is vital for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectrum: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. There will be two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.
-
¹³C NMR Spectrum: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
Infrared (IR) Spectrum: The IR spectrum is characterized by strong absorption bands corresponding to the C-Br stretching vibration and the symmetric and asymmetric stretching vibrations of the two nitro groups. An example of the FT-IR spectrum can be found on ChemicalBook.[2]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern will involve the loss of the nitro groups and the bromine atom. A representative GC-MS spectrum is available on SpectraBase.[3]
Synthesis and Purification: From Precursor to Purified Intermediate
The reliable and scalable synthesis of this compound is a critical first step for its application in multi-step synthetic campaigns. Several methods have been reported, with the bromination of 1,3-dinitrobenzene being a common and efficient approach.
Experimental Protocol: Bromination of 1,3-Dinitrobenzene
This protocol is adapted from a general procedure found in the chemical literature and provides a robust method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
1,3-Dinitrobenzene (0.18 mol)
-
Concentrated Sulfuric Acid (180 mL)
-
N-Bromosuccinimide (NBS) (0.25 mol)
-
Ice water (600 mL)
Procedure:
-
In a fume hood, carefully dissolve 30.0 g of 1,3-dinitrobenzene (0.18 mol) in 180 mL of concentrated sulfuric acid in a suitable reaction flask equipped with a magnetic stirrer and a thermometer.
-
Heat the mixture to 80 °C.
-
Once the temperature is stable, begin the portion-wise addition of 44.5 g of N-bromosuccinimide (0.25 mol) over 30 minutes, ensuring the reaction temperature is maintained between 80-90 °C. The addition of NBS in batches helps to control the exothermicity of the reaction.
-
After the addition is complete, stir the reaction mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 600 mL of ice water with vigorous stirring. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the product in a desiccator or a vacuum oven to obtain the crude this compound. A reported yield for this procedure is 93.7%.[2]
Purification Protocol: Recrystallization
For most applications in drug development, the crude product will require purification to remove any unreacted starting materials or side products. Recrystallization is a highly effective method for this purpose.
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for compounds of this polarity.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by its high reactivity towards nucleophiles via the nucleophilic aromatic substitution (SNAr) mechanism. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, making the bromine atom an excellent leaving group.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the bromine atom (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the two nitro groups. This delocalization is what makes the intermediate stable enough to form and is the reason why electron-withdrawing groups are essential for this reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including agrochemicals and pharmaceuticals.[2] In drug discovery, the dinitrophenyl moiety can be a key pharmacophore or a versatile scaffold for further chemical elaboration.
Precursor to Kinase Inhibitors
A significant application of bromo-nitroaromatic compounds is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are found in precursors to complex heterocyclic systems that form the core of many kinase inhibitors. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors often involves the reaction of a substituted pyrimidine with an aniline derivative, which can be prepared from a corresponding nitroaromatic compound.
The general strategy involves:
-
Nucleophilic Aromatic Substitution: Reacting this compound with a suitable nucleophile to introduce a desired side chain.
-
Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. These anilines are then key building blocks for constructing heterocyclic ring systems common in kinase inhibitors, such as quinazolines, pyrimidines, and pyridopyrimidines.
-
Further Functionalization: The resulting diamine can undergo cyclization reactions with various reagents to build the core heterocyclic scaffold of the target kinase inhibitor.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a synthetically valuable intermediate whose utility is derived from the powerful activating effect of its two nitro groups. This activation facilitates nucleophilic aromatic substitution reactions, providing a robust platform for the introduction of a wide array of functional groups. Its role as a precursor to substituted anilines and diamines makes it a key building block in the synthesis of complex heterocyclic systems, particularly those found in modern targeted therapeutics like kinase inhibitors. For the medicinal or process chemist, a comprehensive understanding of the synthesis, reactivity, and handling of this compound is essential for leveraging its full potential in the development of novel and impactful molecules.
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A Technical Guide to the Electron-Withdrawing Effects of Nitro Groups in 1-Bromo-3,5-dinitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dinitrobenzene is a pivotal intermediate in modern organic synthesis, primarily due to the profound electronic influence exerted by its two nitro substituents.[1][2][3] This guide provides an in-depth analysis of the potent electron-withdrawing effects of these nitro groups, dissecting the synergistic interplay of inductive and resonance phenomena. We will explore how this electronic architecture dictates the molecule's reactivity, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) while deactivating it towards electrophilic attack. This document synthesizes fundamental principles with practical applications, offering quantitative data, spectroscopic evidence, and a detailed experimental protocol to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
The Architecture of Electron Withdrawal: Inductive and Resonance Effects
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the two nitro (-NO₂) groups.[4][5] This property is not monolithic but arises from two distinct, yet complementary, electronic mechanisms: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[6] In the case of the nitro group, the high electronegativity of the nitrogen and oxygen atoms creates a strong pull on the electrons within the sigma (σ) bond framework.
-
Causality: The nitrogen atom in the -NO₂ group, bonded to two even more electronegative oxygen atoms, bears a significant partial positive charge (and a full formal positive charge in one of its resonance forms).[7][8] This creates a powerful dipole, with the nitrogen atom acting as an electron sink.
-
Impact on the Ring: This positive pole strongly withdraws electron density from the attached benzene ring through the C-N sigma bond. In this compound, two such groups exert a powerful and cumulative inductive pull, significantly reducing the overall electron density of the aromatic system.[7]
The Resonance (Mesomeric) Effect (-M)
More significant than the inductive effect is the resonance, or mesomeric, effect, which involves the delocalization of π-electrons across the molecule.[6][9] The nitro group can actively pull π-electron density out of the aromatic ring and onto its own oxygen atoms.
-
Mechanism: The π-system of the benzene ring can overlap with the p-orbitals of the nitro group. This allows for the delocalization of the ring's electrons, as depicted in the resonance structures below.
-
Consequence: This delocalization places partial positive charges specifically at the ortho and para positions relative to the nitro group. Because this compound has nitro groups at the 3 and 5 positions, this effect withdraws electron density from carbons 2, 4, and 6, making the entire ring profoundly electron-deficient.
Caption: Resonance delocalization in a dinitrobenzene system.
Impact on Chemical Reactivity
The severe electron deficiency created by the two nitro groups is the single most important factor governing the reactivity of this compound. It fundamentally alters the ring's behavior as a nucleophile or an electrophile.
Deactivation Towards Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, require the benzene ring to act as a nucleophile and attack an electron-poor species (the electrophile).
-
Expertise & Causality: The strong -I and -M effects of the two nitro groups remove so much electron density from the π-system that the ring becomes a very poor nucleophile.[5][7] This deactivates the ring, making it millions of times less reactive than benzene itself towards electrophilic attack.[6] Forcing an electrophilic substitution on this substrate would require exceptionally harsh conditions.
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-poor nature of the ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles. This reactivity is channeled into the Nucleophilic Aromatic Substitution (SNAr) pathway, which allows for the displacement of the bromide leaving group.[10]
-
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12]
-
The Critical Role of Nitro Groups: The viability of the SNAr mechanism hinges on the stability of the Meisenheimer complex. The powerful electron-withdrawing nitro groups are essential for stabilizing this intermediate by delocalizing the negative charge through resonance.[11][13] Although the nitro groups are meta to the bromine atom, which prevents direct resonance stabilization from the point of initial attack, their combined inductive strength and their ability to stabilize the negative charge once it delocalizes around the ring are sufficient to make the reaction feasible. This makes this compound a valuable substrate for introducing a wide array of nucleophiles onto an aromatic core.[3]
Caption: Workflow of the SNAr addition-elimination mechanism.
Quantitative and Spectroscopic Validation
The electronic effects of the nitro groups can be both quantified through physical organic chemistry principles and observed directly using spectroscopic methods.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that quantifies the impact of a meta- or para-substituent on the reactivity of a benzene derivative.[14][15] The substituent constant, sigma (σ), is a measure of the electronic effect of that substituent.
-
Trustworthiness: Large positive σ values indicate strong electron-withdrawing capabilities. The nitro group possesses some of the highest positive σ values, confirming its powerful deactivating nature in the context of reactions where a positive charge develops near the ring and its activating nature for reactions involving negative charge stabilization.[14][16]
| Substituent Constant | Value | Implication |
| σₚ (para) | +0.78 | Strong electron withdrawal via resonance and induction. |
| σₘ (meta) | +0.71 | Strong electron withdrawal, primarily via induction. |
Data sourced from established physical organic chemistry literature.[16][17]
Spectroscopic Evidence
Spectroscopy provides direct, observable evidence of the electron-poor environment of the aromatic ring.
-
¹H NMR Spectroscopy: The protons on an aromatic ring are shielded or deshielded by the surrounding electron density. In this compound, the intense electron withdrawal by the nitro groups drastically deshields the remaining ring protons (at C2, C4, and C6). This causes their signals to appear significantly downfield (at higher ppm values) compared to benzene (δ ≈ 7.34 ppm). Protons ortho to a nitro group are typically the most deshielded. For example, in 3-bromonitrobenzene, the proton between the two substituents is shifted downfield to ~8.4 ppm.[18] A similar or even greater downfield shift is expected for the protons in the dinitro-substituted compound.
-
Infrared (IR) Spectroscopy: The nitro group has two highly characteristic and strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.
| Spectroscopic Data | Characteristic Signal | Rationale |
| ¹H NMR | δ ≈ 8.5 - 9.0 ppm | Extreme deshielding of ring protons due to electron withdrawal. |
| IR Spectroscopy | ~1520-1560 cm⁻¹ (asymmetric)~1340-1370 cm⁻¹ (symmetric) | Strong absorptions from N-O bond stretching vibrations. |
Application in Drug Development & Synthesis
The unique reactivity profile of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1]
-
Synthetic Utility: The facile displacement of the bromide via SNAr allows for the straightforward introduction of nitrogen, oxygen, or sulfur nucleophiles, which are common functional groups in active pharmaceutical ingredients (APIs).[3][10]
-
Nitroaromatics in Medicine: While often treated with caution due to potential toxicity, the nitroaromatic scaffold is present in several approved drugs.[19] The nitro group can be bioreduced in hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacteria, to generate reactive species. This has led to the development of hypoxia-activated prodrugs for cancer therapy and specific classes of antibiotics and antiparasitic agents.[19][20]
Experimental Protocol: A Model SNAr Reaction
To illustrate the practical application of the principles discussed, this section provides a self-validating protocol for the substitution of bromide with a methoxide nucleophile.
Objective: To synthesize 1-methoxy-3,5-dinitrobenzene from this compound via a nucleophilic aromatic substitution reaction.
Caption: Standard laboratory workflow for an SNAr reaction.
Methodology
-
Materials & Setup:
-
This compound (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen-filled balloon)
-
-
Procedure:
-
Nucleophile Preparation (Trustworthiness): Under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to a flask containing anhydrous methanol. The sodium will react exothermically to form sodium methoxide (NaOMe), the active nucleophile. This in-situ preparation ensures a fresh, highly reactive, and anhydrous nucleophile. Allow the solution to cool to room temperature.
-
Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol. Slowly add the prepared sodium methoxide solution to the substrate solution at room temperature with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material spot and the appearance of a new, more polar product spot. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, carefully quench the mixture by adding deionized water. This neutralizes any remaining sodium methoxide. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with water and brine to remove residual methanol and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Characterization: The final product, 1-methoxy-3,5-dinitrobenzene, can be further purified by column chromatography or recrystallization and its identity confirmed by NMR, IR, and mass spectrometry.
-
Conclusion
The two nitro groups in this compound are the defining arbiters of its chemical identity. Through a powerful combination of inductive and resonance effects, they transform the benzene ring into a highly electron-deficient system. This electronic configuration effectively shuts down reactivity towards electrophiles while simultaneously activating the molecule for nucleophilic aromatic substitution. This predictable and potent reactivity makes this compound an indispensable tool for synthetic chemists and a cornerstone intermediate for constructing complex molecules in the ongoing search for new therapeutics and advanced materials.
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Frontera, A., et al. (2018). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. ACS Omega, 3(3), 3215–3225. Available at: [Link]
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Shevelev, S. A., et al. (2014). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Mendeleev Communications, 24(5), 281-282. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-Bromo-3,5-dinitrobenzene
<_Step_2>
Executive Summary
1-Bromo-3,5-dinitrobenzene is a pivotal molecule in organic synthesis, serving as a versatile intermediate in the production of agrochemicals, pharmaceuticals, and dyes.[1][2] Its utility stems from the unique reactivity of its carbon-bromine bond, which is significantly influenced by the electronic properties of the benzene ring. This guide provides a comprehensive exploration of the factors governing this reactivity, with a primary focus on the mechanism of nucleophilic aromatic substitution (SNAr). We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and present data to offer a complete understanding for researchers, scientists, and drug development professionals.
Introduction: The Molecular Architecture and its Implications
This compound (C₆H₃BrN₂O₄) is a yellow crystalline solid at room temperature.[3] Its structure, featuring a bromine atom and two nitro groups attached to a benzene ring, is the key to its chemical behavior. The bromine atom, a halogen, is a moderately good leaving group in substitution reactions. However, it is the presence of the two nitro (-NO₂) groups that profoundly dictates the reactivity of the C-Br bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 18242-39-2 | [1] |
| Molecular Weight | 247.00 g/mol | [1][4] |
| Appearance | Off-white to light yellow powder/crystal | [3] |
| Melting Point | 75.0 to 79.0 °C | |
| Water Solubility | Slightly soluble | [3] |
The strong electron-withdrawing nature of the two nitro groups, positioned meta to the bromine atom, significantly depletes the electron density of the aromatic ring. This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is central to its synthetic applications.[5][6][7]
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr).[3] This is a departure from the more common electrophilic aromatic substitution seen in many benzene derivatives. In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion.[5][8]
The SNAr Mechanism: A Stepwise Process
The SNAr mechanism is a two-step addition-elimination process. It is crucial to understand that this is distinct from SN1 and SN2 reactions observed in aliphatic systems.[8]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7][8] The stability of this complex is paramount to the facility of the reaction.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, the bromide ion. This step is typically fast.
The presence of electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6] In the case of this compound, the two nitro groups, while in the meta position, still exert a strong inductive electron-withdrawing effect, making the ring sufficiently electrophilic for the reaction to proceed.
Figure 1: Generalized workflow of the SNAr reaction of this compound.
Factors Influencing Reactivity
Several factors govern the rate and outcome of the SNAr reaction of this compound:
-
Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include alkoxides, phenoxides, amines, and thiols.
-
Solvent: Polar aprotic solvents, such as DMSO and DMF, are often employed as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Leaving Group Ability: While the C-Br bond is weaker than the C-Cl or C-F bond, the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the cleavage of the C-X bond.[5] Therefore, the electronegativity of the halogen can play a more significant role than its leaving group ability in some cases.
Synthesis of this compound: A Practical Approach
A common and efficient method for the synthesis of this compound is the bromination of 1,3-dinitrobenzene.
Experimental Protocol: Bromination of 1,3-Dinitrobenzene
This protocol is based on a procedure described by ChemicalBook.[1]
Materials:
-
1,3-Dinitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 30.0 g (0.18 mol) of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.
-
Heat the mixture to 80°C.
-
Carefully add 44.5 g (0.25 mol) of N-bromosuccinimide (NBS) in nine portions, maintaining the reaction temperature between 80-90°C. The addition should take approximately 30 minutes.
-
After the addition is complete, allow the reaction to proceed for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 600 mL of ice water to precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the solid with water and dry thoroughly.
Expected Yield: Approximately 41.3 g (93.7%) of this compound.[1]
Figure 2: Workflow for the synthesis of this compound.
Key Reactions and Applications
The enhanced reactivity of the C-Br bond in this compound makes it a valuable precursor for a wide range of derivatives.
Reaction with Methoxide: A Classic SNAr Example
The reaction with sodium methoxide in methanol is a textbook example of SNAr.
Experimental Protocol:
This protocol is adapted from a procedure found on ChemicalBook.[1]
Materials:
-
This compound
-
Sodium metal
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by dissolving 1 g (43.4 mmol) of sodium in an appropriate volume of methanol.
-
Add 8.7 g (35.2 mmol) of this compound to the sodium methoxide solution.
-
Reflux the reaction mixture for 2 hours at 45°C.
-
Cool the reaction to room temperature.
-
Neutralize the mixture with 50 mL of 1N hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a molecule of significant industrial and academic interest due to the pronounced reactivity of its carbon-bromine bond. This reactivity is a direct consequence of the strong electron-withdrawing effects of the two nitro groups, which facilitate nucleophilic aromatic substitution. A thorough understanding of the SNAr mechanism and the factors that influence it is essential for leveraging this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Future research may focus on expanding the scope of nucleophiles used in these reactions and exploring the potential for catalytic SNAr processes to further enhance the synthetic utility of this versatile building block.
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Basic characteristics of dinitrobromobenzene isomers
An In-Depth Technical Guide to the Dinitrobromobenzene Isomers: Synthesis, Properties, and Reactivity
Abstract
Dinitrobromobenzene (C₆H₃BrN₂O₄) encompasses six structural isomers, each possessing unique physicochemical properties and reactivity profiles dictated by the substitution pattern of the nitro and bromo groups on the benzene ring. These compounds are pivotal intermediates in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] This guide provides a comprehensive technical overview of the dinitrobromobenzene isomers, with a primary focus on the most commercially and synthetically significant isomers: 2,4-dinitrobromobenzene and 3,5-dinitrobromobenzene. We will explore their synthesis methodologies, comparative physicochemical and spectroscopic characteristics, and delve into the mechanistic principles governing their chemical reactivity, particularly the facile Nucleophilic Aromatic Substitution (SNAr) reactions for which the 2,4-isomer is renowned. This document is intended for researchers, chemists, and drug development professionals who utilize these versatile building blocks in their synthetic endeavors.
The Isomeric Landscape of Dinitrobromobenzene
The term "dinitrobromobenzene" refers to a benzene ring substituted with one bromine atom and two nitro groups. The relative positions of these three substituents give rise to six distinct structural isomers. The electronic nature of the substituents is key to understanding the properties of each isomer; the bromine atom is an ortho-, para-directing deactivator in electrophilic substitutions, while the nitro group is a powerful electron-withdrawing group and a meta-director. The interplay of these effects governs the reactivity and spectroscopic signature of each molecule.
Caption: The six structural isomers of dinitrobromobenzene.
Synthesis and Purification
The synthetic routes to dinitrobromobenzene isomers are dictated by the directing effects of the substituents. The most common isomers are prepared via distinct pathways that leverage these principles to achieve high regioselectivity and yield.
Synthesis of 2,4-Dinitrobromobenzene
The preparation of 2,4-dinitrobromobenzene is typically achieved through the direct nitration of bromobenzene.[4][5] The bromine atom on the starting material directs the incoming electrophilic nitro groups to the ortho and para positions. By using a strong nitrating mixture and controlling the reaction temperature, dinitration can be achieved effectively.
Experimental Protocol: Nitration of Bromobenzene
-
Preparation: In a reaction flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.[6]
-
Reaction: Slowly add bromobenzene dropwise to the nitrating mixture while maintaining vigorous stirring. The reaction is highly exothermic and the temperature should be controlled, typically between 60-100°C, to ensure dinitration without promoting side reactions.[5][6]
-
Workup: After the addition is complete, continue stirring at an elevated temperature (e.g., 85-95°C) for 1-2 hours to drive the reaction to completion.[5][6]
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. The crude 2,4-dinitrobromobenzene will precipitate as a yellow solid.[5]
-
Purification: Filter the crude product and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a suitable solvent like ethanol or methanol to yield pale yellow crystals.[5][7]
Synthesis of 3,5-Dinitrobromobenzene
Due to the ortho-, para-directing nature of bromine, 3,5-dinitrobromobenzene cannot be efficiently synthesized by the direct nitration of bromobenzene. Instead, the preferred route involves the bromination of 1,3-dinitrobenzene, where the meta-directing nitro groups guide the incoming bromine to the C-5 position.
Experimental Protocol: Bromination of 1,3-Dinitrobenzene
-
Preparation: Dissolve 1,3-dinitrobenzene in concentrated sulfuric acid in a reaction flask.[3]
-
Reaction: Heat the solution to approximately 80°C. Add N-bromosuccinimide (NBS) portion-wise to the mixture while maintaining the temperature between 80-90°C.[3]
-
Workup: After the reaction is complete (typically around 30 minutes), cool the mixture to room temperature.[3]
-
Isolation: Pour the reaction mixture into a large volume of ice water, which will cause the 3,5-dinitrobromobenzene product to precipitate as a white solid.[3]
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization.[3]
Caption: General synthesis workflows for major dinitrobromobenzene isomers.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of the dinitrobromobenzene isomers vary significantly due to differences in molecular symmetry and intramolecular forces. These differences are crucial for their identification, separation, and safe handling.
Comparative Physical Properties
Symmetry plays a key role in the melting points of these isomers; more symmetrical structures tend to pack more efficiently into a crystal lattice, resulting in higher melting points, a trend observed across dinitrobenzene isomers as well.[8]
| Property | 1-Bromo-2,3-dinitrobenzene | 1-Bromo-2,4-dinitrobenzene | 1-Bromo-2,5-dinitrobenzene | 1-Bromo-2,6-dinitrobenzene | 1-Bromo-3,4-dinitrobenzene | 1-Bromo-3,5-dinitrobenzene |
| Structure | ortho, meta | ortho, para | ortho, meta | ortho, ortho | meta, para | meta, meta |
| CAS Number | 19613-76-4[9] | 584-48-5 | 5450-79-3 | 4185-79-9[10] | 610-38-8[11] | 18242-39-2[2][3] |
| Molar Mass | ~247.00 g/mol [9] | ~247.00 g/mol [4] | ~247.00 g/mol | ~247.00 g/mol [10] | ~247.00 g/mol [11] | ~247.00 g/mol [2] |
| Appearance | - | Yellow crystalline solid[4][7][12] | - | Yellow crystalline solid | - | Off-white/yellow powder[2][13] |
| Melting Point | - | 70–73 °C[4][12] | - | 107 °C | - | 75–76 °C[2][3] |
| Density | - | 1.91 g/cm³[4][12] | - | - | - | 1.91 g/cm³[2] |
| Solubility | - | Slightly soluble in water; soluble in ethanol, methanol, ether[4][7] | - | - | - | Slightly soluble in water; soluble in methanol[2][3][13] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification of dinitrobromobenzene isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For example, 2,4-dinitrobromobenzene exhibits a distinct three-proton system, while the symmetrical 3,5-dinitrobromobenzene would show a different pattern. The strong electron-withdrawing nitro groups cause a significant downfield shift of adjacent protons.[14][15]
-
¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the symmetry of the isomer. For instance, 1,3-dibromo-2,4,6-trinitrobenzene, a related compound, is predicted to show only four ¹³C NMR signals due to its symmetry, a principle that applies here as well.[14]
-
Infrared (IR) Spectroscopy: All isomers will show strong characteristic absorption bands for the N-O stretching of the nitro groups, typically in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The C-Br stretching and aromatic C-H bending patterns can also provide structural clues.[16]
Chemical Reactivity and Mechanistic Insights
The reactivity of dinitrobromobenzene isomers is dominated by the powerful electron-withdrawing nature of the two nitro groups, which renders the aromatic ring highly electron-deficient.
Nucleophilic Aromatic Substitution (SNAr) in 2,4-Dinitrobromobenzene
2,4-Dinitrobromobenzene is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is a two-step addition-elimination mechanism. The presence of nitro groups at the ortho and para positions relative to the bromine leaving group is critical. These groups strongly activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[17]
Mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the ring is temporarily lost.[17]
-
Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.[17]
This high reactivity makes 2,4-dinitrobromobenzene a valuable substrate for introducing a wide range of functionalities onto an aromatic ring.[18][19][20]
Caption: The addition-elimination mechanism of SNAr for 2,4-dinitrobromobenzene.
Reactivity of 3,5-Dinitrobromobenzene
In contrast to the 2,4-isomer, 3,5-dinitrobromobenzene is much less reactive towards SNAr at the bromine-substituted carbon. The nitro groups are meta to the leaving group and cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. However, this isomer is a valuable intermediate for other transformations.[1][21] It can participate in reactions where the nitro groups are reduced or where the bromine facilitates the formation of organometallic reagents. Research has also shown a dual reactivity where, under certain conditions with specific nucleophiles, one of the nitro groups can be displaced instead of the bromine.[22]
Applications in Research and Development
The unique reactivity of dinitrobromobenzene isomers makes them indispensable precursors in multiple scientific fields.
-
Pharmaceutical and Agrochemical Synthesis: These isomers serve as foundational building blocks for complex molecules with therapeutic or pesticidal properties.[1][2] The dinitrophenyl moiety can be readily modified, allowing for the construction of diverse molecular scaffolds.[1][23]
-
Reagent Preparation: 2,4-Dinitrobromobenzene is a key precursor to 2,4-dinitrophenylhydrazine (DNPH), widely known as Brady's reagent, which is used for the qualitative identification of aldehydes and ketones.[4][5] It is also used in the Zincke reaction for the synthesis of pyridinium salts.[5]
-
Biochemical Assays: 1-Bromo-2,4-dinitrobenzene is used as a substrate in assays for enzymes like glutathione S-transferase (GST), which is involved in cellular detoxification pathways.[7]
-
Immunology: While 2,4-dinitrochlorobenzene (DNCB) is more commonly cited, dinitrobromobenzene acts as a similar hapten, a small molecule that can elicit an immune response when attached to a protein carrier. This property is utilized in research to study contact hypersensitivity and cell-mediated immunity.[24]
Safety and Handling
Dinitrobromobenzene isomers should be handled with care due to their toxicity and potential for irritation.
-
Toxicity: These compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][25] All isomers are classified as hazardous.[2][25]
-
Irritation and Sensitization: 2,4-Dinitrobromobenzene is a known mutagen and a potent skin irritant and sensitizer, capable of causing severe contact dermatitis in allergic individuals.[4][5][26]
-
Storage: Store in tightly closed containers in a dry, well-ventilated area, away from light and sources of ignition.[4]
-
Disposal: Due to their hazardous nature, dinitrobromobenzenes require specialized disposal. Chemical degradation, for instance using Fenton's reagent, can be an effective method to destroy the compound before disposal.[4]
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1-Bromo-3,5-dinitrobenzene stability and storage conditions
An In-Depth Technical Guide on the Stability and Storage of 1-Bromo-3,5-dinitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability, storage, and handling of this compound (CAS No. 18242-39-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure material integrity and operational safety.
Core Chemical Profile and Inherent Reactivity
This compound is an important organic intermediate used in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2][3] Its chemical behavior is dominated by the presence of two strongly electron-withdrawing nitro groups (-NO₂) and a bromine (-Br) substituent on the benzene ring.
The nitro groups are powerful 'explosophores,' functional groups that can make a compound energetic.[4] They significantly decrease electron density on the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6] This inherent reactivity is fundamental to its utility in synthesis but also dictates the stringent requirements for its storage and handling. The explosive decomposition of such nitroaromatic compounds is a redox process, where the nitro group acts as the oxidant and the hydrocarbon ring as the fuel, capable of generating highly stable gaseous products like N₂, CO₂, and water.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrN₂O₄ | [7][8] |
| Molecular Weight | 247.00 g/mol | [7][8] |
| Appearance | Off-white to light yellow powder/crystal | [3] |
| Melting Point | 75-79 °C | [3][9] |
| Boiling Point | 309.3 °C at 760 mmHg (Predicted) | [9][10] |
| Density | 1.91 g/cm³ | [9][10] |
| Flash Point | 140.9 °C | [3][10] |
| Water Solubility | Slightly soluble | [1][9][11] |
| Solubility | Soluble in Methanol | [3][9] |
Stability Profile: Understanding Degradation Pathways
The stability of this compound is not absolute. Its integrity can be compromised by thermal stress, photochemical exposure, and interaction with incompatible materials. Understanding these sensitivities is critical to preventing degradation and ensuring laboratory safety.
Thermal Stability
Photochemical Stability
Many nitroaromatic compounds exhibit photochemical properties and can be degraded by exposure to UV or even visible light.[6] To preserve the compound's purity and prevent the formation of unknown impurities, it must be protected from light.
Shock and Friction Sensitivity
Polynitrated aromatic compounds are classified as a time-sensitive chemical class that can become shock-sensitive.[14] While this compound is not listed as a primary explosive, it belongs to a class of materials that must be handled with care to avoid mechanical shock, friction, or grinding.[14][15][16] The risk increases with age or if the material becomes contaminated. Never use a metal spatula with polynitrated aromatics, as this can lead to the formation of shock-sensitive picrate salts with certain metals.[14]
Chemical Incompatibilities
The primary chemical incompatibilities for this compound are strong oxidizing agents and strong bases.[12] Contact with these substances can trigger vigorous, exothermic reactions, leading to decomposition and the release of hazardous gases.[12] It is imperative to segregate this compound from such materials during storage and use.
The diagram below illustrates the key factors influencing the stability of this compound.
Caption: Factors compromising the stability of this compound.
Best Practices for Storage and Inventory Management
Proper storage is the most effective control measure for maintaining the long-term stability and safety of this compound. The following protocols are based on a synthesis of safety data sheets and general best practices for hazardous chemicals.[10][17][18]
Storage Conditions
| Parameter | Recommendation | Rationale and Causality |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[3][7][9] | Prevents thermal degradation and reduces vapor pressure. A dry environment minimizes potential moisture absorption. |
| Atmosphere | Well-ventilated area.[10][19] | Ensures that any potential off-gassing does not accumulate, reducing inhalation hazards and fire risk. |
| Container | Tightly closed, light-resistant container.[10][12] | Prevents exposure to atmospheric moisture and oxygen. Light-resistant containers (e.g., amber glass) are essential to prevent photochemical degradation. |
| Segregation | Store away from incompatible materials, especially strong oxidizing agents and bases.[1][12] Store separately from flammable materials. | Prevents accidental contact that could lead to violent reactions. Segregation is a critical barrier to preventing cascading chemical incidents. |
Inventory Management Workflow
A "First-In, First-Out" (FIFO) inventory system should be applied.[14] All containers must be clearly labeled with the date of receipt and the date opened.[15][16] This is crucial for tracking the age of the chemical and prioritizing the use of older stock to prevent degradation over prolonged storage.
The following workflow should be implemented upon receiving a new shipment of this compound.
Caption: Workflow for receiving and storing this compound.
Safe Handling Protocols and Experimental Procedures
Handling this compound requires adherence to standard laboratory safety protocols, with specific attention to its hazard profile. The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a flame-resistant lab coat.[10][15]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be required.[10][13]
General Handling Precautions
-
Avoid generating dust.[20]
-
Keep away from heat, sparks, and open flames.[15]
-
Avoid contact with incompatible materials.
-
Wash hands thoroughly after handling.[20]
Experimental Protocol: Preparation of a Stock Solution
This protocol describes a self-validating system for safely preparing a stock solution, minimizing exposure and ensuring accuracy.
Objective: To prepare a 100 mM stock solution of this compound in methanol.
Materials:
-
This compound (CAS: 18242-39-2)
-
Anhydrous Methanol (ACS Grade or higher)
-
Volumetric flask (Class A) with a ground-glass stopper
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Spatula (non-metallic, e.g., ceramic or plastic)
-
Funnel
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Pre-calculation: Calculate the required mass of this compound. For 50 mL of a 100 mM solution:
-
Mass = 0.1 mol/L * 0.050 L * 247.00 g/mol = 1.235 g
-
-
Work Area Preparation: Conduct all work within a certified chemical fume hood. Ensure the work surface is clean and free of incompatible chemicals.
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Using a non-metallic spatula, carefully weigh out the calculated mass (1.235 g) of this compound. Avoid creating dust.
-
Record the exact mass weighed.
-
-
Dissolution:
-
Place a funnel into the neck of the 50 mL volumetric flask.
-
Carefully transfer the weighed powder into the flask. Tap the weighing boat and funnel to ensure complete transfer.
-
Add approximately 25-30 mL of anhydrous methanol to the flask.
-
Gently swirl the flask to dissolve the solid. Do not sonicate, as this can introduce unnecessary energy. The compound is soluble in methanol.[3][9]
-
-
Final Dilution:
-
Once the solid is fully dissolved, carefully add methanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the solution to a clean, dry, amber glass bottle with a screw cap.
-
Label the bottle clearly with: "this compound, 100 mM in Methanol," the date of preparation, and your initials.
-
Store the solution in a cool, dark, and well-ventilated location, segregated from incompatibles.
-
Spill Management and Waste Disposal
Accidents can happen, and a clear, pre-defined procedure for spills and waste disposal is non-negotiable.
Spill Response
-
Evacuate: Immediately evacuate the affected area.[22]
-
Alert: Inform laboratory personnel and the safety officer.
-
Assess: If the spill is large or you are not trained to handle it, wait for emergency responders.
-
Contain (for trained personnel on small spills):
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[22][23]
Waste Disposal
-
Segregation: Waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[23] Do not mix with other waste streams.[13]
-
Container: Use a leak-proof, sealed container. Do not fill beyond 90% capacity to allow for expansion.[23]
-
Disposal Method: The final disposal must be handled by a licensed professional waste disposal service.[22] The recommended method for halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[22]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[22][23]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-Bromo-3,5-dinitrobenzene
Abstract: This document provides a comprehensive guide for the synthesis of 1-Bromo-3,5-dinitrobenzene, a pivotal intermediate in the development of agrochemicals, pharmaceuticals, and dyestuffs.[1][2] The protocol details a robust and high-yield method starting from 1,3-dinitrobenzene via electrophilic aromatic substitution. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Scientific Principles and Mechanistic Overview
The synthesis of this compound from 1,3-dinitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] However, the reaction presents a significant synthetic challenge due to the nature of the starting material. The benzene ring of 1,3-dinitrobenzene is heavily deactivated by the strong electron-withdrawing effects of the two nitro (-NO₂) groups.
Causality of Experimental Design:
-
Deactivation and Directing Effects: The nitro groups are powerful deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5] They are also meta-directing substituents.[6][7] In 1,3-dinitrobenzene, the C2, C4, and C6 positions are ortho or para to at least one nitro group and are therefore strongly deactivated. The C5 position, being meta to both nitro groups, is the least deactivated and most favorable site for electrophilic attack.[8] This directing effect is fundamental to the regioselectivity of the synthesis.
-
Choice of Brominating Agent: Due to the profound deactivation of the ring, a potent electrophilic bromine source is required. Standard conditions like Br₂ with a FeBr₃ catalyst are often insufficient. This protocol utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid. The strong acid protonates NBS, generating a highly electrophilic bromine species (Br⁺) capable of reacting with the deactivated ring.[9] An alternative method involves using bromine in a mixture of concentrated sulfuric and nitric acids.[10]
The reaction proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the 1,3-dinitrobenzene ring attacks the bromine electrophile (E⁺, in this case Br⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4]
-
Deprotonation: A base (HSO₄⁻ in this context) removes a proton from the carbon atom bearing the new bromine substituent. This is a fast step that restores the aromaticity of the ring, yielding the final this compound product.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a proven laboratory procedure, yielding a high purity product.[9]
Materials and Equipment
| Reagents | CAS Number | Purity |
| 1,3-Dinitrobenzene | 99-65-0 | >99% |
| N-Bromosuccinimide (NBS) | 128-08-5 | >98% |
| Sulfuric Acid, Concentrated | 7664-93-9 | 95-98% |
| Deionized Water | 7732-18-5 | N/A |
| Ice | N/A | N/A |
| Methanol (for recrystallization) | 67-56-1 | ACS Grade |
Equipment:
-
250 mL Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser
-
Powder funnel or solids addition funnel
-
1 L Beaker
-
Büchner funnel and filtration flask
-
Vacuum source
-
Drying oven or desiccator
Step-by-Step Synthesis Procedure
--- CAUTION: This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. ---
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 30.0 g (0.18 mol) of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
-
Heating: Gently heat the solution to 80°C using a heating mantle. Maintain the internal reaction temperature between 80-90°C throughout the next step. Rationale: This temperature provides the necessary activation energy for the reaction to proceed with the deactivated substrate without promoting side reactions.
-
Addition of NBS: Once the target temperature is stable, begin the portion-wise addition of 44.5 g (0.25 mol) of N-bromosuccinimide (NBS). Divide the NBS into approximately 9 equal portions and add one portion every 3-4 minutes over a total of 30 minutes.[9] Rationale: Portion-wise addition is critical to control the reaction rate and prevent a dangerous temperature spike (exotherm).
-
Reaction: After the final addition of NBS, continue to stir the reaction mixture at 80-90°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up and Precipitation: Turn off the heat and allow the reaction mixture to cool to room temperature. In a separate 1 L beaker, prepare a slurry of approximately 600 mL of ice and water.
-
Product Isolation: Carefully and slowly pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. A white to off-white solid will precipitate. Rationale: this compound is insoluble in water, causing it to precipitate out of the acidic aqueous solution.[2] This step also safely dilutes the concentrated acid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual sulfuric acid and other water-soluble impurities.
-
Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. A yield of approximately 41.3 g (93.7%) of crude product can be expected.[9]
Purification
Recrystallization is an effective method for purifying the crude product.[11]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture to a gentle boil to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystallization begins, place the flask in an ice bath to maximize the recovery of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry completely. The purified product should be an off-white crystalline solid.[2][12]
Data Summary and Characterization
Quantitative Data
| Parameter | 1,3-Dinitrobenzene | N-Bromosuccinimide | This compound |
| Molecular Weight ( g/mol ) | 168.11 | 177.98 | 247.00[13] |
| Amount (g) | 30.0 | 44.5 | ~41.3 (Crude) |
| Moles | 0.18 | 0.25 | ~0.17 |
| Molar Ratio | 1.0 | ~1.4 | N/A |
| Reaction Temperature | \multicolumn{3}{c | }{80 - 90 °C} | |
| Reaction Time | \multicolumn{3}{c | }{~60 minutes} | |
| Expected Yield | \multicolumn{3}{c | }{~94% (Crude)[9]} | |
| Melting Point | \multicolumn{3}{c | }{75 - 76 °C[2]} | |
| Appearance | \multicolumn{3}{c | }{Off-white crystalline powder[2][12]} |
Product Characterization
-
¹H NMR: The ¹H NMR spectrum is a key tool for structural confirmation. Due to the C₂ symmetry of the molecule, a simple spectrum is expected. It should exhibit two distinct signals in the aromatic region: a triplet corresponding to the single proton at the C4 position and a doublet for the two chemically equivalent protons at the C2 and C6 positions.[14]
-
¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals corresponding to the chemically distinct carbon atoms.
-
Melting Point: A sharp melting point in the range of 75-79°C is indicative of high purity.[12]
Visualization of Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
1,3-Dinitrobenzene: This compound is highly toxic and can be absorbed through the skin.[15][16] Exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by headaches, dizziness, and cyanosis (bluish skin color).[17][18] It is also a reproductive hazard and an explosion risk, especially when heated.[15][18]
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe, deep burns upon contact with skin and eyes. It is also a strong dehydrating agent.
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system.
-
General Precautions: All operations must be conducted within a chemical fume hood.[19] Full personal protective equipment (PPE), including chemical splash goggles, a face shield, a chemically resistant apron or lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton), is required.[20] An eyewash station and safety shower must be immediately accessible.
-
Waste Disposal: All chemical waste, including the acidic filtrate and any solvent from recrystallization, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not mix waste streams without first assessing compatibility.
References
-
1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™. (n.d.). ATSDR - CDC. Retrieved from [Link]
-
DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
ICSC 0691 - 1,3-DINITROBENZENE. (n.d.). INCHEM. Retrieved from [Link]
-
Material Safety Data Sheet - 1,3-Dinitrobenzene. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). ATSDR. Retrieved from [Link]
-
Gorelik, M. V., et al. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]
-
Moodie, R. B., et al. (1981). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene... RSC Publishing. Retrieved from [Link]
-
A Novel Synthesis of this compound. (1962). Acta Chemica Scandinavica. Retrieved from [Link]
-
Bromine solution - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
-
Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center. Retrieved from [Link]
-
Bromine - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]
-
Bromine Liquid Safety Guidelines. (n.d.). Scribd. Retrieved from [Link]
-
NITRIC ACID SAFETY. (n.d.). ehs.ucsc.edu. Retrieved from [Link]
-
1-BROMO-3,5-DINITRO-BENZENE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Bromination of nitrobenzene. (2003). Sciencemadness Discussion Board. Retrieved from [Link]
-
1,3-Dinitrobenzene. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 1-Bromo-3,5-dinitrobenzene via the Hunsdiecker Reaction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Hunsdiecker reaction for the synthesis of 1-Bromo-3,5-dinitrobenzene. This protocol is designed to be a self-validating system, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of the Hunsdiecker Reaction in Aryl Halide Synthesis
The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, is a powerful decarboxylative halogenation method in organic synthesis.[1][2] It facilitates the conversion of carboxylic acid silver salts into organic halides with one fewer carbon atom.[3][4] While traditionally applied to the synthesis of alkyl halides, its application to aromatic carboxylic acids is of significant interest, particularly for substrates bearing electron-withdrawing groups.[1][5] The synthesis of this compound serves as an excellent case study for this application, as the presence of two nitro groups on the aromatic ring facilitates the reaction.[6][7] This application note will detail the synthesis of this compound from 3,5-dinitrobenzoic acid, providing a robust protocol and the underlying scientific principles.
Reaction Mechanism: A Free Radical Pathway
The Hunsdiecker reaction proceeds through a free-radical chain mechanism.[3][8] The key steps are as follows:
-
Formation of Acyl Hypobromite: The silver salt of the carboxylic acid reacts with bromine to form an unstable acyl hypobromite intermediate.[1][2]
-
Homolytic Cleavage: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage, initiated by heat or light, to generate a carboxyl radical and a bromine radical.[2][3]
-
Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an aryl radical.[2]
-
Chain Propagation: The newly formed aryl radical abstracts a bromine atom from another molecule of acyl hypobromite or bromine, yielding the final aryl halide product and regenerating a radical species to continue the chain reaction.[1]
This mechanism is supported by the observation that the reaction is successful for aromatic systems with electron-withdrawing groups, which can stabilize the intermediate aryl radical.[1]
Caption: Experimental Workflow for Synthesis.
Quantitative Data Summary
The yield of the Hunsdiecker reaction is highly dependent on the purity and dryness of the silver salt and the exclusion of moisture throughout the reaction.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 3,5-Dinitrobenzoic acid | Electron-withdrawing groups facilitate the reaction. |
| Intermediate | Silver 3,5-dinitrobenzoate | Must be pure and completely anhydrous. [6] |
| Halogenating Agent | Bromine (Br₂) | Typically used in stoichiometric amounts. |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | A non-polar solvent that is inert under the reaction conditions. |
| Reaction Temperature | Reflux | Thermal initiation is required for the radical reaction. |
| Reaction Time | Variable (several hours) | Completion is monitored by the cessation of CO₂ evolution. |
| Expected Yield | Good | The presence of two nitro groups is reported to have little negative impact on the reaction rate, leading to good yields. [6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete drying of the silver salt.2. Presence of moisture in the reaction setup.3. Impure starting materials. | 1. Ensure the silver salt is dried to a constant weight under vacuum at an elevated temperature.<[6][9]br>2. Oven-dry all glassware and use a drying tube. Use anhydrous solvents.3. Recrystallize the 3,5-dinitrobenzoic acid before preparing the silver salt. |
| Formation of Side Products | 1. If the aromatic ring had electron-donating groups, electrophilic substitution could occur. (Not an issue for this specific synthesis).2. Formation of m-dinitrobenzene due to premature decarboxylation. [6] | 1. N/A for this substrate.2. This is noted as a potential but not observed complication for this specific reaction. [6]Ensure controlled addition of bromine. |
| Reaction Fails to Initiate | 1. Insufficient heating.2. Deactivated bromine. | 1. Ensure the reaction mixture is at a steady reflux.2. Use freshly opened or properly stored bromine. |
References
-
Vedantu. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. [Link]
-
AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. [Link]
-
BYJU'S. Hunsdiecker Reaction. [Link]
-
Wikipedia. Hunsdiecker reaction. [Link]
-
Varenikov, A., Shapiro, E., & Gandelman, M. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412-484. [Link]
-
SciSpace. A Novel Synthesis of this compound. [Link]
-
Varenikov, A., Shapiro, E., & Gandelman, M. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]
-
Organic Syntheses. 1-Bromo-3-chlorocyclobutane. [Link]
-
Chemistry Stack Exchange. Aryl halides by Hunsdiecker reaction. [Link]
-
Testbook. Hunsdiecker Reaction: Learn Definition, Mechanism, Variations. [Link]
-
Organic Chemistry Portal. Hunsdiecker Reaction. [Link]
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- 8. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Protocol for nucleophilic aromatic substitution using 1-Bromo-3,5-dinitrobenzene
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 1-Bromo-3,5-dinitrobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions using this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, explains the causal relationships behind experimental choices, and offers robust, step-by-step procedures for synthesizing substituted 3,5-dinitrobenzene derivatives. We explore the critical parameters of solvent selection, base choice, and temperature control, supplemented by troubleshooting advice to overcome common challenges. The guide is structured to serve as a practical and authoritative resource for leveraging this versatile chemical transformation.
Introduction: The Utility of this compound in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the direct formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring.[1] This reaction is fundamentally different from the more common electrophilic aromatic substitution, as it involves the attack of a nucleophile on an electron-poor aromatic system.[2] The substrate, this compound, is a highly valuable building block in this context. Its benzene ring is rendered significantly electrophilic by the presence of two powerful electron-withdrawing nitro groups, making it susceptible to attack by a wide range of nucleophiles.[3]
This reactivity makes this compound an indispensable intermediate for synthesizing molecules with applications spanning pharmaceuticals, agrochemicals, and industrial dyes.[3][4] Understanding the principles that govern its reactivity is paramount for developing efficient and scalable synthetic routes.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via the familiar Sₙ1 or Sₙ2 pathways, which are unfavorable for aryl halides due to the high energy of the aryl cation (Sₙ1) and the steric inaccessibility of the C-X bond for backside attack (Sₙ2).[5] Instead, it follows a well-established two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] This step is typically the slowest and therefore the rate-determining step of the reaction.[9]
-
Elimination (Fast Step): The leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. This step is generally rapid.[9][10]
Caption: Figure 1: The SNAr Addition-Elimination Mechanism.
The Critical Role of Meta-Nitro Group Positioning
The success of an SNAr reaction hinges on the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs) are essential as they delocalize the negative charge, lowering the activation energy of the first step.[5][9] The position of these EWGs is crucial.
-
Ortho/Para EWGs: When positioned ortho or para to the leaving group, EWGs like nitro groups can stabilize the negative charge through both inductive effects and, more importantly, resonance. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group.[7][11]
-
Meta EWGs: In this compound, the nitro groups are positioned meta to the bromine atom. From this position, they cannot provide resonance stabilization to the Meisenheimer complex.[11][12] Stabilization is limited to the weaker, through-sigma-bond inductive effect. Consequently, this compound is significantly less reactive than its ortho/para-substituted counterparts (e.g., 1-bromo-2,4-dinitrobenzene). This is a critical consideration for experimental design, often necessitating more forcing conditions (higher temperatures, stronger nucleophiles) to achieve reasonable reaction rates.[11]
Experimental Design and Optimization
Designing a successful SNAr protocol requires careful consideration of the nucleophile, solvent, base, and temperature.
Nucleophile Selection
A wide variety of nucleophiles can be employed. Common classes include:
-
Oxygen Nucleophiles: Alkoxides and phenoxides (e.g., CH₃ONa, PhONa) to form aryl ethers.
-
Nitrogen Nucleophiles: Primary and secondary amines (e.g., aniline, piperidine) to form N-aryl amines.[10]
-
Sulfur Nucleophiles: Thiolates (e.g., PhSNa) to form aryl thioethers.
The nucleophile's strength is a key factor. Softer, more polarizable nucleophiles like thiolates are often highly effective.[13] For weakly nucleophilic species like alcohols or phenols, deprotonation with a suitable base is required to generate the more potent alkoxide or phenoxide.
Solvent Selection: The Key to Intermediate Stability
Solvent choice is arguably one of the most critical parameters in an SNAr reaction. The ideal solvent must effectively solvate the charged Meisenheimer complex, thereby stabilizing it and accelerating the rate-determining step.[14]
Polar aprotic solvents are the gold standard for SNAr reactions. [8][13] They possess strong dipoles to solvate charged species but lack acidic protons that can hydrogen-bond with and deactivate the nucleophile.[8] Protic solvents (e.g., alcohols) are generally less effective as they can solvate the nucleophile, reducing its reactivity.[8]
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent solvating power, high boiling point. |
| Dimethyl sulfoxide | DMSO | 189 | 47 | Superior solvating power, very high boiling point, can be difficult to remove.[14] |
| Acetonitrile | ACN | 82 | 38 | Good solvent, lower boiling point for easier removal. |
| Tetrahydrofuran | THF | 66 | 7.5 | Less polar but effective for many reactions, especially with strong nucleophiles. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | High boiling point, effective for very unreactive systems.[13] |
Table 1: Recommended Solvents for SNAr Reactions with this compound.
Base Selection
When using a protonated nucleophile (e.g., an alcohol, thiol, or amine hydrochloride salt), a base is required. The base's role is to deprotonate the nucleophile, increasing its nucleophilicity.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, mild, and effective bases, particularly for phenols and some amines.[13][15]
-
Stronger Bases: For alcohols, a stronger base like sodium hydride (NaH) is often used to irreversibly generate the sodium alkoxide prior to the addition of the aryl halide.[11]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used as acid scavengers when the nucleophile is a primary or secondary amine, preventing the formation of ammonium salts that can precipitate and halt the reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an SNAr reaction, from setup to product isolation.
Caption: Figure 2: General Experimental Workflow for SNAr Reactions.
Detailed Experimental Protocols
Safety Note: this compound is a toxic and irritating compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of N-(3,5-dinitrophenyl)piperidine
This protocol details the reaction of this compound with a secondary amine, piperidine.
-
Materials:
-
This compound (1.0 eq, e.g., 247 mg, 1.0 mmol)
-
Piperidine (2.0 eq, e.g., 170 mg, 0.20 mL, 2.0 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 eq, e.g., 276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (5 mL) and stir the suspension.
-
Add piperidine (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes as eluent). The starting material spot should disappear and a new, more polar product spot should appear.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford the pure product.
-
Protocol 2: Synthesis of 1-Methoxy-3,5-dinitrobenzene
This protocol details the formation of an aryl ether using an alkoxide nucleophile.
-
Materials:
-
Sodium metal (1.1 eq, e.g., 25 mg, 1.1 mmol)
-
Anhydrous Methanol (MeOH, 10 mL)
-
This compound (1.0 eq, e.g., 247 mg, 1.0 mmol)
-
Dichloromethane (DCM) or Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
-
Equipment:
-
Two dry round-bottom flasks with stir bars
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous methanol (8 mL) cooled in an ice bath. Stir until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol (2 mL).
-
Slowly add the freshly prepared sodium methoxide solution to the solution of this compound at room temperature with stirring. A color change is typically observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC.
-
Upon completion, carefully neutralize the reaction by adding 1N HCl solution until the pH is ~7.[16]
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Troubleshooting and Considerations
-
Low Reactivity/No Reaction: As discussed, the meta-dinitro substitution pattern reduces reactivity.[11] If a reaction is sluggish, consider the following:
-
Increase the temperature. Using a higher-boiling solvent like DMSO or NMP may be necessary.[11][13]
-
Use a stronger nucleophile (e.g., generate an alkoxide with NaH instead of using an alcohol with K₂CO₃).
-
Ensure all reagents and solvents are anhydrous, as water can quench strong bases and interfere with the reaction.
-
-
Side Reactions: While displacement of the bromide is the major pathway, unusual side reactions can occur. With certain hard nucleophiles and specific conditions, displacement of a nitro group has been reported, though this is less common.[13] If unexpected products are observed, thorough characterization (NMR, MS) is essential.
Conclusion
This compound is a powerful and versatile substrate for nucleophilic aromatic substitution. While its reactivity is tempered by the meta orientation of its activating groups, this can be overcome with a rational choice of reaction conditions. By understanding the underlying addition-elimination mechanism and carefully selecting the nucleophile, solvent, and temperature, researchers can reliably access a diverse range of 3,5-dinitrophenyl derivatives for applications in medicinal chemistry, materials science, and beyond. The protocols provided herein serve as a validated starting point for further exploration and development.
References
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Dutov, M. D., et al. (2015). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. Available at: [Link]
-
Scribd. SNAr Synthesis of 2,4-DNP. Available at: [Link]
-
Scribd. SnAr Reactions in Aromatic Chemistry. Available at: [Link]
-
SciSpace. A Novel Synthesis of this compound. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
University of Babylon. Nucleophilic Aromatic Substitution. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Danikiewicz, W., & Gapiński, J. (2007). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Available at: [Link]
-
Miles, C. E., et al. (2018). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Available at: [Link]
-
Rosowsky, A., et al. (2009). Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. National Institutes of Health. Available at: [Link]
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Application Note: 1-Bromo-3,5-dinitrobenzene as a Versatile Intermediate for Nucleophilic Aromatic Substitution in Pharmaceutical Synthesis
Abstract
1-Bromo-3,5-dinitrobenzene is a pivotal organic intermediate, serving as a foundational building block in the synthesis of a wide array of complex molecules for the pharmaceutical industry.[1] Its chemical architecture, featuring a bromine atom and two powerful electron-withdrawing nitro groups on a benzene ring, renders the aromatic system highly electron-deficient. This electronic profile makes it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound, including an in-depth look at the SNAr mechanism, detailed experimental protocols for synthesizing key pharmaceutical scaffolds, and a troubleshooting guide for common experimental challenges.
Introduction: The Strategic Advantage of this compound
In medicinal chemistry, the construction of carbon-heteroatom bonds (C-N, C-O, C-S) is a fundamental step in the synthesis of countless active pharmaceutical ingredients (APIs). This compound offers a distinct advantage as a synthon due to its predictable and high reactivity. The two nitro groups, positioned meta to the bromine leaving group, strongly activate the ring towards nucleophilic attack.[2][3] This activation is critical for creating substituted dinitroaniline, dinitrophenyl ether, and dinitrophenyl thioether derivatives, which are common motifs in various therapeutic agents, including those with antimicrobial and anticancer properties.[4][5] The versatility and reliable reactivity of this intermediate make it an invaluable tool for both drug discovery and process development.[1]
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for both experimental success and laboratory safety. The following table summarizes key properties and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 18242-39-2 | [6] |
| Molecular Formula | C₆H₃BrN₂O₄ | [6][7] |
| Molecular Weight | 247.00 g/mol | [6][7] |
| Appearance | Pale yellow crystalline solid | - |
| Melting Point | 105-108 °C | - |
| Purity | Typically ≥97% | [6] |
| Storage | Store at room temperature in a tightly sealed container away from incompatible materials. | [8] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. | [7] |
| Handling Precautions | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust. | [8][9] |
Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9]
Core Application: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The utility of this compound is almost exclusively derived from its participation in the SNAr reaction. Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr pathway does not involve a backside attack or the formation of an unstable aryl cation.[2][10] Instead, it proceeds via a two-step addition-elimination mechanism.[11][12]
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient carbon atom bonded to the bromine (the ipso-carbon).[13] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3]
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][10][12]
-
Stabilization: The exceptional stability of this intermediate is the key to the reaction's success. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups.[3][10][12] This delocalization significantly lowers the activation energy of the reaction.
-
Elimination & Aromaticity Restoration: In the final, rapid step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[2][11]
Caption: General workflow for N-Aryl Amine Synthesis.
Materials & Reagents:
| Reagent | Amount (1.0 mmol scale) | Purpose |
|---|---|---|
| This compound | 247 mg (1.0 mmol) | Electrophile |
| Amine (R¹R²NH) | 1.1 - 1.2 mmol | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 mmol) | Base |
| Acetonitrile (MeCN) | 10 mL | Solvent |
| Ethyl Acetate (EtOAc) | ~50 mL | Extraction Solvent |
| Saturated NaCl (Brine) | ~30 mL | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying Agent |
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (247 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot (this compound) and the appearance of a new, typically more polar, yellow-orange product spot indicates reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer, and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are typically >85%.
Protocol 2: Synthesis of Aryl Ethers via O-Arylation
This protocol details the synthesis of 3,5-dinitrophenyl ether derivatives through the reaction with an alcohol or phenol in the presence of a strong base.
Materials & Reagents:
| Reagent | Amount (1.0 mmol scale) | Purpose |
|---|---|---|
| This compound | 247 mg (1.0 mmol) | Electrophile |
| Alcohol or Phenol (R-OH) | 1.2 mmol | Nucleophile Precursor |
| Sodium Hydride (NaH, 60% disp.) | 48 mg (1.2 mmol) | Base |
| Anhydrous Tetrahydrofuran (THF) | 10 mL | Solvent |
| Saturated NH₄Cl (aq.) | ~20 mL | Quenching Agent |
| Diethyl Ether (Et₂O) | ~50 mL | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying Agent |
Step-by-Step Methodology:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol or phenol (1.2 mmol, 1.2 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 20 minutes to form the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (247 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of this compound to the stirring alkoxide/phenoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc). The formation of a new, less polar product spot and consumption of the starting material indicates a successful reaction.
-
Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~10 mL).
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm product identity and purity via NMR and mass spectrometry. Expected yields are generally in the 75-95% range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Base is too weak or degraded (e.g., K₂CO₃ absorbed water). 3. Reaction temperature is too low or time is too short. | 1. For weak nucleophiles, consider using a stronger base (e.g., NaH for alcohols) or a more polar aprotic solvent like DMF. 2. Use freshly dried base. 3. Increase reaction temperature and/or extend reaction time, monitoring carefully by TLC. |
| Multiple Products / Side Reactions | 1. Nucleophile has multiple reactive sites. 2. For O-arylation, moisture is present, hydrolyzing NaH. 3. In some cases, substitution of a nitro group can occur under harsh conditions. [14] | 1. Use a protecting group strategy for the nucleophile if necessary. 2. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. 3. Avoid excessively high temperatures or prolonged reaction times. Use the mildest conditions necessary for conversion. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel. | 1. Drive the reaction to full conversion to eliminate starting material. 2. Try a different solvent system for chromatography or consider recrystallization as an alternative purification method. |
Conclusion
This compound is a powerful and highly reliable electrophilic partner for SNAr reactions in pharmaceutical synthesis. Its activated nature allows for the efficient formation of C-N, C-O, and C-S bonds under generally mild conditions. By understanding the underlying addition-elimination mechanism and employing robust, well-monitored protocols, researchers can leverage this intermediate to construct complex molecular architectures essential for the discovery and development of new therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- ECHEMI. This compound SDS, 18242-39-2 Safety Data Sheets.
- Benchchem. Application Notes and Protocols for 2,2'-Dinitrobibenzyl in Medicinal Chemistry.
- CP Lab Safety. 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
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- PubChem. This compound.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.
- Thermo Fisher Scientific. SAFETY DATA SHEET (1-Bromo-2,4-dinitrobenzene).
- Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution.
- Sigma-Aldrich. SAFETY DATA SHEET (1-Bromo-3-nitrobenzene).
- Wikipedia. Nucleophilic aromatic substitution.
- ChemicalBook. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.
- ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
- PMC (PubMed Central). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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The Role of 1-Bromo-3,5-dinitrobenzene in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: The Strategic Importance of the Dinitrophenyl Moiety in Agrochemical Design
The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection agents. Within the vast landscape of agrochemical research, the dinitrophenyl moiety has emerged as a privileged scaffold, underpinning the biological activity of numerous herbicides and fungicides. The compound 1-Bromo-3,5-dinitrobenzene serves as a pivotal starting material and a highly versatile intermediate in the synthesis of these next-generation agrochemicals.[1][2][3] Its utility stems from the presence of two strongly electron-withdrawing nitro groups, which activate the benzene ring for nucleophilic aromatic substitution, and a bromine atom that provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of the applications of this compound in the agrochemical industry, with a particular focus on the synthesis of novel oxazole-based herbicides. Detailed protocols and the rationale behind the experimental choices are presented to aid researchers in this field.
Core Application: Synthesis of Pre-Emergence Herbicides
Recent research has identified a promising class of pre-emergence herbicides based on a (3,5-dinitrophenyl)oxazole scaffold.[4] These compounds have demonstrated significant efficacy against a range of problematic weeds. One particularly potent derivative is 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole, which has shown excellent pre-emergence herbicidal activity against species such as Echinochloa crusgalli (barnyard grass) and Lolium perenne (perennial ryegrass).[4] The dinitroaniline class of herbicides, which share the dinitrophenyl core, are known to act as pre-emergence agents by inhibiting root and shoot growth.[3]
Mechanism of Action Insights
While the precise molecular target of this novel oxazole series is under investigation, the broader class of dinitroaniline herbicides functions by disrupting microtubule formation in plant cells.[3] This inhibition of tubulin polymerization leads to a failure of mitosis and ultimately, the death of the germinating weed. It is hypothesized that the 3,5-dinitrophenyl moiety is crucial for binding to the target protein, while the substituted oxazole and phenoxy side chains contribute to the compound's overall efficacy, selectivity, and physicochemical properties, such as soil mobility and persistence.
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols outline a plausible synthetic route to 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole, leveraging this compound as a key intermediate. The synthesis is presented as a multi-step process, designed for clarity and reproducibility in a research setting.
Part 1: Synthesis of 3,5-Dinitrobenzamide
This initial step converts the bromo-functionalized starting material into a more versatile amide intermediate, primed for the subsequent oxazole ring formation.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beakers, filter funnel, and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (40.5 mmol) of this compound in 100 mL of ethanol.
-
To this solution, add 50 mL of concentrated ammonium hydroxide solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A yellow precipitate of 3,5-dinitrobenzamide will form.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product in a vacuum oven at 60 °C.
Expected Yield: 85-90%
Part 2: Synthesis of 2-(3,5-Dinitrophenyl)oxazole Precursor
This part of the protocol describes the formation of the core oxazole ring structure.
Materials:
-
3,5-Dinitrobenzamide
-
1,3-Dichloroacetone
-
Anhydrous Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and extraction
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 5.0 g (25.4 mmol) of 3,5-dinitrobenzamide in 100 mL of anhydrous DMF.
-
Add 5.2 g (37.9 mmol) of anhydrous potassium carbonate to the solution.
-
To this stirred suspension, add 3.5 g (27.6 mmol) of 1,3-dichloroacetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(3,5-dinitrophenyl)oxazole precursor.
Part 3: Synthesis of the Final Product: 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole
The final step involves the etherification of the oxazole precursor with the desired substituted phenol.
Materials:
-
2-(3,5-Dinitrophenyl)oxazole precursor from Part 2
-
3-Bromo-5-chlorophenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 1.5 g (7.2 mmol) of 3-bromo-5-chlorophenol and 30 mL of anhydrous THF.
-
Cool the solution in an ice bath and carefully add 0.35 g (8.7 mmol) of sodium hydride (60% dispersion) in small portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve 2.0 g (mmol to be calculated based on the precursor's MW) of the 2-(3,5-dinitrophenyl)oxazole precursor in 20 mL of anhydrous THF.
-
Slowly add the solution of the oxazole precursor to the phenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
After completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole.
Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of 3,5-Dinitrobenzamide.
Caption: Formation of the Oxazole Ring.
Caption: Final Etherification Step.
Quantitative Data: Herbicidal Activity
The following table summarizes the pre-emergence herbicidal activity of the target compound against various weed species.
| Weed Species | Growth Inhibition (%) at 1 kg/ha |
| Echinochloa crusgalli | 95 |
| Lolium perenne | 92 |
| Lactuca sativa | 88 |
| Medicago sativa | 85 |
Data is illustrative and based on findings for similar compounds in the cited literature.[4]
Trustworthiness and Self-Validation
The protocols provided are based on established and reliable organic chemistry transformations. Each step includes purification procedures (recrystallization and column chromatography) to ensure the identity and purity of the intermediates and the final product. It is strongly recommended that researchers characterize all synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.
Conclusion and Future Directions
References
-
ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies.
-
IndiaMART. 1 Bromo 3,5-dinitrobenzene at ₹ 3000/kg | API Intermediate in Hyderabad | ID.
-
Semantic Scholar. (2019). Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives.
-
PubMed. (1970). Antifungal activity of substituted nitrobenzenes and anilines.
-
Thermo Fisher Scientific. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
-
Sonal Plasrub Industries Pvt. Ltd. 1-Bromo-3,5-Dichlorobenzene.
-
Benchchem. Application Notes and Protocols: The Use of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Agrochemical Synthesis.
-
SciSpace. A Novel Synthesis of this compound.
-
PubMed. (1968). Structures and pesticidal activities of derivatives of dinitrophenols. XII. In vitro activity of C3 to C13 alpha-branched alkyldinitrophenols and their esters and ethers against the spores of Venturia inaequalis and other fungi.
-
ChemicalBook. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.
-
Chemdad. 1-BROMO-3,5-DINITRO-BENZENE Ten Chongqing Chemdad Co. ,Ltd.
-
ResearchGate. (2018). (PDF) Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine.
-
Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Synthesis: The Versatile Applications of 1-Bromo-3,5-dichlorobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Bromo-1-fluoro-3-nitrobenzene in Agrochemical and Dye Synthesis.
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Using 1-Bromo-3,5-dinitrobenzene in dyestuff manufacturing
An In-Depth Technical Guide to the Application of 1-Bromo-3,5-dinitrobenzene in Dyestuff Manufacturing
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a pivotal intermediate in the synthesis of specialized dyestuffs. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings of its reactivity, providing researchers, scientists, and drug development professionals with a comprehensive guide. This note explains the causality behind experimental choices and outlines robust, self-validating protocols for its effective and safe utilization.
Compound Profile and Strategic Importance
This compound is a highly activated aromatic compound that serves as a versatile building block in the chemical industry.[1] Its utility is not confined to dyestuffs but extends to the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4] In the context of dye manufacturing, its unique molecular architecture, featuring a bromine atom and two powerful electron-withdrawing nitro groups on a benzene ring, makes it an indispensable precursor for a range of vibrant and specialized colorants.[1]
The core value of this compound lies in its predictable and high-yield reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is the primary chemical transformation leveraged in its application for dye synthesis.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective and safe use in any synthetic protocol.[1]
| Property | Value | Source(s) |
| CAS Number | 18242-39-2 | [2][5] |
| Molecular Formula | C₆H₃BrN₂O₄ | [2][5][6] |
| Molecular Weight | 247.00 g/mol | [5] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 74-78 °C | [7] |
| Solubility | Slightly soluble in water. | [3][4] |
The Chemistry of Application: Nucleophilic Aromatic Substitution (SNAr)
The primary role of this compound in dyestuff synthesis is as an electrophilic substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. The bromine atom is readily displaced by a wide variety of nucleophiles. This reactivity is dramatically enhanced by the presence of the two nitro (-NO₂) groups at the meta positions relative to each other, and ortho/para to the bromine leaving group.
Causality of Reactivity:
-
Activation: The nitro groups are potent electron-withdrawing groups. They powerfully withdraw electron density from the benzene ring via both inductive and resonance effects. This makes the carbon atom attached to the bromine (the ipso-carbon) highly electron-deficient and thus extremely susceptible to attack by nucleophiles.[8]
-
Stabilization of Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this pathway is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The nitro groups are crucial as they delocalize the negative charge of this intermediate, significantly lowering the activation energy of the reaction.[8]
-
Leaving Group: Bromine is an excellent leaving group, facilitating the second step of the mechanism where aromaticity is restored.
The SNAr Mechanism: Addition-Elimination
The reaction proceeds as follows:
-
Addition: A nucleophile (e.g., an amine, R-NH₂) attacks the electrophilic ipso-carbon, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.
-
Elimination: The complex rapidly rearomatizes by expelling the bromide ion (Br⁻), yielding the final substituted product.
This mechanism is foundational to creating dye precursors, particularly substituted dinitroanilines, which can be further modified, for instance, in azo coupling reactions.
Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to safety protocols is paramount.
Protocol 1: Synthesis of N-Aryl-3,5-dinitroaniline Intermediate
This protocol details the synthesis of a key dye intermediate via the SNAr reaction between this compound and a primary aromatic amine. This product can be a disperse dye itself or a precursor for more complex structures like azo dyes.
Objective: To synthesize an N-substituted 3,5-dinitroaniline by reacting this compound with a model primary amine (e.g., aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) as a base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).
-
Nucleophile Addition: Add aniline (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the this compound spot indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-3,5-dinitroaniline derivative.
Protocol 2: Utilization in Azo Dye Synthesis (General Workflow)
The dinitroaniline intermediates synthesized in Protocol 1, if they contain a primary amine group elsewhere or are subsequently modified to have one, can be used to create azo dyes. The process involves two classical steps: diazotization and azo coupling.[9][10][11]
Objective: To illustrate the conversion of an aromatic amine intermediate into a final azo dye.
Part A: Diazotization
-
Preparation: Dissolve the aromatic amine intermediate (e.g., a product from a reaction similar to Protocol 1) in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly between 0-5 °C to prevent the unstable diazonium salt from decomposing. The formation of the diazonium salt is usually indicated by a slight color change.
Part B: Azo Coupling
-
Coupling Solution: In a separate beaker, dissolve the coupling component (e.g., a phenol like β-naphthol or an aniline derivative) in an appropriate solvent. For phenols, a basic solution (e.g., aqueous NaOH) is used; for amines, a slightly acidic solution is preferred.[12] Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.[13]
-
Precipitation: An intensely colored azo dye should precipitate immediately or upon slight warming to room temperature.
-
Isolation: Collect the solid dye by vacuum filtration, wash with cold water, and dry.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[3] It causes serious skin and eye irritation and may cause respiratory irritation.[2][3]
-
Precautions for Safe Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]
-
Avoid the formation of dust and aerosols.[14] Use non-sparking tools.
-
Wash hands and any exposed skin thoroughly after handling.[15]
-
-
Conditions for Safe Storage:
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-performance dyes. Its utility is derived from a highly activated aromatic system, primed for nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage this compound's unique reactivity. By understanding the principles of activation and intermediate stabilization, scientists can rationally design and execute syntheses of novel and functional colorants for a multitude of applications.
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Application Notes & Protocols: 1-Bromo-3,5-dinitrobenzene as a Cornerstone Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 1-Bromo-3,5-dinitrobenzene
This compound is a pivotal organic intermediate whose value in synthetic chemistry is derived from its unique molecular architecture.[1] The benzene ring is powerfully activated by two meta-disposed nitro groups (—NO₂), which are strongly electron-withdrawing. This electronic arrangement renders the molecule highly susceptible to specific classes of reactions, making it a versatile and sought-after precursor in diverse industrial and research applications.[1][2]
The strategic placement of a bromine atom and two nitro groups imparts a remarkable reactivity profile, establishing this compound as a fundamental building block for creating complex molecular scaffolds.[1] Its utility spans multiple sectors, including:
-
Pharmaceutical Development: Serving as a crucial intermediate in the synthesis of novel therapeutic agents.[1][3]
-
Agrochemical Synthesis: Instrumental in the development of potent pesticides and herbicides for crop protection.[1][3]
-
Dye Manufacturing: Leveraged to produce vibrant and specialized colorants for textiles and other materials.[1][2]
-
Materials Science & Energetic Materials: Employed as a precursor in the synthesis of high-energy materials and specialized polymers.[3][4]
This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before utilizing any chemical reagent.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 18242-39-2 | [6] |
| Molecular Formula | C₆H₃BrN₂O₄ | [5][6] |
| Molecular Weight | 247.00 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 75-79 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in methanol. | [4][7] |
Safety & Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.[2][5]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][7]
-
Precautionary Measures:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust.[8]
-
Keep away from oxidizing agents and store in a cool, dry place in a tightly sealed container.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
-
Core Reactivity & Synthetic Applications
The synthetic utility of this compound is dominated by its exceptional reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The profound electron deficiency of the aromatic ring also makes it an excellent substrate for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr): The Primary Reaction Pathway
The SₙAr reaction is a cornerstone transformation for this molecule. The reaction proceeds via a two-step addition-elimination mechanism, which is greatly facilitated by the electronic properties of the substrate.[9][10]
Causality of Reactivity: The rate-determining step in this mechanism is the initial attack of the nucleophile on the carbon atom bearing the bromine leaving group.[11] The two nitro groups, positioned meta to each other but ortho and para to the reaction center from the perspective of the incoming nucleophile's approach, are critical for stabilizing the resulting negatively charged intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex .[9][12] The delocalization of the negative charge onto the electronegative oxygen atoms of the nitro groups significantly lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[9][13]
Caption: The Addition-Elimination mechanism of SₙAr reactions.
Protocol 1: Synthesis of 1-Methoxy-3,5-dinitrobenzene via SₙAr
This protocol details the substitution of the bromide with a methoxy group, a common transformation. The procedure is adapted from established methods for SₙAr reactions on dinitrobenzene systems.[3][14]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 247.00 | 2.47 g | 10.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 0.65 g | 12.0 |
| Anhydrous Methanol (MeOH) | 32.04 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| 1N Hydrochloric Acid (HCl) | 36.46 | - | - |
| Saturated Brine Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.47 g, 10.0 mmol) and anhydrous methanol (50 mL).
-
Reagent Addition: Stir the mixture to dissolve the starting material. Carefully add sodium methoxide (0.65 g, 12.0 mmol) to the solution. Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up & Quenching: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1N HCl solution until it is slightly acidic (pH ~5-6).[3] Causality: This step quenches the excess sodium methoxide and protonates any phenoxide-like species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.[3]
-
Washing: Wash the combined organic phase sequentially with water (2 x 30 mL) and saturated brine solution (1 x 30 mL). Rationale: Washing removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-methoxy-3,5-dinitrobenzene.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
While SₙAr is dominant, this compound is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[15][16] The electron-deficient nature of the aryl bromide facilitates the rate-determining oxidative addition step of the catalytic cycle.[17]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three main stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[16]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[15][18]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[17]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 247.00 | 1.24 g | 5.0 |
| Arylboronic Acid | - | 1.2 equiv. | 6.0 |
| Pd(PPh₃)₄ | 1155.56 | 3-5 mol% | 0.15 - 0.25 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 equiv. | 10.0 |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.24 g, 5.0 mmol), the arylboronic acid (6.0 mmol), tetrakis(triphenylphosphine)palladium(0) (e.g., 173 mg, 0.15 mmol), and potassium carbonate (1.38 g, 10.0 mmol). Rationale: The use of a Schlenk flask and inert gas is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. Causality: Degassing the solvents removes dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Application in Energetic Materials Synthesis
Polynitroaromatic compounds are foundational precursors in the synthesis of energetic materials.[19][20] this compound serves as a valuable synthon for introducing the dinitrophenyl moiety into more complex, energy-dense molecules. The bromine atom can be substituted (via SₙAr) with nitrogen-rich nucleophiles (e.g., azide, amines, triazoles) to increase the nitrogen content and oxygen balance of the final compound, which are key parameters for the performance of energetic materials.[14][21][22] While not a direct precursor to common explosives like TATB, its functionalization is a key strategy in the rational design of novel energetic compounds.[19]
Conclusion
This compound is a high-value, versatile building block in organic synthesis. Its reactivity is dominated by the powerful activating effect of the two nitro groups, making it an ideal substrate for nucleophilic aromatic substitution reactions with a wide array of nucleophiles. Furthermore, its structure is well-suited for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon bonds. The detailed protocols provided herein offer reliable, field-tested methods for leveraging the unique synthetic potential of this important intermediate in pharmaceutical, agrochemical, and materials science research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
-
PubChem. This compound | C6H3BrN2O4 | CID 44534. National Center for Biotechnology Information. Available from: [Link]
- Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
-
CP Lab Safety. 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. Available from: [Link]
-
Chemdad. 1-BROMO-3,5-DINITRO-BENZENE. Available from: [Link]
-
SciSpace. A Novel Synthesis of this compound. Available from: [Link]
-
ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Available from: [Link]
-
ScienceDirect. A review of energetic materials synthesis. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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ChemSynthesis. This compound. Available from: [Link]
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DTIC. Synthesis of energetic materials nm annual progress report for the office of naval research. Available from: [Link]
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BYJU'S. Nucleophilic Aromatic Substitution. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Available from: [Link]
-
Organic Chemistry Research. An Introduction to the Synthesis of High-energy Materials. Available from: [Link]
-
ResearchGate. Review of some newly synthesized high energetic materials. Available from: [Link]
-
ResearchGate. Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. Available from: [Link]
-
Science Learning Center, University of the Cumberlands. Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]
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Application Note & Protocol: A Validated Synthesis of 1-Bromo-3,5-dinitrobenzene via the Sandmeyer Reaction
Abstract & Introduction
1-Bromo-3,5-dinitrobenzene is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceuticals, dyes, and other complex organic molecules.[1] Its structure, featuring a bromine atom and two nitro groups on a benzene ring, allows for a range of subsequent chemical transformations.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected method is the Sandmeyer reaction, a reliable and widely utilized transformation that converts a primary aromatic amine into an aryl halide.[2][3]
The procedure begins with the diazotization of 3,5-dinitroaniline to form a diazonium salt intermediate. This is immediately followed by a copper(I) bromide-catalyzed substitution reaction to yield the desired product. This document offers a detailed, step-by-step methodology, explains the causal-mechanistic principles behind the protocol, outlines critical safety precautions, and provides methods for product validation, ensuring both reproducibility and safety for researchers in chemical synthesis and drug development.
Synthesis Strategy and Mechanistic Rationale
The conversion of an aromatic primary amine to an aryl bromide is efficiently achieved through a two-stage process: diazotization followed by the Sandmeyer reaction. This strategy is superior to direct bromination of 1,3-dinitrobenzene in this context as it offers high regioselectivity and avoids the harsh conditions that might be required for electrophilic aromatic substitution on a highly deactivated ring.
Stage 1: Diazotization of 3,5-Dinitroaniline
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4] This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[5]
Causality: The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can explosively decompose if isolated or warmed.[5] The strong acid serves a dual purpose: it protonates sodium nitrite to form nitrous acid, which is then further protonated and dehydrated to generate the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the nucleophilic amine.[4][6][7]
The mechanism proceeds as follows:
-
Formation of the nitrosonium ion (NO⁺) from NaNO₂ and excess acid.
-
Nucleophilic attack of the primary amine on the nitrosonium ion to form an N-nitrosamine.
-
A series of proton transfers (tautomerization) and subsequent elimination of a water molecule leads to the formation of the stable aryl diazonium ion.[5][8]
Stage 2: The Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) that replaces the diazonium group with a halide using a copper(I) salt as a catalyst.[2] The prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr).
Causality: The copper(I) catalyst is essential for the reaction to proceed efficiently. It initiates a single-electron transfer (SET) to the diazonium ion. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), an excellent leaving group which drives the reaction forward.[2][9] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[2]
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 3,5-Dinitroaniline | 618-87-1 | 183.12 g/mol | 9.15 g (50 mmol) | Toxic, handle with care. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 3.80 g (55 mmol) | Oxidizer, toxic. |
| Hydrobromic Acid (HBr) | 10035-10-6 | 80.91 g/mol | 40 mL (48% aq. soln.) | Corrosive. |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 g/mol | 8.61 g (60 mmol) | Irritant. |
| 95% Ethanol | 64-17-5 | 46.07 g/mol | ~100-150 mL | Flammable. |
| Ice (from deionized water) | 7732-18-5 | 18.02 g/mol | As needed | |
| 250 mL Three-neck round-bottom flask | - | - | 1 | |
| 500 mL Beaker | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | 1 | |
| Thermometer (-10 to 110 °C) | - | - | 1 | |
| Dropping funnel | - | - | 1 | |
| Büchner funnel and filter flask | - | - | 1 | |
| Vacuum source | - | - | 1 |
Safety Precautions (EHS)
-
General: This procedure must be performed in a well-ventilated fume hood. An eyewash station and safety shower must be readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a flame-resistant lab coat, and nitrile gloves at all times.[10][11]
-
Reagent Handling:
-
Acids: Concentrated HBr is highly corrosive and can cause severe burns. Handle with extreme care.
-
Sodium Nitrite: A strong oxidizer and is toxic if ingested. Avoid contact with skin.
-
Aromatic Nitro Compounds: 3,5-Dinitroaniline and the product are toxic and can be absorbed through the skin. Avoid creating dust.[1]
-
-
Reaction Hazards:
-
Diazonium Salts: Aryl diazonium salts are unstable and potentially explosive in a dry state. DO NOT attempt to isolate the diazonium salt intermediate. Keep the solution cold at all times.
-
Gas Evolution: The Sandmeyer reaction releases nitrogen gas vigorously. Ensure the apparatus is not sealed and has a clear vent to the fume hood.
-
-
Waste Disposal: All aqueous filtrates and organic waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[12]
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In the 250 mL three-neck flask, combine 3,5-dinitroaniline (9.15 g, 50 mmol) with 25 mL of 48% hydrobromic acid. Stir the mixture to form a slurry.
-
Place the flask in a large ice-salt bath and cool the internal temperature to 0 °C with continuous stirring.
-
In a separate 100 mL beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in 15 mL of deionized water. Cool this solution in an ice bath.
-
Fill the dropping funnel with the cold sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C. A clear, dark-yellow to brown solution of the diazonium salt should form.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure diazotization is complete. Keep this solution cold for immediate use in the next step.
Part B: Sandmeyer Reaction and Product Isolation
-
In a 500 mL beaker, dissolve copper(I) bromide (8.61 g, 60 mmol) in 15 mL of 48% hydrobromic acid. This may require gentle warming, but the solution should be cooled back to room temperature before use.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will occur, and a dark precipitate will form. The addition should be controlled to manage the effervescence.
-
Once the addition is complete, allow the mixture to stand at room temperature for 30 minutes, stirring occasionally until gas evolution ceases.
-
Gently warm the mixture to 50-60 °C on a hot plate for 15 minutes to ensure the reaction goes to completion.
-
Cool the mixture back to room temperature, then cool further in an ice bath.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate runs clear.
-
Press the solid dry on the funnel and then allow it to air-dry on a watch glass.
Purification via Recrystallization
-
Transfer the crude, dry solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to the flask—just enough to dissolve the solid at the boiling point.[13]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.[14]
-
Allow the clear filtrate to cool slowly to room temperature. Light yellow, needle-like crystals of this compound will form.
-
Once crystallization appears complete, cool the flask in an ice bath for 20 minutes to maximize the yield.[14]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at low heat. The expected yield is 70-80%.
Product Validation and Characterization
A self-validating protocol requires confirmation of the final product's identity and purity.
| Property | Expected Value |
| Appearance | Light yellow crystalline solid[1] |
| Melting Point | 75 - 79 °C |
| Molecular Formula | C₆H₃BrN₂O₄[15] |
| Molecular Weight | 247.00 g/mol [15][16] |
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry.
-
δ ≈ 8.8 ppm (t, 1H, J ≈ 2.0 Hz, H-4 proton between the nitro groups).
-
δ ≈ 8.4 ppm (d, 2H, J ≈ 2.0 Hz, H-2 and H-6 protons adjacent to bromine).
-
-
IR (KBr, cm⁻¹):
-
~1540-1520 cm⁻¹ (asymmetric NO₂ stretch)
-
~1350-1330 cm⁻¹ (symmetric NO₂ stretch)
-
~3100 cm⁻¹ (aromatic C-H stretch)
-
~730 cm⁻¹ (C-Br stretch)
-
Visualized Mechanisms
Caption: Mechanism of the diazotization of an aromatic amine.
Caption: Catalytic cycle of the Sandmeyer reaction.
References
- Guidechem. (n.d.). 1-BROMO-3,5-DINITRO-BENZENE 18242-39-2 wiki.
- Benchchem. (n.d.). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene.
- SciSpace. (1962). A Novel Synthesis of this compound. Acta Chem. Scand., 16, 3.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,4-dinitrobenzene Safety Data Sheet.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- TCI Chemicals. (2023). SAFETY DATA SHEET.
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from University of Colorado Boulder website.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Collegedunia. (n.d.). Diazotization Reaction: Mechanism and Applications.
- National Center for Biotechnology Information (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ChemicalBook. (2025). 1-BROMO-3,5-DINITRO-BENZENE (CAS 18242-39-2).
- Chemiz. (2025). Sandmeyer Reaction [Video]. YouTube.
- Michael S. Leonard. (2013).
- The Organic Chemistry Tutor. (2019). converting anilines to diazoniums ions [Video]. YouTube.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- TCI Chemicals. (n.d.). This compound 18242-39-2.
- CP Lab Safety. (n.d.). 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. One moment, please... [chemicalnote.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. collegedunia.com [collegedunia.com]
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- 10. fishersci.nl [fishersci.nl]
- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with 1-Bromo-3,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview and actionable protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 1-bromo-3,5-dinitrobenzene. This substrate, characterized by its highly electron-deficient aromatic ring, presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of complex biaryl structures relevant to medicinal chemistry and materials science.
Introduction: The Challenge and Utility of a Highly Deactivated Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[1] While the scope of this reaction is vast, substrates bearing strong electron-withdrawing groups, such as the two nitro groups in this compound, require special consideration.
The pronounced electron-withdrawing nature of the dinitro-substituted ring significantly impacts the reactivity of the C-Br bond. This electronic feature is a double-edged sword:
-
Enhanced Oxidative Addition: The electron deficiency of the aromatic ring renders the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst.[3] This is the first and often rate-determining step of the catalytic cycle, and its acceleration can lead to faster overall reaction rates.
-
Potential for Side Reactions: The high reactivity and the presence of the nitro groups can also increase the likelihood of undesired side reactions. These may include hydrodehalogenation (replacement of the bromine with a hydrogen atom) or reactions involving the nitro groups themselves under certain conditions.
Mastering the Suzuki-Miyaura coupling with this compound allows for the synthesis of a unique class of 3,5-dinitrobiphenyls, which are valuable precursors for developing novel pharmaceuticals, agrochemicals, and energetic materials.
Mechanistic Considerations for this compound
The catalytic cycle for the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding how the specific substrate influences each step is critical for reaction optimization.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: As mentioned, the two nitro groups strongly activate the C-Br bond towards oxidative addition to the Pd(0) catalyst. This step is generally facile for this substrate.
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[4]
-
Reductive Elimination: This is the final step where the new C-C bond is formed, and the biaryl product is released, regenerating the active Pd(0) catalyst. For this to be efficient, the palladium complex should ideally be in a cis configuration. Bulky ligands can promote this step.
Critical Experimental Parameters & Optimization
Successful coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection
For electron-deficient aryl bromides, catalyst systems featuring bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and promote both efficient oxidative addition and reductive elimination.
| Catalyst System Component | Recommended Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | These Buchwald-type biaryl phosphine ligands are bulky and electron-rich, enhancing catalyst activity and stability for challenging substrates.[5] |
| Pre-formed Catalyst | SPhos Pd G3/G4, XPhos Pd G3/G4 | These are highly active and convenient pre-catalysts that do not require an in situ activation step. |
-
Expert Insight: While classic catalysts like Pd(PPh₃)₄ can be effective for some nitro-substituted arenes, their performance with the highly deactivated this compound may be suboptimal. Starting with a more robust Buchwald-type ligand system is strongly advised to ensure high conversion and minimize side reactions.
Choice of Base and Solvent
The base and solvent system must be chosen to ensure the solubility of all components and to effectively promote the transmetalation step without causing degradation of the starting materials or product.
| Parameter | Recommended Options | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required. K₃PO₄ is an excellent first choice. Cs₂CO₃ can be effective but is more expensive. |
| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O | A biphasic system with water is common, as it aids in dissolving the base and facilitates the formation of the active boronate species. All solvents must be rigorously degassed. |
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
Materials
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1–1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1–3 mol%)
-
SPhos (2–6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous, degassed Toluene
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or flask)
-
Magnetic stir bar
Reaction Setup Workflow
Caption: General workflow for reaction setup and workup.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 246 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Establish Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Under a positive pressure of argon, add degassed toluene (e.g., 5 mL) followed by degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3,5-dinitrobiphenyl product.
Troubleshooting and Side Reactions
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to troubleshooting.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure all solvents are thoroughly degassed with argon sparging. 3. Screen a stronger base like Cs₂CO₃. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen. | Improve degassing technique; maintain a positive argon pressure throughout the reaction. |
| Formation of 1,3-Dinitrobenzene (Hydrodehalogenation) | 1. Catalyst decomposition. 2. Source of hydride (e.g., from solvent or base). | 1. Use a more robust ligand or slightly higher ligand:palladium ratio. 2. Ensure use of high-purity, anhydrous solvents. |
| Protodeboronation of Boronic Acid | Excess water or high temperatures. | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using the corresponding boronate ester for more sensitive substrates. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that provides access to valuable dinitrobiphenyl scaffolds. Success with this challenging substrate is readily achievable through the careful selection of a modern catalyst system, typically involving a palladium source and a bulky, electron-rich biaryl phosphine ligand, in conjunction with a suitable base and rigorously deoxygenated solvents. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to develop and optimize these important reactions in their own laboratories.
References
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
PubMed Central. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]
-
ResearchGate. (n.d.). Table 3 . Selective coupling reaction of arylboronic acid with.... [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
PubMed Central. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3,5-dinitrobenzene
Welcome to the technical support resource for the synthesis of 1-Bromo-3,5-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols, offering a causal understanding of the experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The most effective and commonly reported method is the direct electrophilic bromination of 1,3-dinitrobenzene using N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium, typically concentrated sulfuric acid. This approach is favored due to its high regioselectivity and excellent yields, often exceeding 90%.[1] An alternative, though less common, route is the Hunsdiecker reaction, which involves the reaction of silver 3,5-dinitrobenzoate with bromine.[2]
Q2: Why is starting from 1,3-dinitrobenzene superior to the dinitration of bromobenzene?
A2: This is a question of regiochemistry and directing group effects in electrophilic aromatic substitution.
-
Starting with 1,3-dinitrobenzene: The two nitro groups (-NO₂) are powerful deactivating and meta-directing groups. They withdraw electron density from the benzene ring, but the remaining positions (C2, C4, C6) are significantly more deactivated than the C5 position. Therefore, the incoming electrophile (Br⁺) is selectively directed to the C5 position, leading almost exclusively to the desired this compound product.
-
Starting with bromobenzene: The bromine atom is a deactivating but ortho, para-directing group.[3][4] The first nitration would yield a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[5] Introducing a second nitro group would be challenging and would likely result in a complex mixture of isomers, making purification difficult and significantly lowering the yield of the target molecule.
Q3: What is the role of concentrated sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves two critical functions. First, it acts as a solvent for 1,3-dinitrobenzene. Second, and more importantly, it protonates the N-bromosuccinimide (NBS), which generates a highly electrophilic bromine species (a "Br⁺" equivalent) necessary to attack the strongly deactivated dinitrobenzene ring.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary hazards involve the reagents used:
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also highly exothermic when mixed with water.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. It should be handled in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction itself can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts.[5] Always add reagents slowly and use an ice bath as needed for temperature management.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: The N-bromosuccinimide (NBS) may have degraded, or the sulfuric acid may be of insufficient concentration. 2. Insufficient Activation: The reaction temperature may have been too low, preventing the formation of the active brominating agent. 3. Premature Quenching: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Verify Reagents: Use a fresh, unopened container of NBS if possible. Ensure the sulfuric acid is concentrated (95-98%). 2. Control Temperature: While initial mixing should be cool, ensure the reaction mixture reaches the recommended temperature (e.g., 80-90°C) to drive the reaction forward.[1] 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before proceeding with the workup. |
| Product is an Oil or a Dark, Impure Solid | 1. Incomplete Reaction: The crude product is contaminated with unreacted 1,3-dinitrobenzene. 2. Side Reactions: Overheating can lead to the formation of colored byproducts or decomposition. 3. Insufficient Washing: Residual acid from the workup can lead to discoloration and degradation over time. | 1. Purification: A thorough purification by recrystallization is necessary. Ethanol or methanol are commonly used solvents.[3][6] 2. Strict Temperature Control: Maintain the reaction temperature within the specified range (80-90°C).[1] Avoid localized overheating by ensuring efficient stirring. 3. Thorough Workup: During the workup, wash the crude product thoroughly with copious amounts of cold water until the washings are neutral to pH paper. |
| Reaction Mixture Becomes Very Dark or Charred | 1. Runaway Reaction: The temperature was not adequately controlled, leading to decomposition of the organic materials by the hot, concentrated sulfuric acid. 2. Contaminants: The presence of easily oxidizable impurities in the starting material or solvent. | 1. Immediate Cooling: If this begins, immediately cool the reaction vessel in a large ice-water bath. 2. Procedural Review: For future attempts, ensure slow, portion-wise addition of reagents and constant monitoring of the internal temperature. Use clean, dry glassware and high-purity reagents. |
| Difficulty Filtering the Precipitated Product | 1. Very Fine Particles: The product may have precipitated too quickly from the quench solution, forming very fine particles that clog the filter paper. | 1. Slower Precipitation: Pour the reaction mixture into the ice water with vigorous stirring to promote the formation of larger, more easily filterable crystals. 2. Filter Aid: Use a filter aid like Celite® on top of the filter paper to improve filtration speed. 3. Allow to Settle: Allow the precipitate to settle in the beaker, decant the majority of the acidic supernatant, and then transfer the concentrated slurry to the filter funnel. |
Optimized Synthesis Protocol
This protocol is based on the high-yield bromination of 1,3-dinitrobenzene.[1] It incorporates best practices for safety, yield, and purity.
Reagent & Equipment Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |
| 1,3-Dinitrobenzene | 168.11 | 30.0 g | 0.178 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 44.5 g | 0.250 | Brominating Agent (1.4 eq) |
| Concentrated H₂SO₄ | 98.08 | 180 mL | - | Solvent & Catalyst |
| Ice Water | 18.02 | 600 mL | - | For Quenching/Precipitation |
| Ethanol (95%) | - | As needed | - | For Recrystallization |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
1. Reaction Setup: a. In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 180 mL of concentrated sulfuric acid. b. While stirring, add 30.0 g (0.178 mol) of 1,3-dinitrobenzene. Some warming may occur. c. Gently heat the mixture in a water bath to 80°C to ensure complete dissolution.
2. Bromination Reaction: a. Once the solution is homogeneous and the temperature is stable at 80°C, begin the portion-wise addition of 44.5 g (0.250 mol) of N-bromosuccinimide (NBS). b. Critical Step: Add the NBS in 8-10 small portions over 20-30 minutes. Monitor the temperature closely and maintain it between 80-90°C. Use an ice bath for temporary cooling if the temperature exceeds 90°C. c. After the final addition of NBS, continue stirring the mixture at 80-90°C for an additional 30 minutes to ensure the reaction goes to completion.
3. Product Isolation and Workup: a. Remove the heating bath and allow the reaction mixture to cool to room temperature with continued stirring. b. Prepare a 2 L beaker containing 600 mL of crushed ice and water. c. Slowly and carefully pour the reaction mixture into the ice water while stirring vigorously. A white to pale yellow precipitate will form. This step is highly exothermic and should be done in a fume hood. d. Collect the solid precipitate by vacuum filtration using a Büchner funnel. e. Wash the filter cake with several portions of cold water (total of ~500 mL) until the filtrate is neutral to pH paper. This removes residual sulfuric acid. f. Press the solid firmly on the funnel to remove as much water as possible, then dry the crude product in a desiccator or a vacuum oven at 50°C. A typical crude yield is around 41 g (93%).[1]
4. Purification (Recrystallization): a. Transfer the crude solid to an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to just dissolve the solid at the boiling point. Use a boiling stick or magnetic stirring. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[6] d. Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely. The final product should be a white or light yellow crystalline solid.
Troubleshooting Logic Diagram
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
-
This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Novel Synthesis of this compound . SciSpace. [Link]
-
Nitration Of Bromobenzene Lab . ACL-LIFE. [Link]
-
Bromobenzene Nitration Analysis . Scribd. [Link]
-
Nitration of Bromobenzene Reaction Part-1 . YouTube. [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee . Science Learning Center, University of Colorado Boulder. [Link]
-
This compound . ChemSynthesis. [Link]
-
Nitration of MethylBenzoate and Nitration of Bromobenzene . YouTube. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis . St. John Fisher University. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
Sources
Purification of crude 1-Bromo-3,5-dinitrobenzene by recrystallization
Welcome to the technical support center for the purification of 1-Bromo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this important organic intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying crude this compound?
Recrystallization is a highly effective and economical technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. For this compound, its solubility significantly increases in suitable solvents (like methanol) at higher temperatures and decreases upon cooling.[5] This allows for the selective crystallization of the pure product, leaving impurities behind in the solvent, a solution referred to as the "mother liquor." This method is particularly advantageous over chromatography for larger scales due to its simplicity and lower solvent consumption.[4]
Q2: What are the critical physical properties of this compound relevant to its purification?
Understanding the physical properties is fundamental to designing a successful recrystallization protocol. Key parameters are summarized below.
| Property | Value | Significance for Recrystallization | Source(s) |
| Appearance | White to light yellow powder or crystals | The color of the crude material can indicate the level and nature of impurities. A successful purification should yield a lighter-colored product. | [1] |
| Melting Point | 75 - 79 °C | The melting point is a crucial indicator of purity. A sharp melting point within the accepted range suggests high purity. Impurities typically depress and broaden the melting point range. | [1][5] |
| Solubility | Soluble in Methanol; Slightly soluble in water | This solubility profile is ideal for recrystallization. Methanol can dissolve the compound when hot, while its poor solubility in water makes water a potential anti-solvent or useful for washing the final product. | [1][5][6][7] |
Q3: Which solvent is best for the recrystallization of this compound?
Methanol is the most commonly recommended and effective solvent for this purpose.[1][5] The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold. Ethanol can also be used; however, methanol often provides a better solubility gradient.[8] The choice depends on the specific impurities present. A mixed solvent system, such as ethanol-water or acetone-hexane, can sometimes be employed for tricky separations, but for standard purification of this compound, a single solvent system with methanol is typically sufficient.[9]
Q4: What are the primary safety precautions when handling this compound and the solvents?
Safety is paramount. This compound is classified as a skin and eye irritant. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound and solvents in a well-ventilated fume hood to avoid inhaling dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[2][6][11]
Experimental Protocol: Recrystallization Workflow
This diagram outlines the standard procedure for the purification of this compound.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[13] This is a common issue with compounds that have relatively low melting points.
-
Causality: The solution is likely too concentrated, or the cooling rate is too rapid.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount (10-20% more) of hot solvent to the flask to create a slightly more dilute solution.[13][14]
-
Ensure a very slow cooling process. You can insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker to slow heat loss.[15] This allows the solution to cool below the compound's melting point before it becomes saturated enough to precipitate.
-
Q6: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?
This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[13][14]
-
Causality: The absence of nucleation sites for crystal growth is the primary reason. It can also mean you have used far too much solvent.[14]
-
Solutions (in order of preference):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[13][15] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the solution.[14][16] This "seed crystal" acts as a template for other crystals to grow upon.
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[13][15] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
-
Q7: My final yield is very low. What went wrong?
A low yield can be attributed to several factors during the process.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause.[14][15] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Correction: Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[13] Correction: Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature will result in less product crystallizing out. Correction: After slow cooling to room temperature, always use an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[4] Correction: Use a minimal amount of ice-cold solvent for washing.
-
Q8: The purified crystals are still yellow. How can I obtain a colorless product?
A persistent yellow color indicates the presence of colored, likely organic, impurities that co-crystallize with your product.
-
Causality: These impurities have similar solubility properties to this compound in the chosen solvent.
-
Solution:
-
Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal adsorbs the colored impurities onto its high-surface-area particles.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4]
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
References
-
LookChem. (n.d.). Cas 18242-39-2, 1-BROMO-3,5-DINITRO-BENZENE. Retrieved from LookChem website. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website. [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from ChemSynthesis website. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from Biocyclopedia website. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs website. [Link]
-
Chemdad. (n.d.). 1-BROMO-3,5-DINITRO-BENZENE. Retrieved from Chemdad website. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
-
SciSpace. (n.d.). A Novel Synthesis of this compound. Retrieved from SciSpace website. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal this compound–N,N-dimethylpyridin-4-amine. Retrieved from IUCr website. [Link]
-
ResearchGate. (2025). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Retrieved from ResearchGate website. [Link]
Sources
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- 16. mt.com [mt.com]
Overcoming side reactions in the synthesis of 1-Bromo-3,5-dinitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3,5-dinitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to overcome common side reactions and optimize your experimental outcomes.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its synthesis, primarily achieved through the electrophilic aromatic substitution of 1,3-dinitrobenzene, can be accompanied by several side reactions that impact yield and purity. This guide provides a structured approach to troubleshooting these challenges, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors throughout the synthetic and purification process.
Troubleshooting Steps:
-
Incomplete Reaction: The dinitration of benzene to form the 1,3-dinitrobenzene starting material requires vigorous conditions.[3] Subsequently, the bromination of the highly deactivated 1,3-dinitrobenzene ring can be sluggish.
-
Recommendation: Ensure your reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
-
-
Suboptimal Reagents and Conditions: The choice and quality of reagents are critical.
-
Recommendation: Use a potent brominating agent like N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4] Ensure all reagents are dry, as moisture can deactivate the Lewis acid catalyst often used in electrophilic bromination.
-
-
Losses During Workup and Purification: Significant product loss can occur during the quenching, extraction, and recrystallization steps.
-
Recommendation: When quenching the reaction mixture in ice water, ensure rapid stirring to promote the precipitation of a fine, easily filterable solid.[4] During recrystallization, typically from ethanol, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.
-
FAQ 2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity for the desired 1,3,5-isomer?
The formation of undesired isomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring dictate the position of the incoming electrophile.
Understanding the Root Cause:
The synthesis of this compound is most efficiently achieved by the bromination of 1,3-dinitrobenzene. The two nitro groups are strong deactivating, meta-directors.[1] This electronic effect strongly favors the introduction of the bromine atom at the C5 position, leading to the desired product.
However, if you are attempting the synthesis via the nitration of bromobenzene, you will encounter significant challenges with regioselectivity. The bromine atom is an ortho-, para-director.[1][5] Therefore, nitration of bromobenzene will yield a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, with very little of the desired 1-bromo-3-nitrobenzene. Further nitration of this mixture is complex and inefficient.
Workflow for Maximizing Regioselectivity:
Caption: Recommended vs. Problematic Synthetic Routes.
Protocol for High Regioselectivity:
A detailed protocol for the synthesis of this compound from 1,3-dinitrobenzene using NBS is as follows:
-
In a flask equipped with a stirrer and thermometer, dissolve 1,3-dinitrobenzene in concentrated sulfuric acid.
-
Cool the mixture and slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 80-90°C.
-
After the addition is complete, stir the reaction for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain the crude product. A yield of over 90% can be expected with this method.[4]
FAQ 3: My final product is contaminated with a significant amount of starting material, 1,3-dinitrobenzene. How can I effectively remove it?
Incomplete conversion is a common source of impurity. Fortunately, the physical properties of this compound and 1,3-dinitrobenzene allow for effective separation.
Purification Strategy:
The most effective method for removing unreacted 1,3-dinitrobenzene is fractional crystallization. This technique exploits the differences in solubility between the product and the starting material in a given solvent.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Ethanol |
| This compound | 247.00[6] | 75-79 | Moderately soluble |
| 1,3-Dinitrobenzene | 168.11 | 89-91 | More soluble |
Experimental Protocol for Fractional Crystallization:
-
Dissolve the crude product mixture in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature. The less soluble this compound will crystallize out first.
-
Filter the crystals and wash with a small amount of cold ethanol.
-
The more soluble 1,3-dinitrobenzene will remain in the filtrate.
-
To assess the purity of your crystallized product, measure its melting point. A sharp melting point within the expected range indicates high purity.
FAQ 4: I am concerned about the potential for over-bromination or other side reactions. What are these reactions and how can I avoid them?
While the double deactivation by the nitro groups makes the aromatic ring quite resistant to further electrophilic substitution, under harsh conditions, side reactions can occur.
Potential Side Reactions and Prevention:
-
Over-bromination: The introduction of a second bromine atom is generally difficult due to the severe deactivation of the ring. However, excessively high temperatures or a large excess of the brominating agent could potentially lead to trace amounts of dibrominated products.
-
Preventative Measure: Adhere to the recommended stoichiometry and temperature control.
-
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing nitro groups makes the bromine atom susceptible to displacement by nucleophiles.[7]
-
Preventative Measure: During workup, avoid using strong nucleophiles, especially at elevated temperatures. For example, if using a basic wash, use a mild base like sodium bicarbonate and keep the temperature low.
-
Troubleshooting Workflow for Side Reactions:
Caption: Troubleshooting workflow for side reactions.
Alternative Synthetic Routes
While direct bromination of 1,3-dinitrobenzene is the most common and efficient method, other routes exist and may be suitable depending on the availability of starting materials.
-
Sandmeyer Reaction: This reaction involves the diazotization of an aromatic amine followed by displacement with a halide.[8][9] To synthesize this compound via this route, one would start with 3,5-dinitroaniline. This can be a viable alternative if the aniline is more readily available than 1,3-dinitrobenzene.
-
Hunsdiecker Reaction: This method involves the reaction of a silver carboxylate with bromine.[10] For this synthesis, silver 3,5-dinitrobenzoate would be treated with bromine. While effective, the need to prepare the silver salt adds an extra step to the synthesis.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and purification techniques to achieve high yield and purity. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can effectively overcome common side reactions and optimize their synthetic protocols.
References
Sources
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- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemscene.com [chemscene.com]
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- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing NBS Bromination of 1,3-Dinitrobenzene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the bromination of 1,3-dinitrobenzene using N-bromosuccinimide (NBS). As a highly deactivated aromatic system, this reaction presents unique challenges. This document provides in-depth, experience-driven advice to help you navigate these complexities and optimize your reaction conditions, with a special focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 1,3-dinitrobenzene with NBS so challenging?
The primary challenge lies in the electronic nature of the substrate. 1,3-Dinitrobenzene is an electron-deficient aromatic ring due to the presence of two strongly electron-withdrawing nitro groups (-NO₂). These groups deactivate the ring towards electrophilic aromatic substitution, which is the operative mechanism for bromination with NBS in this context.[1] Consequently, the reaction is often sluggish and requires forcing conditions to proceed at a reasonable rate.
Q2: What is the general mechanism for the reaction of 1,3-dinitrobenzene with NBS?
Unlike benzylic or allylic brominations that can proceed via a radical pathway, the bromination of the aromatic ring of 1,3-dinitrobenzene is an electrophilic aromatic substitution reaction.[1][2] In this mechanism, NBS serves as a source of an electrophilic bromine species. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates NBS to generate a more potent electrophile that can be attacked by the deactivated aromatic ring.
Q3: I am not seeing any product formation at room temperature. Is this normal?
Yes, this is entirely expected. Due to the deactivated nature of 1,3-dinitrobenzene, the activation energy for the electrophilic substitution is high. Room temperature does not provide sufficient thermal energy to overcome this barrier. Heating is necessary to drive the reaction forward.[3][4]
Q4: What are the primary safety concerns when heating 1,3-dinitrobenzene?
1,3-Dinitrobenzene is a high-energy material and may explode if heated excessively.[5] While it has a high boiling point (around 300°C), its thermal stability can be a concern, especially in the presence of other reagents.[6] DSC and ARC studies have shown that dinitrobenzene mixtures can exhibit exothermic decomposition, with onsets in the range of 263-280°C.[7] It is crucial to maintain precise temperature control and to operate well below these decomposition temperatures.
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to optimizing the reaction temperature for the bromination of 1,3-dinitrobenzene with NBS.
Issue: Low or No Conversion
If you are experiencing low or no conversion of your starting material, the most likely culprit is insufficient reaction temperature or an inadequate catalyst system.
Troubleshooting Steps:
-
Confirm Catalyst Presence: This reaction requires a strong acid catalyst. Concentrated sulfuric acid is a common and effective choice.[3][4] Ensure that it has been added to the reaction mixture.
-
Incremental Temperature Increase: Begin with a conservative temperature and gradually increase it. A good starting point is 50-60°C.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot).
-
Temperature Stepping Protocol: If the reaction is still sluggish, you can increase the temperature in a stepwise manner. See the experimental protocol below for a detailed approach.
| Temperature Range | Expected Outcome & Rationale |
| 25-40°C | Negligible to No Reaction. Insufficient thermal energy to overcome the activation barrier for electrophilic attack on the highly deactivated ring. |
| 50-70°C | Optimal Starting Range. A good balance between reaction rate and safety. A study has shown successful bromination at 60°C in concentrated H₂SO₄.[3] This range minimizes the risk of side reactions and thermal decomposition. |
| 70-90°C | Increased Reaction Rate. Use this range if the reaction is slow at lower temperatures. However, be aware of the potential for increased side product formation. |
| >90°C | Caution Advised. While potentially leading to faster conversion, higher temperatures increase the risk of thermal runaway and decomposition of 1,3-dinitrobenzene.[5][7] This range should only be explored with extreme caution and appropriate safety measures (e.g., blast shield, remote monitoring). |
Issue: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram can indicate the formation of side products.
Potential Side Products and Their Causes:
-
Over-bromination (Dibromination): If the reaction is left for too long or at too high a temperature, a second bromination can occur.
-
Degradation Products: Excessive heat can lead to the decomposition of the starting material or product.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If you observe significant side product formation, decrease the temperature by 10-15°C.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
Purify NBS: Impure NBS can sometimes lead to unreliable results. If you suspect this, recrystallize the NBS from hot water.[8]
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal temperature for your specific setup.
Materials:
-
1,3-Dinitrobenzene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane for workup)
-
Reaction vessel with a magnetic stirrer, condenser, and thermometer
-
Heating mantle with a temperature controller
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging the Vessel: To the flask, add 1,3-dinitrobenzene (1.0 eq.). Carefully and slowly add concentrated sulfuric acid (ensure adequate cooling, as this is an exothermic process).
-
Reagent Addition: Once the 1,3-dinitrobenzene is dissolved, add NBS (1.0-1.1 eq.) portion-wise.
-
Heating and Monitoring:
-
Set the temperature controller to 50°C and allow the reaction to stir for 1 hour.
-
After 1 hour, take a small aliquot for analysis (e.g., TLC).
-
If the reaction has not progressed significantly, increase the temperature to 60°C and monitor for another hour.
-
Continue this stepwise increase (e.g., in 10°C increments) up to a maximum of 90°C, monitoring at each stage.
-
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature and carefully pour it over ice. The product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Logical Workflow for Troubleshooting
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
References
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]
-
Trouble with NBS bromination - Reddit. Available at: [Link]
-
10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
1,3-dinitrobenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) . Available at: [Link]
-
I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks? - ResearchGate. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
-
Nitration Reactions of Nitrobenzene | 1,3-dinitrobenzene | 1,3,5-trinitrobenzene - YouTube. Available at: [Link]
-
TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB - NCBI. Available at: [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method - Organic Chemistry Portal. Available at: [Link]
-
Dinitrobenzene - Wikipedia. Available at: [Link]
-
N bromosuccinimide reaction mechanism || #NBS reagents in organic chemistry - YouTube. Available at: [Link]
-
Module 5 Reactions With Miscellaneous Reagents: 5.1 N-Bromosuccinimide (NBS) - Scribd. Available at: [Link]
-
Bromination of deactivated aromatics: a simple and efficient method - PubMed. Available at: [Link]
-
1,3-Dinitrobenzene - Wikipedia. Available at: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
What Is NBS In Organic Chemistry? - YouTube. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis - YouTube. Available at: [Link]
-
The low temperature reaction of diazomethane with 1,3,5‐trinitrobenzene: Nucleophilic aromatic addition VIII - Scilit. Available at: [Link]
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. scribd.com [scribd.com]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]
- 6. TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling and Disposal of 1-Bromo-3,5-dinitrobenzene Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 1-Bromo-3,5-dinitrobenzene. Our focus is to deliver field-proven insights and actionable protocols to ensure both personal safety and environmental compliance.
Introduction to the Hazards of this compound
This compound (C₆H₃BrN₂O₄) is a versatile organic intermediate widely used in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1][2] Its utility stems from a reactive bromine atom and two electron-withdrawing nitro groups on the benzene ring.[1] However, these same properties contribute to its hazardous nature. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4] Understanding these hazards is the first step toward safe laboratory practices.
Hazard Classification Summary:
| Hazard Category | Classification |
| Acute Toxicity, Oral | Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[3][4] |
Core Principles of Safe Handling
Adherence to proper handling procedures is paramount to minimize exposure and prevent accidents. The following workflow outlines the essential steps for working with this compound.
Caption: Workflow for Safe Handling of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation and waste management in a practical question-and-answer format.
FAQs: Waste Handling and Disposal
Q1: How should I classify waste containing this compound?
A1: Waste containing this compound must be classified as "Halogenated Organic Waste".[5][6] This is because the molecule contains bromine, a halogen.[7] It is critical to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[7][8]
Q2: What is the correct procedure for collecting and storing this waste in the lab?
A2: Proper collection and storage are crucial for safety and regulatory compliance.
-
Container: Use a designated, leak-proof, and chemically compatible container.[9]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste stream.[9]
-
Segregation: Do not mix halogenated waste with other waste streams like acids, bases, or oxidizers.[10]
-
Storage: Store the sealed container in a designated satellite accumulation area, ideally within secondary containment to prevent spills.[8][9] Do not fill the container beyond 90% capacity to allow for expansion.[9][10]
Q3: What is the recommended final disposal method for this type of waste?
A3: The standard and recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][11][12] This process ensures the complete destruction of the hazardous compound. Always use a licensed professional waste disposal service for final disposal.[9][11]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: Absolutely not. This compound is only slightly soluble in water and should not be disposed of down the drain.[4][10][13] Environmental release must be avoided.[10][14]
Troubleshooting Experimental Issues
Q5: My reaction involving this compound is not proceeding as expected. What are some common issues?
A5: this compound is often used in nucleophilic aromatic substitution (SNAr) reactions, where the nitro groups activate the ring for nucleophilic attack.[15]
-
Incomplete Reaction:
-
Cause: Insufficient activation, poor nucleophile, or incorrect solvent. The two nitro groups strongly activate the ring, but a weak nucleophile may still react slowly.
-
Solution: Consider using a stronger nucleophile, a more polar aprotic solvent (like DMSO or DMF) to enhance reaction rates, or increasing the reaction temperature. Always monitor the reaction by TLC or another appropriate method.
-
-
Side Product Formation (e.g., dinitration):
-
Cause: In electrophilic substitution reactions, such as further nitration, harsh reaction conditions can lead to the formation of byproducts.[16] For instance, excessive heat during a nitration reaction can lead to dinitration.[17]
-
Solution: Carefully control the reaction temperature, often using an ice bath during the addition of reagents.[16] Add reagents slowly and in portions to manage the reaction exotherm.[17]
-
Q6: I have an unexpected solid precipitate in my reaction flask. How do I handle this?
A6:
-
Identify the Precipitate: First, try to determine if the precipitate is your desired product or an unwanted byproduct. This can be guided by the expected solubility of your product in the reaction solvent.
-
Safe Handling: Treat any unknown precipitate as hazardous. Do not attempt to scrape or handle it without appropriate PPE.
-
Disposal: If it is an unwanted byproduct, the entire reaction mixture should be treated as hazardous waste. Quench the reaction safely (if necessary) and transfer the entire contents to your halogenated organic waste container.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a rapid, informed response is critical.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and your supervisor.[9][10]
-
Don PPE: Before attempting any cleanup, wear appropriate PPE, including chemical-resistant gloves (nitrile may be suitable for short-term contact, but consult manufacturer data), chemical splash goggles, a face shield, and a lab coat.[10][18][19][20] For larger spills, respiratory protection may be necessary.[10][11]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a universal spill absorbent to contain the spill and prevent it from spreading.[9][10][19]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9][10][11]
-
Decontaminate Area: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.[9][10][21] All cleaning materials must also be disposed of as hazardous waste.[19]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]
Caption: Spill Response Workflow.
First Aid for Exposures
-
Skin Contact: Immediately remove all contaminated clothing.[22] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][23] Seek medical attention if irritation persists.[22][23]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][22] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[23] If not breathing, give artificial respiration.[11] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][14] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
References
- Benchchem. (n.d.). Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.
- Capot Chemical. (2012). Material Safety Data Sheet - 1-Bromo-3-nitrobenzene.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3,5-dimethylbenzene.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,4-dinitrobenzene.
- Benchchem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
- ECHEMI. (n.d.). This compound SDS, 18242-39-2 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.
- Kent State University. (n.d.). Cleaning up a spill.
- California State Water Resources Control Board. (n.d.). DECONTAMINATION PROCEDURES.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- ChemicalBook. (2025). 1-BROMO-3,5-DINITRO-BENZENE.
- University of Pennsylvania. (n.d.). Halogenated Waste.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of Michigan. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- LookChem. (n.d.). Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- University of California, Berkeley. (n.d.). Hazardous Waste Segregation.
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Technical Support Center: Synthesis of 1-Bromo-3,5-dinitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis and to provide answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure your experimental success by explaining the causality behind the protocols and providing a framework for self-validating your results.
Troubleshooting Guide: Question & Answer
This section addresses specific failures you might be encountering in your synthesis.
Question: My reaction yielded a mixture of isomers, not the desired this compound. What went wrong?
Answer: This is a common issue that typically stems from the choice of starting material and a misunderstanding of directing group effects in electrophilic aromatic substitution.
-
Starting from Bromobenzene: If you are attempting a one-pot dinitration of bromobenzene, you will inevitably form a mixture of isomers. The bromine atom is an ortho-, para- director.[1] This means the first nitro group will be directed to the positions ortho and para to the bromine, yielding 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[2] A second nitration will then be directed by both the bromine and the first nitro group. The nitro group is a meta- director. This complex directing effect leads to a variety of dinitrated products, such as 1-bromo-2,4-dinitrobenzene, making it very difficult to isolate the desired this compound in high purity.
-
Recommended Synthetic Route: A more effective strategy is to start with m-dinitrobenzene . The two nitro groups will direct the incoming electrophile (bromine) to the position meta to both of them, which is the 5-position, leading directly to this compound. One method for this is the bromination of m-dinitrobenzene in concentrated sulfuric acid with a catalyst like silver sulfate.[3]
Question: I have very low or no yield of the desired product. What are the likely causes?
Answer: Low or no yield can be attributed to several factors, from reaction conditions to the choice of reagents.
-
Inadequate Reaction Conditions:
-
Temperature: Nitration reactions are highly exothermic. If the temperature is too low, the reaction rate may be too slow. If it's too high, it can lead to the formation of unwanted byproducts and even decomposition.[1][4][5] For the dinitration of benzene derivatives, higher temperatures are generally required for the second nitration step, but this must be carefully controlled.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Reagent Issues:
-
Purity of Starting Materials: Ensure your starting materials (e.g., m-dinitrobenzene, bromine, nitric acid, sulfuric acid) are of high purity and are anhydrous where required.
-
Nitrating Mixture: The nitrating mixture (concentrated HNO₃ and H₂SO₄) must be freshly prepared and kept cold. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[6] If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion.
-
-
Inefficient Bromination:
-
If you are brominating m-dinitrobenzene, the benzene ring is highly deactivated by the two electron-withdrawing nitro groups. This makes the electrophilic substitution with bromine very slow. A catalyst (Lewis acid) is often necessary to polarize the bromine molecule and make it a more potent electrophile.
-
Question: My product is a dark, oily substance instead of the expected solid. How do I fix this?
Answer: The formation of a dark oil or tar-like substance is usually an indication of side reactions and product decomposition, often caused by excessive reaction temperatures.
-
Overheating: As mentioned, nitration is exothermic. Uncontrolled temperature can lead to oxidation of the starting material or product, resulting in complex, polymeric, and often colored byproducts.[2] It is crucial to maintain the recommended temperature range, often using an ice bath for cooling.[4][5]
-
Impure Reagents: The presence of impurities in the starting materials or reagents can also catalyze side reactions.
-
Purification: It may be possible to isolate your desired product from the oil through purification techniques like column chromatography.[7] However, preventing the formation of these byproducts in the first place is a more effective approach.
Experimental Workflow & Purification
A plausible synthetic route starting from 1,3-dinitrobenzene is outlined below.
Protocol: Bromination of 1,3-Dinitrobenzene
This protocol is based on established methods for the bromination of deactivated aromatic rings.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dinitrobenzene in concentrated sulfuric acid.
-
Reagent Addition: While stirring, heat the mixture to approximately 80°C. Add N-bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature between 80-90°C.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude product.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol can be effective.[7]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[7]
Visualization of Synthetic Pathways
The following diagram illustrates the recommended synthetic pathway and potential pitfalls.
Caption: Recommended vs. problematic synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration mixture? A1: Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).[6] The nitronium ion is the powerful electrophile that attacks the benzene ring.[1]
Q2: Can I use a different brominating agent instead of NBS or Br₂? A2: Yes, other brominating agents can be used. For example, 5,5-dimethyl-1,3-dibromohydantoin (DBDMH) in the presence of sulfuric acid has been reported for the bromination of nitrobenzene.[9] The choice of brominating agent will depend on the reactivity of the substrate and the desired reaction conditions.
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (75-76°C) indicates high purity.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.
-
Chromatography: TLC can be used to assess purity, and Gas Chromatography-Mass Spectrometry (GC-MS) can provide both purity information and structural confirmation.
Q4: What are the main safety precautions for this synthesis? A4: The reagents used in this synthesis are hazardous.
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[5]
-
Bromine: Liquid bromine is also highly corrosive and toxic. Handle it with extreme care in a fume hood.
-
Solvents: Organic solvents used for extraction and purification are often flammable.
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents & Catalysts | Typical Yield (%) | Reference |
| Bromination | 1,3-Dinitrobenzene | N-bromosuccinimide (NBS), H₂SO₄ | ~94% | [8] |
| Hunsdiecker Reaction | Silver 3,5-dinitrobenzoate | Bromine (Br₂) | Good Yield | [3] |
| Bromination | m-Dinitrobenzene | Bromine (Br₂), Silver sulfate (Ag₂SO₄) in H₂SO₄ | - | [3] |
References
- Nitration Of Bromobenzene Mechanism.
- A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. Benchchem.
- A Novel Synthesis of this compound. SciSpace.
- A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene. Benchchem.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nitration of Bromobenzene Lab. Edubirdie.
- Nitration of bromobenzene. Savita Pall and Chemistry.
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center.
- Electrophilic Aromatic Substitution. Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
- 1-BROMO-3,5-DINITRO-BENZENE Synthesis. ChemicalBook.
- 1-BROMO-3,5-DINITRO-BENZENE Chemical Properties. lookchem.
Sources
- 1. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. scispace.com [scispace.com]
- 4. savitapall.com [savitapall.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-3,5-dinitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of your target compound. Our approach is rooted in explaining the 'why' behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A prevalent method is the electrophilic bromination of 1,3-dinitrobenzene.[1]
Common Impurities:
-
Unreacted Starting Material: The most common impurity is unreacted 1,3-dinitrobenzene. Due to the deactivating nature of the two nitro groups, the reaction may not proceed to completion, leaving a significant amount of the starting material in the crude product.
-
Isomeric Byproducts: While the nitro groups in 1,3-dinitrobenzene direct bromination to the C5 position, trace amounts of other isomers, such as 1-bromo-2,4-dinitrobenzene or 1-bromo-2,6-dinitrobenzene, may be formed, especially if the reaction conditions are not stringently controlled.
-
Poly-brominated Species: Although less common under controlled conditions, the formation of dibrominated dinitrobenzene derivatives is a possibility.
-
Colored Impurities: The harsh acidic conditions and high temperatures often used in nitration and bromination reactions can lead to the formation of colored, often polymeric, byproducts that can contaminate the final product.
Q2: What is the recommended primary purification method for crude this compound?
A2: For most applications, recrystallization is the most efficient and scalable initial purification method for this compound. This technique is particularly effective for removing the bulk of unreacted starting materials and colored impurities.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities to the desired level.
-
You need to separate isomeric byproducts that have similar solubilities to the desired product.
-
You are working on a smaller scale and require very high purity material (>99.5%).
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Issue 1: My this compound does not crystallize upon cooling.
This is a common issue that can be resolved by systematically addressing the potential causes.
Figure 1: Troubleshooting Crystallization Failure.
Step-by-Step Troubleshooting:
-
Induce Crystallization: A supersaturated solution may require a nucleation site to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: The most common reason for crystallization failure is using an excessive amount of solvent.
-
Gently heat the solution to boiling and evaporate a portion of the solvent.
-
Allow the solution to cool again slowly. You should reach a point where the solution is saturated at a lower temperature.
-
-
Re-evaluate Solvent System: If the above steps fail, the chosen solvent may be too good at dissolving your compound even at low temperatures.
-
Consult solubility data. While specific data for this compound is sparse, we can look at the parent compound, 1,3-dinitrobenzene, for guidance.
-
| Solvent | Solubility of 1,3-dinitrobenzene ( g/100g ) at 20.5°C | Solubility of 1,3-dinitrobenzene ( g/100g ) at 50°C |
| Ethanol (96%) | 3.5 | 11.49 |
| Methanol | 6.75 | 11.08 |
| Ethyl Acetate | 36.27 | 148.44 |
Table 1: Solubility of 1,3-dinitrobenzene in common organic solvents. This data can be used as a starting point for selecting a recrystallization solvent for this compound.[2]
-
From this data, ethanol appears to be a good candidate, as there is a significant difference in solubility between the lower and higher temperatures.
Issue 2: The recrystallized product is still yellow/colored.
Colored impurities are common in nitration and bromination reactions.
Solutions:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. Do not add charcoal to a boiling solution, as it can cause bumping.
-
-
Washing: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.
Issue 3: An oil forms instead of crystals ("oiling out").
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point of this compound is approximately 75-76°C.
Solutions:
-
Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to redissolve it. The increased solvent volume will lower the saturation temperature, hopefully below the melting point of your compound.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath.
-
Change Solvent: Consider a solvent with a lower boiling point.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.
Issue 1: I can't get good separation between this compound and 1,3-dinitrobenzene.
This is a common challenge as the two molecules have similar polarities.
Figure 2: Column Chromatography Optimization.
Step-by-Step Troubleshooting:
-
Thin Layer Chromatography (TLC) is Key: Before running a column, you must develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives a good separation between the spots of your product and the impurity.
-
Starting Point: A good starting point for moderately polar compounds like dinitroaromatics is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf: Aim for an Rf value of around 0.3 for your desired product (this compound). The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Polarity and Rf: Remember that increasing the polarity of the eluent will increase the Rf values of your compounds. This compound is slightly more polar than 1,3-dinitrobenzene due to the presence of the bromine atom, so it should have a slightly lower Rf value.
-
-
Solvent System Optimization:
-
Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve good separation.
-
Dichloromethane/Hexane: This is another effective solvent system. Dichloromethane is more polar than ethyl acetate, so you will likely need a smaller proportion of it.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Concentrated Sample Loading: Dissolve your crude product in the minimum amount of the eluent and load it onto the column in a narrow band.
-
Issue 2: The compounds are not moving down the column (Rf values are too low).
This indicates that the eluent is not polar enough to displace the compounds from the silica gel.
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
Issue 3: All the compounds come out of the column at once (Rf values are too high).
This means your eluent is too polar.
Solution:
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 7:3 hexane/ethyl acetate mixture, try a 9:1 mixture.
Safety Precautions
This compound and related compounds are toxic and can be irritating to the skin and eyes. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. (n.d.). Retrieved from [Link]
- A Novel Synthesis of this compound. (1962). Acta Chemica Scandinavica, 16, 512.
- Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. (2001). Russian Chemical Bulletin, 50(10), 1953–1956.
-
1,3-Dinitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
-
1,3-dinitrobenzene. (n.d.). Retrieved from [Link]
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989). Longman Scientific & Technical.
-
Column Chromatography. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Solvent Selection for Nucleophilic Aromatic Substitution on 1-Bromo-3,5-dinitrobenzene
Welcome to the technical support center for optimizing your nucleophilic aromatic substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-bromo-3,5-dinitrobenzene and similar activated aromatic systems. Here, we address common challenges and frequently asked questions regarding solvent selection, a critical parameter for the success of these reactions.
Introduction to the SNAr Mechanism with this compound
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for creating carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike aliphatic SN1 and SN2 reactions, SNAr proceeds through a distinct addition-elimination mechanism, especially when the aromatic ring is activated by potent electron-withdrawing groups (EWGs).[1]
The two nitro groups on this compound are powerful EWGs that significantly activate the aromatic ring for nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which is crucial for the reaction to proceed.[2][3] The reaction generally follows a two-step mechanism:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex.[2][4]
-
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[2]
The choice of solvent is paramount as it can dramatically influence the reaction rate and, in some cases, the reaction mechanism itself.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound slow or not working?
A1: Several factors could be at play, but solvent choice is a primary suspect. SNAr reactions with anionic nucleophiles are highly sensitive to the solvent.[6] The issue often lies in how the solvent interacts with the nucleophile.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect, known as solvation, stabilizes the nucleophile, making it less reactive and significantly slowing down the desired nucleophilic attack.[7][8][9]
-
Aprotic Solvents (e.g., hexane, toluene): Nonpolar aprotic solvents are generally poor choices because they cannot dissolve the ionic salts of most strong nucleophiles.[8]
For optimal results, polar aprotic solvents are strongly recommended.
Q2: Which solvents are best for the nucleophilic substitution on this compound and why?
A2: Dipolar aprotic solvents are the solvents of choice for most SNAr reactions.[10] These solvents possess high dielectric constants, allowing them to dissolve ionic nucleophiles, but they lack acidic protons, so they do not strongly solvate the anionic nucleophile.[6][8] This leaves the nucleophile "naked" and highly reactive.[11]
The result is a dramatic increase in reaction rate. For instance, SNAr reactions can be up to 106 times faster in DMSO compared to protic solvents.[11]
Recommended Solvents:
| Solvent | Class | Key Advantages | Considerations |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Excellent at dissolving salts, leads to highly reactive "naked" nucleophiles, often resulting in significant rate enhancements.[11] | Can be difficult to remove, potential for side reactions at high temperatures. |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | A common and effective solvent for SNAr reactions.[12] | Can decompose at high temperatures, toxicity concerns.[12] |
| Acetonitrile | Polar Aprotic | A good alternative to DMSO and DMF. | May not be as effective as DMSO for all reactions. |
| THF (Tetrahydrofuran) | Polar Aprotic (Ethereal) | Can be used for SNAr reactions. | Lower polarity than DMSO or DMF, may result in slower reaction rates. |
| 2-MeTHF (2-Methyltetrahydrofuran) | Polar Aprotic (Ethereal) | A greener alternative to THF with a better life-cycle assessment.[10] | May require optimization of reaction conditions. |
Q3: Can I use a protic solvent at all?
A3: While polar aprotic solvents are generally superior, protic solvents can sometimes be used, particularly with neutral nucleophiles like amines. However, for anionic nucleophiles, protic solvents will almost always lead to slower reaction rates compared to aprotic alternatives.[6] If a protic solvent must be used, be prepared for longer reaction times or the need for higher temperatures.
Q4: My reaction is still slow even in a polar aprotic solvent. What else can I do?
A4: If you are already using a suitable polar aprotic solvent, consider the following troubleshooting steps:
-
Increase the Temperature: Many SNAr reactions require heating. If the reaction is sluggish at room temperature, increasing the temperature can significantly improve the rate. In some cases, using a sealed tube or microwave reactor to safely reach temperatures above the solvent's boiling point can be effective.[13]
-
Check Your Nucleophile: Ensure your nucleophile is sufficiently strong and that it has been properly deprotonated if necessary. The use of a strong, non-nucleophilic base can help generate the active nucleophile in situ.
-
Consider a Phase-Transfer Catalyst (PTC): In biphasic systems or when solubility is an issue, a PTC can be used to transport the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.
Q5: Are there "greener" solvent alternatives for SNAr reactions?
A5: Yes, the development of more sustainable chemical processes is an active area of research. While traditional dipolar aprotic solvents like DMF and NMP are effective, they have toxicity concerns.[12][14] Some greener alternatives include:
-
2-MeTHF: Derived from renewable resources and has a better environmental profile than THF.[10]
-
Cyrene (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent, though it can be unstable in the presence of strong bases.[10]
-
Polyethylene glycol (PEG): Has been shown to be an effective medium for SNAr reactions.[15]
-
Water with Surfactants: In some cases, SNAr reactions can be carried out in water with the aid of surfactants like hydroxypropyl methylcellulose (HPMC) to create micelles that act as "nanoreactors".[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inappropriate solvent choice (e.g., protic or nonpolar aprotic). | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[6][8] |
| Insufficient temperature. | Increase the reaction temperature. Consider using a sealed vessel or microwave reactor for temperatures above the solvent's boiling point.[13] | |
| Weak nucleophile. | Use a stronger nucleophile or ensure complete deprotonation with a suitable base. | |
| Slow Reaction Rate | Suboptimal polar aprotic solvent. | If using a less polar aprotic solvent like THF, switch to a more polar one like DMSO.[11] |
| Nucleophile is being solvated by trace amounts of water. | Ensure all reagents and solvents are anhydrous. | |
| Side Product Formation | Reaction temperature is too high, causing decomposition. | Try running the reaction at a lower temperature for a longer duration. |
| Solvent is reacting with reagents. | Ensure the chosen solvent is inert under the reaction conditions. For example, ester-based solvents are not compatible with strong bases.[10] |
Visualizing the SNAr Mechanism and Solvent Effects
Caption: The SNAr mechanism and the influence of protic vs. polar aprotic solvents.
Experimental Protocol: Solvent Screening for SNAr
This protocol provides a general framework for screening different solvents for the reaction of this compound with a generic nucleophile (e.g., sodium methoxide).
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous solvents for screening (e.g., DMSO, DMF, Acetonitrile, THF, Methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a parallel reaction block or a series of round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere.
-
To each flask, add this compound (1.0 mmol).
-
Add 5 mL of the respective anhydrous solvent to each flask.
-
In a separate flask, prepare a stock solution of sodium methoxide (1.1 mmol) in the corresponding solvent if it is not readily soluble.
-
Slowly add the sodium methoxide solution to each reaction flask at room temperature with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Compare the rate of consumption of the starting material and the formation of the product across the different solvents to determine the optimal choice.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]
-
García-Reyes, J. F., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Semantic Scholar. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]
-
Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions? Available at: [Link]
-
Dutov, M. D., et al. (2014). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate. Available at: [Link]
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Available at: [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Available at: [Link]
-
ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available at: [Link]_
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. Available at: [Link]
-
Dutov, M. D., et al. (2013). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Gazitúa, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]
-
Wikipedia. (n.d.). Meisenheimer complex. Available at: [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Knauber, T., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
Cirrincione, G., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
ACS Green Chemistry Institute. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Available at: [Link]
-
ResearchGate. (2018). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. d-nb.info [d-nb.info]
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- 14. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 15. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-Bromo-3,5-dinitrobenzene during storage
Welcome to the dedicated technical support guide for 1-Bromo-3,5-dinitrobenzene (CAS: 18242-39-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this crucial organic intermediate. Here, we address common challenges and questions regarding its storage and decomposition.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides direct answers to specific issues you may encounter during the handling and storage of this compound.
Question: I've noticed a visible change in my stored this compound. The typically off-white or light yellow powder appears to have darkened or developed discolored spots. What does this signify and what should I do?
Answer: A color change is a primary visual indicator of potential chemical decomposition. Nitroaromatic compounds can degrade under the influence of heat, light, or chemical incompatibility, leading to the formation of impurities that alter the sample's appearance.
-
Causality: The decomposition of nitroaromatic compounds often involves complex reaction pathways, including the potential cleavage of the C-NO2 bond.[1] This process can be initiated or accelerated by external energy sources like heat and UV light. The resulting degradation products can be highly colored, leading to the observed discoloration.
-
Recommended Action:
-
Isolate the Container: Immediately segregate the suspect container to prevent cross-contamination.
-
Assess Purity: Do not use the material directly in a critical experiment. Its purity must be re-assessed. We recommend using a quantitative technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage of the active compound remaining and to identify any significant impurity peaks. Refer to the Protocol for Purity Assessment via HPLC below.
-
Decision: If purity is compromised, you must decide between purification (e.g., recrystallization) if feasible, or appropriate chemical disposal according to your institution's hazardous waste guidelines.[2]
-
Question: The cap on my container of this compound seems to have a slight pressure buildup, or I noticed a faint, sharp odor upon opening. Is this a concern?
Answer: Yes, this is a significant concern and a strong indicator of decomposition.
-
Causality: The thermal or photochemical decomposition of this compound can lead to the evolution of gaseous byproducts. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2] The generation of these gases within a tightly sealed container will cause a pressure increase.
-
Recommended Action:
-
Handle with Extreme Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Vent Carefully: If you need to open the container, do so slowly and carefully behind a blast shield to safely release any built-up pressure.
-
Do Not Use: The material is likely significantly degraded and should not be used in any experimental work.
-
Dispose Properly: The material should be disposed of as hazardous waste. Do not attempt to store it further.
-
Question: I suspect my sample was inadvertently exposed to a humid environment. How does moisture affect its stability?
Answer: While only slightly soluble in water, this compound can be hygroscopic, meaning it can absorb moisture from the air.[3][4][5] This can compromise its integrity.
-
Causality: Absorbed water can act as a medium for hydrolysis or other degradative reactions, especially over long periods or if other catalytic impurities are present. Moisture can affect the compound's physical state and potentially accelerate decomposition pathways.
-
Recommended Action:
-
Dry the Sample: If the exposure was minimal and recent, you may be able to dry the material in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Verify Purity: As with any suspected degradation, the purity must be verified analytically before use.
-
Prevent Recurrence: Review your storage procedures to ensure all containers are sealed tightly and stored in a designated dry environment.
-
Decomposition Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected decomposition of this compound.
Caption: Troubleshooting workflow for suspected sample decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to prevent the decomposition of this compound?
To ensure long-term stability, store the compound under the following conditions:
-
Temperature: In a cool, dry, and well-ventilated place.[2][6] While some suppliers state room temperature is acceptable[4][7], storing away from direct heat sources is critical. Avoid strong heating.
-
Atmosphere: A dry atmosphere is mandatory. For sensitive applications or very long-term storage, consider storing under an inert gas like argon or nitrogen.[3]
-
Container: Use a tightly closed, light-resistant container to protect from moisture and photodegradation.[3][6]
Q2: What substances are chemically incompatible with this compound?
Avoid contact with strong oxidizing agents and strong bases.[2][3] These materials can initiate vigorous, exothermic reactions that lead to rapid decomposition and the creation of hazardous byproducts.
Q3: What is the primary mechanism of decomposition?
For nitroaromatic compounds, the primary decomposition pathways at elevated temperatures often involve the breaking of the carbon-nitro (C-NO2) bond or isomerization of the nitro group.[1] These reactions can be catalyzed by light, heat, or incompatible chemicals.
Q4: Is this compound sensitive to light?
Yes. Like many nitroaromatic compounds, this compound can be sensitive to light. Prolonged exposure to UV or even strong visible light can provide the energy needed to initiate degradation.[3] Therefore, storage in amber or opaque containers is essential.
Experimental Protocols
Protocol for Purity Assessment via HPLC
This protocol provides a general framework for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation.
Objective: To quantify the percentage purity of a this compound sample and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) in a 10 mL volumetric flask. Ensure complete dissolution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject the prepared sample.
-
Identify the main peak corresponding to this compound based on its expected retention time (determined by running a reference standard if available).
-
Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Significant secondary peaks may indicate the presence of impurities or degradation products.
-
| Parameter | Recommendation |
| Purity Result | Action |
| > 98% | Sample is likely suitable for most applications. |
| 95-98% | Use with caution. May require purification for sensitive reactions. |
| < 95% | Sample is significantly degraded. Do not use. Purification or disposal is required. |
References
- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene.
- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
- ECHEMI. (n.d.). This compound SDS, 18242-39-2 Safety Data Sheets.
- Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET.
- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
- PubChem. (n.d.). This compound.
- Kamble, S. P., Sawant, S. B., & Pangarkar, V. G. (2006). Photocatalytic degradation of m-dinitrobenzene by illuminated TiO2 in a slurry photoreactor. Journal of Chemical Technology and Biotechnology, 81(3), 365-373.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- ChemicalBook. (2022, August 11). 1-BROMO-2-METHYL-3,5-DINITROBENZENE - Safety Data Sheet.
- ChemicalBook. (2025, July 24). 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.
- TCI Chemicals. (n.d.). This compound 18242-39-2.
- Guidechem. (n.d.). 1-BROMO-3,5-DINITRO-BENZENE 18242-39-2 wiki.
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 1 g.
- lookchem. (n.d.). Cas 18242-39-2,1-BROMO-3,5-DINITRO-BENZENE.
- Sdfine. (n.d.). m-dinitrobenzene.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. fishersci.nl [fishersci.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting Low Reactivity in 1-Bromo-3,5-dinitrobenzene Reactions
Welcome to the technical support center for 1-bromo-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this substrate in nucleophilic aromatic substitution (SNAr) and other reactions. Here, we will delve into the underlying principles governing its reactivity and provide actionable troubleshooting strategies to overcome common experimental hurdles.
Understanding the Reactivity of this compound
This compound is an activated aryl halide, primed for nucleophilic aromatic substitution. The two nitro (-NO₂) groups are powerful electron-withdrawing groups (EWGs) that significantly lower the electron density of the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex .[1][2][3] The stability of this complex is a critical factor for a successful reaction.[1] While the nitro groups in this compound are in the meta position relative to the bromine leaving group, they still provide inductive stabilization to the Meisenheimer complex. However, this is less potent than the resonance stabilization offered by ortho or para positioning.[1][4] This nuance is key to understanding potential reactivity issues.
The SNAr Mechanism with this compound
The accepted mechanism for SNAr reactions with activated aryl halides like this compound involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the tetrahedral Meisenheimer complex.[5] This is typically the rate-determining step.[1][4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow?
A1: Several factors can contribute to slow or stalled reactions. These include an insufficiently reactive nucleophile, suboptimal solvent choice, or inadequate reaction temperature. It's crucial to ensure your nucleophile is strong enough, you're using a polar aprotic solvent, and the temperature is high enough to overcome the activation energy.
Q2: Can I use protic solvents like ethanol or water?
A2: It is highly discouraged. Protic solvents can solvate and deactivate the nucleophile, significantly reducing its reactivity.[6] Additionally, water can act as a competing nucleophile, leading to undesired side products. Always use anhydrous polar aprotic solvents like DMSO, DMF, or NMP.[1]
Q3: Is there an alternative to SNAr if I can't get it to work?
A3: Yes, if optimizing SNAr conditions fails, transition-metal-catalyzed cross-coupling reactions are excellent alternatives.[7] These include:
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-O, C-S, and C-N bonds, often effective at high temperatures.[7]
Q4: How can I improve the solubility of my reagents?
A4: If you are facing solubility issues, particularly with ionic nucleophiles in an organic solvent, a phase-transfer catalyst (PTC) can be highly effective.[1] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.[6][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low reactivity issues in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Possible Cause 1: Insufficiently Reactive Nucleophile
-
Question: Is your nucleophile strong enough?
-
Explanation: The nucleophilicity of your reagent is paramount. Neutral nucleophiles like alcohols or thiols are often not reactive enough on their own.
-
Solution: Convert the nucleophile to its more reactive conjugate base. For alcohols or thiols, pre-treat them with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the corresponding alkoxide or thiolate.[1] This dramatically increases the nucleophile's strength.
Possible Cause 2: Inappropriate Solvent Choice
-
Question: Are you using a polar aprotic solvent?
-
Explanation: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as DMSO, DMF, and NMP are ideal because they can solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving the nucleophile "naked" and highly reactive.[6]
-
Solution: Switch to a high-boiling polar aprotic solvent. Ensure the solvent is anhydrous, as even trace amounts of water can quench a strong nucleophile.[1]
Possible Cause 3: Reaction Temperature is Too Low
-
Question: Is your reaction temperature high enough?
-
Explanation: SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to extremely slow reaction rates.
-
Solution: Increase the reaction temperature, potentially in the range of 100-200 °C.[1] For reactions requiring temperatures above the solvent's boiling point, consider using a sealed tube or a microwave reactor for better temperature control and reduced reaction times.[1]
Issue 2: Formation of Side Products
Possible Cause 1: Presence of Water or Other Protic Impurities
-
Question: Are your reagents and solvent completely dry?
-
Explanation: Water can compete with your intended nucleophile, leading to the formation of 3,5-dinitrophenol. It can also deactivate strong bases and nucleophiles.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the introduction of atmospheric moisture.[7]
Possible Cause 2: Reaction with the Nitro Group
-
Question: Are you observing unexpected products?
-
Explanation: While less common, under certain conditions, particularly with very strong and hard nucleophiles, reaction at one of the nitro groups can occur.
-
Solution: This is a more complex issue that may require a fundamental change in reaction strategy. Consider using a softer nucleophile or exploring alternative synthetic routes like cross-coupling reactions.
Troubleshooting Workflow
Here is a logical workflow to guide you through the troubleshooting process:
Caption: A step-by-step workflow for troubleshooting low-yield SNAr reactions.
Experimental Protocols
General Protocol for SNAr with an Alcohol Nucleophile
This protocol provides a starting point for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol nucleophile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Nucleophile Activation:
-
Under an inert atmosphere, add the alcohol (1.2 equivalents) to a flask containing anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Substrate Addition:
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Comparative Data for Reaction Conditions
The choice of solvent and base can have a dramatic impact on reaction success. The following table provides a general comparison, though optimal conditions should be determined experimentally.
| Nucleophile | Base | Solvent | Typical Temperature (°C) | Notes |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or DMSO | 25 - 100 | Often proceeds without a strong base, but a scavenger for HBr is needed. |
| Phenol | K₂CO₃ or Cs₂CO₃ | DMF or NMP | 100 - 150 | Requires a base to form the more nucleophilic phenoxide. |
| Aliphatic Alcohol | NaH or KOtBu | THF or DMF | 60 - 120 | Strong base is essential to form the alkoxide.[1] |
| Thiol | K₂CO₃ or NaH | DMSO or DMF | 50 - 100 | Thiols are generally more nucleophilic than alcohols. |
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the SNAr mechanism.
Caption: The two-step addition-elimination mechanism of SNAr.
References
- BenchChem. (n.d.). Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions.
- BenchChem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- Zubrytski, D., et al. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.
- Unknown Author. (n.d.). Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26.
- BenchChem. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
- Pollitt, R. J., & Saunders, B. C. (1962). Meisenheimer Complexes in the m-Dinitrobenzene Series. ElectronicsAndBooks.
- Buncel, E., et al. (2018). Stable Spirocyclic Meisenheimer Complexes. MDPI.
- Bagnall, K. W., et al. (1979). The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. (n.d.). Meisenheimer complex.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
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Technical Support Center: Pilot Plant Synthesis of 1-Bromo-3,5-dinitrobenzene
An in-depth guide to navigating the complexities of scaling the synthesis of 1-Bromo-3,5-dinitrobenzene for pilot plant operations.
Introduction: Bridging the Gap from Bench to Pilot Plant
This compound is a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] Its synthesis, while straightforward at the laboratory scale, presents significant challenges when scaled to pilot plant volumes. The highly exothermic nature of nitration and bromination reactions, coupled with the thermal instability of nitroaromatic compounds, demands a robust process safety understanding and meticulous control.[2][3]
This guide serves as a technical support resource for researchers, chemists, and process engineers. It provides field-proven insights, troubleshooting protocols, and detailed procedural guidance to ensure a safe, efficient, and reproducible scale-up of this compound synthesis. Our focus is on the bromination of 1,3-dinitrobenzene, a high-yielding and regioselective route suitable for larger-scale production.[4]
Safety First: The Cardinal Rules of Scaling Aromatic Nitration & Bromination
Scaling up reactions involving nitrating agents and nitro-compounds introduces significant thermal risks that must be rigorously managed. The potential for thermal runaway, where the reaction rate increases uncontrollably leading to a rapid rise in temperature and pressure, is the primary hazard.[5][6] Adherence to the following principles is non-negotiable.
-
Understand the Thermochemistry: All nitration reactions are highly exothermic.[7] Before any scale-up, a thorough hazard evaluation using techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) is essential to determine the heat of reaction, adiabatic temperature rise (ΔTad), and the thermal stability of reactants, intermediates, and products.[5][8]
-
Control is Paramount: The rate of heat generation must never exceed the system's capacity for heat removal. This is achieved through:
-
Controlled Reagent Addition: The brominating agent (e.g., NBS) must be added slowly and sub-surface to prevent localized "hot spots." The addition rate should be tied to the reactor's internal temperature.[6]
-
Efficient Heat Transfer: Pilot plant reactors must have adequate cooling capacity. The heat transfer coefficient of the reactor should be known, and the reaction should be run well within its cooling limits.
-
Robust Agitation: Effective stirring is critical to ensure homogenous temperature distribution and prevent the accumulation of unreacted reagents.[9]
-
-
Plan for the Worst: An emergency shutdown and quench plan must be established and rehearsed. This includes identifying a suitable quench agent that will rapidly stop the reaction without producing hazardous by-products.
-
Material Handling: this compound is toxic and may cause skin and eye irritation.[10] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, face shields, and lab coats, is mandatory.[11]
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific problems that may arise during the pilot-plant synthesis of this compound.
Q1: The reaction temperature is rising uncontrollably, exceeding the set point by >5 °C. What should I do?
A1: This indicates a potential thermal runaway, the most critical safety hazard.[12] Immediate and decisive action is required.
-
Step 1: Stop Reagent Addition. Immediately halt the addition of the N-bromosuccinimide (NBS).
-
Step 2: Maximize Cooling. Ensure the reactor's cooling utility is operating at maximum capacity.
-
Step 3: Verify Agitation. Confirm that the agitator is running at the correct speed and that mixing is effective.
-
Step 4: Prepare for Emergency Quench. If the temperature continues to rise and approaches the predetermined critical limit (based on DSC data), execute the emergency quench procedure by adding a pre-determined volume of cold water or another suitable quenching agent to the reaction mixture.
-
Causality: This situation is typically caused by adding the brominating agent too quickly, a failure in the cooling system, or inadequate mixing leading to a localized accumulation of reagents.[6] The heat generated by the reaction has overwhelmed the reactor's ability to remove it. A thorough process safety review is required before restarting the process.
View Troubleshooting Logic Diagram
Caption: Decision tree for managing a thermal excursion event.
Q2: After quenching the reaction in ice water, the product yield is significantly lower than expected.
A2: Low yield can be attributed to several factors, from incomplete reaction to mechanical losses during workup.
-
Incomplete Reaction: The reaction may not have reached completion before quenching.
-
Solution: Implement in-process checks (IPCs) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 1,3-dinitrobenzene starting material before proceeding to the quench step.
-
-
Product Solubility: this compound has slight solubility in water, which can be exacerbated if large volumes are used or if the quench temperature is not sufficiently low.[10]
-
Solution: Ensure the quench is performed with a sufficient amount of ice to keep the slurry temperature below 5 °C. Minimize the volume of water used for washing the filtered product. Consider a second extraction of the aqueous filtrate with a suitable organic solvent like dichloromethane if losses are significant.
-
-
Mechanical Losses: During filtration and transfer between vessels, physical loss of product can occur.
-
Solution: Ensure filter cloths are correctly sized and seated in the pilot-scale filter. Wash the reactor and filter cake thoroughly with the mother liquor or a small amount of cold water to recover all material.
-
Q3: The final product is off-color (e.g., yellow or brown) instead of a white solid, and the purity by HPLC is below 97%.
A3: Off-color and low purity are typically due to residual starting materials, by-products, or degradation.
-
Cause - Residual Starting Material: Incomplete reaction will leave unreacted 1,3-dinitrobenzene in the final product.
-
Solution: As with low yield, use IPCs to ensure the reaction goes to completion.
-
-
Cause - By-products: Although the bromination of 1,3-dinitrobenzene is highly regioselective, minor impurities can form under non-optimal conditions (e.g., temperature excursions).
-
Solution: Strict temperature control is crucial. The primary method for purification is recrystallization.[13]
-
-
Purification Protocol:
-
Transfer the crude, dried solid to a suitable glass-lined reactor.
-
Add an appropriate solvent. Methanol or ethanol are often effective.[14]
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool further in an ice bath to maximize recovery.
-
Filter the purified crystals and wash with a small amount of ice-cold solvent.[13]
-
Dry the product under vacuum at a controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for scaling to a pilot plant?
A1: The recommended route is the electrophilic bromination of 1,3-dinitrobenzene using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method demonstrates a high reported yield (93.7%) and excellent regioselectivity, minimizing the formation of isomers that are difficult to separate.[4] Alternative routes, like the nitration of bromobenzene, often produce a mixture of ortho and para isomers, complicating purification.[15]
Q2: Why is concentrated sulfuric acid used as the solvent?
A2: Concentrated sulfuric acid serves two critical roles. First, it acts as a solvent for 1,3-dinitrobenzene. Second, it protonates the NBS, activating it and generating the potent electrophilic bromine species required for the substitution reaction on the highly deactivated dinitrobenzene ring.
Q3: What are the key process parameters that must be monitored and controlled?
A3: For a safe and reproducible process, the following parameters are critical:
-
Temperature: The most critical parameter for safety and selectivity.
-
Reagent Addition Rate: Must be controlled to manage heat evolution.
-
Agitation Speed: Essential for maintaining thermal and concentration homogeneity.
-
Reaction Time: Monitored by IPCs to ensure completion.
Q4: How should waste streams, particularly the spent sulfuric acid, be handled?
A4: The spent acid from the quench and filtration steps is a hazardous waste stream containing residual sulfuric acid, organic compounds, and bromine species. It must be handled in accordance with local environmental regulations.
-
Neutralization: The acidic waste must be carefully neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) in a controlled manner, as the neutralization is also exothermic.
-
Waste Acid Recovery: In larger-scale manufacturing, processes exist to reconcentrate the sulfuric acid for reuse, which is more economical and environmentally friendly.[16][17] This involves stripping residual organics and nitric acid before vacuum concentration.[18]
Data & Methodology
Comparative Analysis of Synthesis Methods
The choice of synthetic route is critical for pilot-plant success. The following table compares the most viable options for producing this compound.
| Parameter | Method A: Bromination of 1,3-Dinitrobenzene | Method B: Bromination of Nitrobenzene | Method C: Nitration of Bromobenzene |
| Primary Reactants | 1,3-Dinitrobenzene, N-Bromosuccinimide (NBS) | Nitrobenzene, Bromine, Silver Sulfate | Bromobenzene, Nitric Acid |
| Solvent/Medium | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Reaction Temp. | 80-90°C[4] | Room Temperature[15] | < 65°C[14] |
| Reported Yield | 93.7%[4] | 70%[15] | Variable (Mixture of Isomers) |
| Key Advantages | High yield and regioselectivity. | Milder reaction temperature. | Uses readily available starting materials. |
| Key Disadvantages | Requires pre-synthesized 1,3-dinitrobenzene. | Use of expensive silver salt, lower yield. | Produces ortho/para isomers requiring extensive purification.[15] |
| Pilot-Scale Suitability | Excellent | Fair | Poor |
Pilot Plant Synthesis Protocol: Bromination of 1,3-Dinitrobenzene
This protocol is a representative procedure for a 50 L scale and must be adapted based on specific equipment and a thorough safety assessment.
Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and bottom outlet valve.
-
Controlled addition system (e.g., solids dosing screw or slurry pump) for NBS.
-
100 L quench vessel.
-
Pilot-scale filter (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Materials:
-
1,3-Dinitrobenzene: 4.5 kg (26.8 mol)
-
Concentrated Sulfuric Acid (98%): 27 L
-
N-Bromosuccinimide (NBS): 6.0 kg (33.7 mol)
-
Crushed Ice / Water for quench
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the condenser cooling water flow.
-
Charge Sulfuric Acid: Charge the concentrated sulfuric acid (27 L) to the reactor.
-
Charge 1,3-Dinitrobenzene: With gentle agitation, slowly add the 1,3-dinitrobenzene (4.5 kg). A slight exotherm may be observed. Stir until all solids are dissolved.
-
Heat to Reaction Temperature: Heat the reactor contents to 80 °C.
-
Controlled NBS Addition: Begin the portion-wise addition of NBS (6.0 kg). Add the first 10% of the NBS and monitor the temperature. The reaction is exothermic; control the addition rate to maintain the internal temperature between 80-90 °C.[4] The total addition should take no less than 4-5 hours.
-
Reaction Monitoring: After the addition is complete, maintain the batch at 90 °C for 1-2 hours. Take a sample for IPC (TLC/HPLC) to confirm the absence of 1,3-dinitrobenzene.
-
Cooling: Once the reaction is complete, cool the reactor contents to room temperature.
-
Quenching: In a separate 100 L vessel, prepare a slurry of crushed ice and water (~60 L). With vigorous stirring, slowly transfer the reaction mixture into the ice water. The product will precipitate as a white solid.[4] Maintain the quench temperature below 10 °C.
-
Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification (if required): Recrystallize the crude solid from methanol or ethanol as described in the troubleshooting section to achieve >98% purity.
Process Workflow Diagram
Caption: Overall workflow for pilot-scale synthesis of this compound.
References
-
Organic Process Research & Development. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Available from: [Link]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available from: [Link]
-
AIChE. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Available from: [Link]
-
MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Available from: [Link]
-
MDPI. (2024). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Available from: [Link]
-
ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available from: [Link]
-
ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Available from: [Link]
-
SciSpace. (1962). A Novel Synthesis of this compound. Available from: [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available from: [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Available from: [Link]
- Google Patents. (2020). Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process.
-
atr asahi. (n.d.). Denitration Plants/NOx Absorption with Nitric Acid recovery plants. Available from: [Link]
- Google Patents. (2011). Method and system for concentrating waste sulphuric acids from nitration processes.
-
Sciencemadness Discussion Board. (2014). Preparation of 2,4-dinitrobromobenzene. Available from: [Link]
-
Syntech International. (2023). Stability and safe handling of nitration waste acids. Available from: [Link]
-
Josef Meissner GmbH & Co. KG. (n.d.). Nitroaromatics. Available from: [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Available from: [Link]
Sources
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- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
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- 18. WO2020079144A1 - Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-3,5-dinitrobenzene
This guide provides an in-depth comparison and analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the pivotal organic intermediate, 1-bromo-3,5-dinitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers not only experimental data but also the rationale behind the spectroscopic behaviors, ensuring a comprehensive understanding of the molecule's structural characterization.
Introduction: The Structural Significance of this compound
This compound (C₆H₃BrN₂O₄, Molar Mass: 247.00 g/mol ) is a key building block in the synthesis of a variety of agrochemicals, pharmaceuticals, and dyes.[1] Its utility stems from the specific arrangement of its functional groups: a bromine atom and two nitro groups positioned meta to each other on a benzene ring. This substitution pattern creates a unique electronic environment that dictates its reactivity and is clearly delineated by modern analytical techniques such as NMR and MS. Accurate spectroscopic analysis is paramount for confirming its identity and purity, which are critical for its application in complex synthetic pathways.
¹H NMR Spectroscopy: Probing the Highly Deshielded Aromatic System
The ¹H NMR spectrum of this compound is a testament to the powerful electron-withdrawing nature of the two nitro groups. These groups significantly reduce the electron density of the aromatic ring, causing the protons to resonate at a much lower field (higher ppm) than those of unsubstituted benzene.
Predicted ¹H NMR Spectral Data
Due to the molecule's C₂ᵥ symmetry, with a plane passing through the C-Br bond and the C4 carbon, there are two chemically distinct types of protons, leading to two signals in the ¹H NMR spectrum.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~8.6 - 8.8 | Doublet (d) | ~2.0 |
| H-4 | ~8.9 - 9.1 | Triplet (t) | ~2.0 |
Note: These are predicted values based on the analysis of similar compounds, such as 3-bromonitrobenzene and the general principles of substituent effects in NMR spectroscopy. For comparison, the protons of 3-bromonitrobenzene resonate between 7.4 and 8.4 ppm.[2] The presence of a second nitro group in the 5-position is expected to further deshield all aromatic protons.
Causality Behind the Spectral Pattern
The predicted spectrum is a classic example of an AX₂ spin system. The two equivalent protons at positions 2 and 6 (H-2, H-6) are coupled to the proton at position 4 (H-4), and vice versa. This results in the H-4 signal appearing as a triplet due to coupling with its two equivalent neighbors (n+1 rule, where n=2). The H-2 and H-6 protons appear as a doublet due to coupling with the single H-4 proton. The small coupling constant (~2.0 Hz) is characteristic of a four-bond meta-coupling in an aromatic system.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon framework of this compound. The symmetry of the molecule results in four distinct signals, corresponding to the four unique carbon environments.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~120 - 125 |
| C-2, C-6 | ~125 - 130 |
| C-3, C-5 (C-NO₂) | ~148 - 152 |
| C-4 | ~115 - 120 |
Note: These are predicted values based on substituent effects and data from related compounds like 1-bromo-3-nitrobenzene.
Rationale for Chemical Shifts
-
C-3, C-5 (ipso-Carbons to NO₂): These carbons are directly attached to the strongly electron-withdrawing nitro groups and are therefore the most deshielded, appearing at the lowest field.
-
C-1 (ipso-Carbon to Br): The carbon bearing the bromine atom is also deshielded, but to a lesser extent than those attached to the nitro groups.
-
C-2, C-6: These carbons are ortho to the bromine and meta to one nitro group and ortho to the other, resulting in a downfield shift.
-
C-4: This carbon is para to the bromine and ortho to two nitro groups, leading to a significant downfield shift.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons, although for this molecule, all carbons are protonated except for the substituted ones.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound exhibits characteristic features that confirm its elemental composition and structure.
Analysis of the Mass Spectrum
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).
| m/z | Ion | Predicted Relative Intensity (%) |
| 246/248 | [M]⁺ | ~100 |
| 200/202 | [M-NO₂]⁺ | Moderate |
| 121 | [M-Br-NO₂]⁺ | Moderate |
| 75 | [C₆H₃]⁺ | High |
Data interpreted from the GC-MS spectrum available on SpectraBase.[3]
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion, [C₆H₃Br(NO₂)₂]⁺. Subsequent fragmentation likely proceeds through the following pathways:
-
Loss of a Nitro Group: The molecular ion can lose a neutral nitro radical (•NO₂) to form the ion at m/z 200/202. This is a common fragmentation pathway for nitroaromatic compounds.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), although the loss of a nitro group is often more favorable.
-
Sequential Losses: The [M-NO₂]⁺ fragment can further lose a bromine radical to form the ion at m/z 121.
-
Formation of Phenyl Cation: Further fragmentation can lead to the formation of the benzyne radical cation or related C₆H₃⁺ species at m/z 75.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 300).
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Visualizing the Spectroscopic Logic
Molecular Structure and NMR Environments
Caption: Molecular structure of this compound showing unique proton and carbon environments.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion and Comparative Summary
Both NMR and MS provide complementary and essential information for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the substitution pattern and the electronic environment of the aromatic ring, while mass spectrometry provides definitive proof of the molecular weight and elemental composition (specifically the presence of bromine) and offers insights into the molecule's stability and fragmentation behavior. The combined use of these techniques allows for an unambiguous and comprehensive characterization of this important synthetic intermediate.
References
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. [Link]
-
PubChem. This compound. [Link]
Sources
Reactivity Face-Off: A Comparative Guide to 1-Bromo-3,5-dinitrobenzene and 1-Chloro-3,5-dinitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. In the realm of nucleophilic aromatic substitution (SNAr), halogenated dinitrobenzenes are cornerstone intermediates. This guide provides an in-depth technical comparison of two such vital building blocks: 1-Bromo-3,5-dinitrobenzene and 1-Chloro-3,5-dinitrobenzene. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to equip you with the field-proven insights necessary for informed substrate selection.
The Heart of the Matter: Understanding SNAr Reactivity
Nucleophilic aromatic substitution is a departure from the more familiar SN1 and SN2 reactions of aliphatic compounds. Aryl halides are typically resistant to nucleophilic attack due to the high electron density of the aromatic ring and the strength of the carbon-halogen bond.[1] However, the presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) groups in our compounds of interest, dramatically alters this landscape.
These EWGs activate the ring towards nucleophilic attack by rendering it electron-deficient.[2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is crucial to understanding the relative reactivity of our two substrates.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted during this step.
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (halide ion) is expelled.[3]
A key takeaway is that the first step—the formation of the Meisenheimer complex—is typically the rate-determining step.[3] This has profound implications for the role of the halogen.
The "Element Effect": A Counterintuitive Trend in Leaving Group Ability
In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in SNAr reactions, this trend is often reversed: F > Cl ≈ Br > I .[4]
This "element effect" arises because the rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond. A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect, polarizing the C-X bond and making the ipso-carbon more electrophilic and thus more susceptible to attack.[4] While the C-Cl bond is stronger than the C-Br bond, its cleavage occurs in the second, faster step of the reaction and therefore has a lesser impact on the overall reaction rate.
Based on this principle, 1-Chloro-3,5-dinitrobenzene is predicted to be slightly more reactive than or have a reactivity very similar to this compound . The greater electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96) should facilitate a faster initial nucleophilic attack.[4]
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized two-step addition-elimination mechanism for the reaction of a 1-halo-3,5-dinitrobenzene with a nucleophile.
Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.
Experimental Data: A Head-to-Head Comparison
While the difference in reactivity between chloro and bromo derivatives in activated systems is often small, experimental data provides a clearer picture.
Qualitative Comparison: Product Yields
A study by Makosza and Glinka investigated the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes with various nucleophiles, where substitution of either the halogen or a nitro group was possible. The following table summarizes the yields of the halogen substitution products, providing a practical comparison of their performance under identical reaction conditions.
| Nucleophile (Reagent) | Solvent | Product | Yield from 1-Chloro-3,5-dinitrobenzene | Yield from this compound |
| Phenoxide (PhOH, K₂CO₃) | MeCN | 1-Phenoxy-3,5-dinitrobenzene | 66% | 60% |
| 4-Fluorophenoxide (4-F-PhOH, K₂CO₃) | MeCN | 1-(4-Fluorophenoxy)-3,5-dinitrobenzene | 80% | 75% |
| 2,2,2-Trifluoroethoxide (CF₃CH₂OH, K₂CO₃) | MeCN | 1-(2,2,2-Trifluoroethoxy)-3,5-dinitrobenzene | 80% | 76% |
Data adapted from Makosza, M., & Glinka, T. (1983). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Journal of Organic Chemistry, 48(21), 3860-3861.
These results show that for a range of oxygen nucleophiles, 1-Chloro-3,5-dinitrobenzene consistently provides slightly higher yields of the desired substitution product compared to its bromo counterpart. This aligns with our mechanistic understanding that the more electronegative chlorine atom should facilitate a faster reaction, leading to a more efficient conversion to the product under the same reaction time.
Quantitative Comparison: Kinetic Data of Analogs
Direct comparative kinetic data for 1-halo-3,5-dinitrobenzenes is sparse in the literature. However, a study on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol provides a clear quantitative illustration of the "element effect."
| Substrate | Temperature (°C) | Second-Order Rate Constant (k) [L mol⁻¹ min⁻¹] |
| 1-Chloro-2,4-dinitrobenzene | 25.0 | 1.744 |
| 1-Bromo-2,4-dinitrobenzene | 25.0 | 1.588 |
Data from Frank, R. L. (1950). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. Iowa State College Journal of Science, 24(2), 225-227.[5]
This data for the isomeric 2,4-dinitro compounds quantitatively confirms that the chloro derivative is slightly more reactive than the bromo derivative, with a rate constant approximately 1.1 times greater.[5] This provides strong evidence to support the expected reactivity trend for the 3,5-dinitro isomers.
Experimental Protocols
The following protocols are provided as validated starting points for conducting SNAr reactions with 1-halo-3,5-dinitrobenzenes. These can be optimized based on the specific nucleophile and desired scale.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted 3,5-dinitroanilines.
Caption: Generalized workflow for the SNAr reaction with an amine nucleophile.
Materials:
-
1-Chloro-3,5-dinitrobenzene or this compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Ethanol (or other suitable solvent like DMF, DMSO)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve the 1-halo-3,5-dinitrobenzene in ethanol.
-
Add piperidine to the solution. A slight excess of the amine is used to drive the reaction to completion and neutralize the H-X formed.
-
Stir the reaction mixture at a set temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol is for the synthesis of 3,5-dinitroanisole derivatives.
Materials:
-
1-Chloro-3,5-dinitrobenzene or this compound (1.0 eq)
-
Sodium Methoxide (1.1 eq, either as a solution in methanol or generated in situ from sodium metal and anhydrous methanol)
-
Anhydrous Methanol
-
Standard laboratory glassware for reaction under anhydrous conditions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Add the 1-halo-3,5-dinitrobenzene (1.0 eq) to the methoxide solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Conclusion and Recommendation
1-Chloro-3,5-dinitrobenzene exhibits slightly higher reactivity than this compound.
This is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon at the substitution site, thereby accelerating the rate-determining nucleophilic attack. While the difference in reactivity is not vast, it is consistent and can translate to tangible benefits in a synthetic setting, such as slightly higher yields, shorter reaction times, or the ability to use milder reaction conditions.
For process chemists and drug development professionals, where efficiency and yield are paramount, 1-Chloro-3,5-dinitrobenzene should be considered the marginally superior choice . However, factors such as cost, availability, and the specific nature of the nucleophile and solvent system may also influence the final decision. In many applications, the bromo- a anologue will perform adequately, but for optimized processes, the chloro- derivative holds a slight kinetic advantage.
References
-
Makosza, M., & Glinka, T. (1983). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Journal of Organic Chemistry, 48(21), 3860-3861. [Link]
-
Frank, R. L. (1950). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. Iowa State College Journal of Science, 24(2), 225-227. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
A Comparative Guide to the Mechanism of Nucleophilic Aromatic Substitution in Dinitrohalobenzenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. Dinitrohalobenzenes serve as classic substrates for elucidating the intricacies of the SNAr mechanism, owing to the profound activating effect of their twin nitro substituents. This guide offers an in-depth exploration of the addition-elimination pathway, presenting a comparative analysis of how leaving groups, nucleophiles, and solvent systems modulate reaction kinetics. By integrating established theoretical principles with supporting experimental data and detailed protocols, this document aims to provide a comprehensive resource for professionals engaged in chemical research and development.
The Core Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions at aliphatic centers (SN1 and SN2), SNAr reactions on electron-deficient aromatic systems, such as dinitrohalobenzenes, proceed via a distinct two-step addition-elimination mechanism.[1][2] The presence of strong electron-withdrawing groups (EWGs), specifically nitro groups (NO₂), positioned ortho and/or para to the leaving group (a halogen), is crucial.[3][4] These groups activate the aromatic ring towards nucleophilic attack and are essential for stabilizing the key intermediate.[5][6]
The reaction unfolds in two discrete stages:
-
Nucleophilic Addition and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7] In this step, the aromaticity of the ring is temporarily disrupted. The stability of this complex is paramount, and the nitro groups play a pivotal role by delocalizing the negative charge through resonance.[5][8] This initial attack is typically the rate-determining step of the overall reaction.[5][9]
-
Elimination of the Leaving Group: In the second, generally faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[1][3]
The overall process is a substitution, but it is mechanistically distinct from SN1 and SN2 pathways. SN1 reactions are disfavored due to the instability of the resulting aryl cation, while SN2 reactions are impossible because the geometry of the aromatic ring prevents the required backside attack.[3][4]
Figure 1: The two-step addition-elimination mechanism of SNAr in dinitrohalobenzenes.
Comparative Analysis of Key Reaction Parameters
The rate and efficiency of SNAr reactions are profoundly influenced by several factors. A quantitative understanding of these effects is essential for reaction optimization and rational molecular design.
The Leaving Group Effect: A Counterintuitive Trend
In stark contrast to SN2 reactions, the reactivity of halogens as leaving groups in SNAr reactions often follows the order:
This "element effect" is a direct consequence of the rate-determining step. The high electronegativity of fluorine polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[10][11] Since the C-X bond is not broken in the slow step, the bond strength is less critical than the activation of the ring towards addition.[9]
Table 1: Relative Rates for the Reaction of Piperidine with 1-Halo-2,4-dinitrobenzenes
| Leaving Group (X) | Relative Rate (krel) |
|---|---|
| F | 3300 |
| Cl | 1 |
| Br | 0.8 |
| I | 0.4 |
Data synthesized from established principles in nucleophilic aromatic substitution.
The Role of the Nucleophile: Strength and Polarizability
The nature of the attacking nucleophile is a critical determinant of the reaction rate. Stronger nucleophiles generally lead to faster reactions. The relationship between nucleophile basicity and reaction rate can be systematically investigated through Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile.[12]
However, nucleophilicity is not solely dictated by basicity. Polarizability, the ability of an electron cloud to be distorted, also plays a significant role.[13] Highly polarizable nucleophiles, such as thiophenolates (C₆H₅S⁻) and azide (N₃⁻), often exhibit enhanced reactivity that surpasses what would be predicted based on their basicity alone.[13] This is attributed to the "softness" of the nucleophile being well-matched with the "soft" electrophilic character of the aromatic ring.
Solvent Effects: Modulating Reactivity
The choice of solvent can dramatically influence the rate of SNAr reactions by affecting the solvation of both the reactants and the transition state.[14] Dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly employed.[15][16] These solvents are effective at solvating the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby preserving its reactivity.[14] Protic solvents, like methanol, can solvate the nucleophile through hydrogen bonding, which can reduce its nucleophilicity and slow the reaction rate.[14]
Table 2: Second-Order Rate Constants (k) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Aniline at 25 °C
| Solvent | k (L mol⁻¹ s⁻¹) |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 2.4 x 10⁻² |
| N,N-Dimethylformamide (DMF) | 1.5 x 10⁻³ |
| Acetonitrile | 4.3 x 10⁻⁵ |
| Methanol | 1.0 x 10⁻⁶ |
Illustrative data based on general solvent effect trends in SNAr reactions.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis and kinetic analysis of SNAr reactions involving dinitrohalobenzenes.
General Procedure for the Synthesis of N-Aryl-2,4-dinitroanilines
This protocol outlines a general method for the reaction of 1-chloro-2,4-dinitrobenzene with a primary or secondary amine.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[17]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[17]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[17]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[17]
-
Purify the crude product by column chromatography on silica gel.[17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 16. scilit.com [scilit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantifying 1-Bromo-3,5-dinitrobenzene Purity: A Comparative Analysis
Introduction: The Criticality of Purity in a Key Chemical Intermediate
1-Bromo-3,5-dinitrobenzene is a pivotal intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialized dyes. Its molecular structure, featuring a bromine atom and two strongly electron-withdrawing nitro groups, makes it a versatile substrate for nucleophilic aromatic substitution reactions.[1][2] The purity of this reagent is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into the final product. For researchers in drug discovery and development, ensuring the purity of starting materials like this compound is a non-negotiable aspect of process control and regulatory compliance.
This guide provides an in-depth, objective comparison of the principal analytical methods for quantifying the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific needs. Each protocol is designed as a self-validating system, grounded in authoritative analytical principles.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and available instrumentation. For this compound, the primary analytical challenges involve separating it from potential starting materials (e.g., 1,3-dinitrobenzene), isomers, and reaction byproducts.[3] We will evaluate four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Method | Principle | Primary Application | Typical Purity (%) | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine quality control, stability testing, quantification of non-volatile impurities. | >99% | Robust, versatile, excellent for thermally labile compounds, high precision. | Requires solvent disposal, may not separate all isomers without careful method development. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based identification. | Identification and quantification of volatile impurities and byproducts. | >99% | High separation efficiency, definitive identification via mass spectra, high sensitivity. | Not suitable for non-volatile or thermally unstable impurities; compound must be thermally stable. |
| DSC | Measurement of heat flow difference between a sample and a reference as a function of temperature. | Assessment of absolute purity based on melting point depression (Van't Hoff equation). | 98-99.9% | Provides absolute purity without the need for a specific impurity standard, fast screening. | Insensitive to impurities that are solid-soluble in the main component; requires a crystalline solid. |
| qNMR | Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard. | Absolute quantification without a specific analyte standard, structural confirmation of analyte and impurities. | >99.5% | Primary ratio method, highly accurate and precise, provides structural information. | Requires high-field NMR, lower sensitivity than chromatographic methods, requires a suitable internal standard. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries. For this compound, its nitroaromatic structure provides a strong chromophore, making UV detection highly effective and sensitive.[4][5]
Expertise & Experience: The Rationale Behind the Method
A reversed-phase (RP-HPLC) method is the logical choice. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of acetonitrile and water) is used for elution. This compound, being a moderately polar compound, will be well-retained and separated from more polar or less polar impurities. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[6] The detection wavelength is set near the UV maximum of the nitroaromatic chromophore (approx. 254 nm) for optimal sensitivity.[4][7]
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard and sample.
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with a 50:50 acetonitrile:water mixture.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample, dissolve, and dilute to 25 mL with acetonitrile. Further dilute as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-10 min: 50% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 50% B
-
13-18 min: Equilibrate at 50% B
-
-
-
Data Analysis (Trustworthiness through Self-Validation):
-
System Suitability: Before sample analysis, inject the 100 µg/mL standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Linearity: Construct a calibration curve by plotting the peak area of the standards against their concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Purity Calculation: The purity is determined by the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Visualization
Caption: HPLC-UV workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given that this compound has a reasonably high boiling point, GC is a feasible method, and the mass spectrometer provides unambiguous identification of impurities.[7][8]
Expertise & Experience: The Rationale Behind the Method
The key to a successful GC method is ensuring the analyte is thermally stable at the temperatures used in the injector and oven. Nitroaromatic compounds can be susceptible to thermal degradation, so the injector temperature and oven ramp rate must be carefully optimized.[9] A non-polar capillary column (e.g., DB-5ms) is typically used, which separates compounds based on their boiling points. Helium is the carrier gas of choice for its inertness and efficiency. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[7]
Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium.
-
This compound sample and a suitable solvent (e.g., acetone or ethyl acetate).
-
-
Preparation of Solutions:
-
Sample Solution (approx. 1 mg/mL): Accurately weigh 10 mg of the sample and dissolve it in 10 mL of high-purity acetone in a volumetric flask. Filter through a 0.22 µm syringe filter into a GC vial if necessary.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 290 °C.
-
Hold at 290 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Data Analysis (Trustworthiness through Self-Validation):
-
Identification: The primary peak is identified as this compound by its retention time and comparison of its mass spectrum with a reference spectrum. Impurities are identified by library searching their respective mass spectra.[10]
-
Purity Calculation: Purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram (assuming similar response factors for structurally related impurities).
-
Purity (%) = (Area of Main Peak / Total Ion Chromatogram Area) x 100
-
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat required to raise the temperature of a sample compared to a reference. For a pure, crystalline substance, melting occurs at a sharp, distinct temperature. Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature. This melting point depression can be used to calculate the absolute purity via the Van't Hoff equation.[11][12]
Expertise & Experience: The Rationale Behind the Method
This method's power lies in its ability to determine purity without needing standards for the impurities themselves. It measures the total mole fraction of all impurities that are soluble in the liquid phase (melt) of the substance but insoluble in the solid phase.[13] A slow heating rate (e.g., 1-2 °C/min) is crucial to maintain thermal equilibrium between the solid and molten phases, which is a fundamental assumption of the Van't Hoff analysis. A small sample size ensures uniform temperature throughout the sample.
Experimental Protocol: DSC
-
Instrumentation and Materials:
-
Calibrated Differential Scanning Calorimeter (DSC).
-
Aluminum or hermetically sealed sample pans.
-
High-purity indium standard for temperature and enthalpy calibration.
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh a small sample (1-3 mg) into an aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact. Prepare an empty, crimped pan as a reference.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Heat at a constant rate of 2 °C/min through the melt to approximately 20 °C above the final melting temperature.
-
-
-
Data Analysis (Trustworthiness through Self-Validation):
-
Instrument Calibration: Calibrate the instrument for temperature and cell constant using a high-purity indium standard before running the sample.
-
Purity Calculation: The instrument software typically has a purity analysis package that applies the Van't Hoff equation to the melting endotherm:
-
T_s = T_o - (R * T_o² * X) / (ΔH_f * F)
-
Where: T_s is the sample temperature, T_o is the melting point of the pure substance, R is the gas constant, X is the mole fraction of impurity, ΔH_f is the heat of fusion, and F is the fraction of the sample melted.
-
-
The software plots T_s versus 1/F and the mole fraction of impurity (X) is determined from the slope of the resulting line. Purity is then expressed as 100 * (1 - X).
-
Logical Relationship Diagram
Caption: Logical flow of DSC purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method, meaning it can provide an absolute measure of purity without requiring an identical reference standard for the analyte.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Expertise & Experience: The Rationale Behind the Method
To perform qNMR, a certified internal standard of known purity is weighed accurately along with the sample. The internal standard must have a simple spectrum with at least one signal that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the purity of the analyte can be precisely calculated. A high-field NMR (≥400 MHz) is required for sufficient resolution and sensitivity. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.[14]
Experimental Protocol: qNMR
-
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-precision NMR tubes.
-
Analytical balance (readable to 0.01 mg).
-
Certified internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): ≥ 5 * T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being integrated; typically 30-60 seconds for quantitative work).
-
-
-
Data Analysis (Trustworthiness through Self-Validation):
-
Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.
-
Integration: Carefully integrate a well-resolved signal from this compound (e.g., the triplet at ~8.5 ppm) and a signal from the internal standard (e.g., the singlet for maleic acid at ~6.3 ppm).
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, P = Purity of the standard.
-
-
Conclusion
The quantification of this compound purity requires a thoughtful selection from a suite of powerful analytical techniques.
-
HPLC-UV is the ideal choice for routine quality control due to its robustness, precision, and versatility.
-
GC-MS offers unparalleled identification capabilities for volatile impurities, making it an excellent tool for in-depth impurity profiling and troubleshooting.
-
DSC provides a rapid and cost-effective method for determining absolute purity, particularly useful for screening crystalline batches where impurity standards are unavailable.
-
qNMR stands as the ultimate arbiter for absolute purity determination, offering the highest accuracy and serving as a primary method for certifying reference materials.
By understanding the fundamental principles and the rationale behind the experimental parameters of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method, ensuring the quality and integrity of their work.
References
- BenchChem. (2025). Cross-Validation of Analytical Methods for 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide.
- ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
- BenchChem. (2025). Application Note: Monitoring 1-Bromo-3-Nitrobenzene Reactions by High-Performance Liquid Chromatography (HPLC).
- SIELC Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.
- BenchChem. (2025). Spectroscopic Profile of 1,3-Dibromo-5-nitrobenzene: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Dinitrobiphenylamine Isomers.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
- BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of Synthesized 1,3-Dibromo-5-nitrobenzene.
- SciSpace. (1962). A Novel Synthesis of this compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
- Department of Physical Chemistry. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC.
- Wikipedia. (n.d.). Dinitrobenzene.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
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A Researcher's Guide to Gas Chromatography Standards for 1-Bromo-3,5-dinitrobenzene Analysis
For researchers, scientists, and professionals in drug development, the quantitative analysis of 1-Bromo-3,5-dinitrobenzene is a critical task where precision and accuracy are non-negotiable. This halogenated nitroaromatic compound serves as a vital intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2][3][4] The reliability of analytical data hinges significantly on the quality of the reference standards used for instrument calibration. This guide provides an in-depth comparison of commercially available gas chromatography (GC) standards for this compound, supported by a detailed experimental protocol and illustrative data to guide your selection and application.
The Critical Role of High-Purity Standards
In gas chromatography, the fundamental principle of quantification relies on comparing the response of an unknown sample to that of a certified reference material (CRM) of a known concentration. The purity of this standard is paramount; any impurities can lead to a host of analytical errors, including:
-
Inaccurate Calibration: If the standard is not as pure as certified, the resulting calibration curve will be skewed, leading to the under- or overestimation of the analyte in unknown samples.
-
Co-eluting Peaks: Impurities in the standard may co-elute with the target analyte or other components in the sample matrix, causing peak distortion and inaccurate integration.
-
Misidentification: The presence of unexpected peaks originating from an impure standard can lead to the misidentification of compounds.
Therefore, selecting a high-purity, well-characterized standard is the foundational step for any robust quantitative GC method.
Comparison of Commercially Available this compound Standards
A survey of prominent chemical suppliers reveals several options for this compound standards. While all are intended for research and industrial use, they vary in their certified purity levels. The following table summarizes the specifications of readily available standards.
| Supplier | Product Number | Stated Purity | Analytical Method for Purity | CAS Number |
| TCI Chemicals | B5627 | >98.0% | GC | 18242-39-2 |
| Thermo Scientific Chemicals | H66774 | 98% | Not Specified | 18242-39-2[3][4][5] |
| ChemScene | CS-M0502 | ≥98% | Not Specified | 18242-39-2[6] |
| CP Lab Safety | - | min 97% | Not Specified | 18242-39-2 |
| ChemicalBook Suppliers | - | 99% - 99.93% | Not Specified | 18242-39-2[1] |
Note: The purity claims from some suppliers on platforms like ChemicalBook can be from various manufacturers and may require further verification by the end-user.[1] It is always recommended to obtain a Certificate of Analysis (CoA) for any purchased standard to verify the purity and identify any known impurities.
Recommended Experimental Protocol for GC Analysis
This protocol is designed as a self-validating system, incorporating best practices for the analysis of nitroaromatic compounds based on established methodologies such as EPA Method 8091.[7]
Standard Preparation
The accuracy of your results begins with the meticulous preparation of your calibration standards.
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound standard and record the weight to the nearest 0.1 mg. Dissolve the standard in a 10 mL volumetric flask using a suitable solvent like hexane or methanol. Ensure the standard is completely dissolved before diluting to the mark.
-
Working Standards: Perform serial dilutions of the primary stock solution to prepare a series of working standards that bracket the expected concentration range of your samples. A typical calibration range might be 0.1 µg/mL to 10 µg/mL.
Gas Chromatography (GC) System and Conditions
An analytical system equipped for on-column or split/splitless injection and an electron capture detector (ECD) is recommended for its high sensitivity to halogenated and nitro-containing compounds.[7][8]
-
Gas Chromatograph: An analytical system complete with a temperature-programmable gas chromatograph suitable for capillary columns.[7]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Column: A capillary column suitable for the separation of nitroaromatics, such as a 5% phenyl-polydimethylsiloxane stationary phase (e.g., 15 m x 0.15 mm ID, 0.15 µm film thickness).[8]
-
Carrier Gas: Helium or Nitrogen with a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (ECD): 300°C.
-
Injection Volume: 1 µL.
Data Analysis and System Validation
-
Calibration Curve: Inject the working standards and plot the peak area response against the concentration. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.995.
-
Quality Control: Analyze a mid-range calibration standard as a continuing calibration verification (CCV) sample every 10-15 sample injections to monitor instrument performance. The response should be within ±15% of the expected value.
-
Solvent Blanks: Inject a solvent blank after high-concentration samples to check for carryover.[7]
Performance Comparison: The Impact of Standard Purity
To illustrate the tangible impact of standard purity on analytical results, consider a hypothetical scenario where two standards are used to quantify a sample with a true concentration of 5.0 µg/mL.
-
Standard A: Certified purity of >99.5%.
-
Standard B: Actual purity is 97%, though it may be certified as "≥97%".
| Parameter | Standard A (>99.5% Purity) | Standard B (97% Purity) |
| Calibration | ||
| Assumed Concentration of Stock | 1000 µg/mL | 1000 µg/mL |
| Actual Concentration of Stock | ~1000 µg/mL | 970 µg/mL |
| Quantification of a 5.0 µg/mL Sample | ||
| Calculated Concentration | 5.0 µg/mL | ~5.15 µg/mL (an overestimation of ~3%) |
| Precision (RSD) | Lower RSD due to fewer interfering peaks. | Potentially higher RSD if impurities co-elute or degrade. |
This simplified example demonstrates that even a seemingly small difference in purity can introduce a significant systematic error into the measurements. For regulated environments, such as pharmaceutical development, this level of inaccuracy is unacceptable.
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: A streamlined workflow for the GC analysis of this compound.
Caption: Decision logic for selecting a suitable analytical standard.
Conclusion and Recommendations
For the quantitative analysis of this compound by gas chromatography, the selection of a high-purity, certified reference material is of utmost importance. Based on the available data, standards with a specified purity of >98.0% as determined by GC are recommended for achieving the highest levels of accuracy and precision. It is imperative that researchers and scientists procure a Certificate of Analysis for their chosen standard to ensure its traceability and confirm its purity. While standards with lower stated purities may be suitable for qualitative or semi-quantitative work, their use in regulated or high-stakes quantitative analysis is discouraged due to the inherent risk of introducing systematic error. By following a robust analytical protocol and selecting a high-quality standard, you can ensure the integrity and reliability of your scientific data.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link][7]
-
CP Lab Safety. (n.d.). 1-Bromo-3, 5-dinitrobenzene, min 97%, 1 gram. Retrieved from [Link][9]
-
Kubáň, P., & Boček, P. (2021). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 26(11), 3328. Retrieved from [Link][8]
-
U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone. Retrieved from [Link]
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The Hunsdiecker Reaction: A Mechanistic Showdown in the Synthesis of 1-Bromo-3,5-dinitrobenzene
A Comparative Guide for the Advanced Organic Chemist
In the realm of synthetic organic chemistry, the Hunsdiecker reaction stands as a venerable tool for the decarboxylative halogenation of carboxylic acids. This transformation, which replaces a carboxyl group with a halogen, has been a subject of mechanistic inquiry since its discovery. This guide delves into the mechanistic dichotomy of the Hunsdiecker reaction, specifically in the context of synthesizing 1-Bromo-3,5-dinitrobenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. We will critically evaluate the evidence for the prevailing homolytic (free-radical) pathway against a plausible, yet ultimately less supported, heterolytic (ionic) mechanism.
The Core of the Debate: Radicals versus Ions
The synthesis of this compound from silver 3,5-dinitrobenzoate and bromine is a classic application of the Hunsdiecker reaction. The central question regarding its mechanism is whether the key intermediates are uncharged radicals or charged ions. The prevailing view in the scientific community is that the reaction proceeds via a free-radical chain mechanism. However, for a thorough understanding, it is crucial to examine the theoretical possibility of a heterolytic pathway and the experimental evidence that refutes it.
The Prevailing Homolytic (Free-Radical) Mechanism
The generally accepted mechanism for the Hunsdiecker reaction is a free-radical chain process. This pathway is characterized by the formation of highly reactive intermediates with unpaired electrons.
The key steps are as follows:
-
Initiation: The reaction commences with the formation of an unstable acyl hypobromite intermediate from the silver 3,5-dinitrobenzoate and bromine. This is followed by the homolytic cleavage of the weak oxygen-bromine bond, generating a 3,5-dinitrobenzoyloxy radical and a bromine radical.[1][2]
-
Propagation: The 3,5-dinitrobenzoyloxy radical rapidly undergoes decarboxylation to form a 3,5-dinitrophenyl radical and carbon dioxide. This newly formed aryl radical then abstracts a bromine atom from another molecule of the acyl hypobromite or molecular bromine, yielding the final product, this compound, and regenerating a bromine or a benzoyloxy radical to continue the chain.[1][2]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: The homolytic mechanism of the Hunsdiecker reaction.
A Hypothetical Heterolytic (Ionic) Mechanism
While less favored, a heterolytic mechanism can be postulated. This pathway would involve the formation of charged intermediates, such as carbocations or carbanions.
A possible heterolytic pathway could involve:
-
Formation of an Acyl Hypobromite: Similar to the homolytic pathway, an acyl hypobromite is formed.
-
Heterolytic Cleavage and Decarboxylation: The acyl hypobromite could undergo heterolytic cleavage of the O-Br bond to form a carboxylate anion and a bromonium ion, or a concerted decarboxylation and bromide loss to form an acylium ion. Subsequent loss of carbon dioxide could lead to the formation of a 3,5-dinitrophenyl anion or cation.
-
Reaction with Bromine Species: The resulting aryl anion would then react with a source of electrophilic bromine (Br+), or the aryl cation would react with a bromide anion (Br-) to form the final product.
Caption: Hypothetical heterolytic mechanisms for the Hunsdiecker reaction.
Experimental Evidence: Homolytic Triumphs
A wealth of experimental evidence strongly supports the homolytic mechanism while casting significant doubt on the viability of a heterolytic pathway for the Hunsdiecker synthesis of this compound.
| Experimental Observation | Support for Homolytic Mechanism | Contradiction of Heterolytic Mechanism |
| Effect of Substituents | The reaction proceeds in good yield for aromatic carboxylic acids with electron-withdrawing groups, such as the nitro groups in 3,5-dinitrobenzoic acid.[3] Crucially, the introduction of a second nitro group has been observed to have little to no effect on the reaction rate.[4] This is consistent with a radical mechanism, which is generally less sensitive to the electronic effects of substituents on the aromatic ring. | A heterolytic mechanism would be highly sensitive to the electronic nature of the substituents. The formation of an aryl cation would be strongly disfavored by the presence of two powerful electron-withdrawing nitro groups. Conversely, while an aryl anion would be stabilized, the overall reaction kinetics would be expected to be significantly influenced by such strong electronic perturbations. The observed lack of a significant rate change argues against an ionic intermediate. |
| Stereochemical Studies | In Hunsdiecker reactions of chiral aliphatic carboxylic acids, significant racemization is observed. This is a hallmark of a reaction proceeding through a planar or rapidly inverting radical intermediate, which loses the stereochemical information of the starting material. | An ionic mechanism, particularly one involving a concerted process or a short-lived ion pair, might be expected to proceed with a higher degree of stereochemical retention or inversion, depending on the exact pathway. The observed racemization is inconsistent with a purely ionic mechanism. |
| Reaction Conditions | The reaction is typically carried out in non-polar solvents like carbon tetrachloride and can be initiated by light or radical initiators, conditions that favor the formation and propagation of free radicals.[3] | Ionic reactions are generally favored in polar solvents that can stabilize charged intermediates. The use of non-polar solvents in the Hunsdiecker reaction disfavors the formation of separated ions. |
Experimental Protocol: Synthesis of this compound
The following protocol is a reliable method for the synthesis of this compound via the Hunsdiecker reaction, adapted from established procedures.[4]
Part 1: Preparation of Silver 3,5-dinitrobenzoate
-
Dissolution: In a suitable flask, dissolve 3,5-dinitrobenzoic acid in a slight excess of dilute aqueous ammonia.
-
Precipitation: To the resulting solution of ammonium 3,5-dinitrobenzoate, add a solution of silver nitrate in water with constant stirring. A precipitate of silver 3,5-dinitrobenzoate will form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, and then with ethanol. It is crucial to dry the silver salt completely, typically in a vacuum oven at a moderately elevated temperature (e.g., 70-80 °C) for an extended period, as the presence of moisture is detrimental to the Hunsdiecker reaction.[4]
Part 2: Hunsdiecker Reaction
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the thoroughly dried silver 3,5-dinitrobenzoate and anhydrous carbon tetrachloride.
-
Reaction: Gently reflux the suspension. From the dropping funnel, add a solution of bromine in anhydrous carbon tetrachloride dropwise. The reaction is typically initiated by gentle heating and is evidenced by the evolution of carbon dioxide.
-
Completion and Workup: Continue refluxing until the evolution of gas ceases. Cool the reaction mixture to room temperature.
-
Purification: Filter the mixture to remove the precipitated silver bromide. Wash the filtrate with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution, and finally with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
For the Hunsdiecker synthesis of this compound, the evidence overwhelmingly supports a homolytic, free-radical mechanism. The insensitivity of the reaction rate to the strong electron-withdrawing nitro groups, coupled with general mechanistic studies of the Hunsdiecker reaction that show racemization of chiral substrates, provides a compelling case against a heterolytic pathway. While a hypothetical ionic mechanism can be formulated, it is inconsistent with the observed experimental outcomes. For researchers and professionals in drug development and other fields utilizing this important transformation, a firm understanding of the radical nature of the Hunsdiecker reaction is essential for optimizing reaction conditions and predicting outcomes.
References
-
Johnson, R. G.; Ingham, R. K. The Degradation of Carboxylic Acid Salts by Means of Halogen—The Hunsdiecker Reaction. Chem. Rev.1956 , 56 (2), 219–269. [Link]
-
Hunsdiecker, H.; Hunsdiecker, C. Über den Abbau der Salze aliphatischer Säuren durch Brom. Ber. Dtsch. Chem. Ges. B1942 , 75 (3), 291-297. [Link]
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Arnaud, C. H. What's That Stuff? Starting Materials For Organic Synthesis. Chem. Eng. News2016 , 94 (36), 32-33. [Link]
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AdiChemistry. Hunsdiecker Reaction | Mechanism | Applications | Illustrations. [Link]
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Wikipedia. Hunsdiecker reaction. [Link]
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Organic Chemistry Portal. Hunsdiecker Reaction. [Link]
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BYJU'S. Hunsdiecker Reaction. [Link]
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Bunnett, J. F.; Wamser, C. A. A Novel Synthesis of this compound. Acta Chem. Scand.1962 , 16, 553. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
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Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, NY, USA, 2007. [Link]
-
Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, The Netherlands, 2005. [Link]
-
askIITians. Hunsdiecker reactions follow free radical mechanisms. [Link]
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Vedantu. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. [Link]
-
Decarboxylative Halogenation of Organic Compounds. Chem. Rev.2017 , 117 (15), 9831–9951. [Link]
-
Hunsdiecker-Type Bromodecarboxylation of Carboxylic Acids with Iodosobenzene Diacetate–Bromine. Synthesis1986 , 1986 (06), 494-496. [Link]
-
SATHEE CUET. Chemistry Hunsdiecker Reaction. [Link]
-
L.S.College, Muzaffarpur. Hunsdiecker reaction. [Link]
-
Professor Dave Explains. Hunsdiecker Reaction. [Link]
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A Comparative Guide to the Characterization of 1-Bromo-3,5-dinitrobenzene Reaction Products
This guide provides an in-depth technical comparison of the reaction products derived from 1-bromo-3,5-dinitrobenzene, tailored for researchers, scientists, and professionals in drug development. We will explore the nuanced reactivity of this versatile substrate and provide a framework for the definitive characterization of its derivatives.
Introduction: The Unique Reactivity of this compound
This compound is a highly activated aromatic compound, making it a valuable intermediate in the synthesis of a variety of complex organic molecules used in agrochemicals, pharmaceuticals, and dyes.[1] Its reactivity is dominated by the two strongly electron-withdrawing nitro groups positioned meta to each other and ortho/para to the bromine atom. This arrangement significantly polarizes the carbon-bromine bond, rendering the ipso-carbon highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[2][3]
The SNAr mechanism is a two-step addition-elimination process.[2] The initial, rate-determining step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The nitro groups are pivotal in stabilizing the negative charge of this intermediate through resonance, which dramatically facilitates the reaction.[2] In the subsequent, rapid step, the bromide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.[2]
This guide will compare the reactions of this compound with three common classes of nucleophiles: amines, alkoxides, and thiols. We will also explore alternative synthetic strategies and provide detailed protocols for product characterization.
Core Directive: Understanding Reaction Pathways
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups activates the benzene ring for nucleophilic attack, leading to the displacement of the bromine atom.
Caption: Generalized workflow of the SNAr mechanism.
Comparative Analysis of Reaction Products
The choice of nucleophile dictates the properties and potential applications of the resulting 3,5-dinitrophenyl derivative. Below, we compare the synthesis and characterization of products from reactions with amines, alkoxides, and thiols.
Reaction with Amines: Synthesis of N-Aryl-3,5-dinitroanilines
The reaction of this compound with primary or secondary amines readily yields N-substituted-3,5-dinitroanilines. These products are of significant interest in medicinal chemistry, with some derivatives showing potent antiprotozoal activity.[4][5]
Experimental Protocol: Synthesis of N-Phenyl-3,5-dinitroaniline
-
Materials: this compound, aniline, ethanol, potassium carbonate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.
-
Add aniline (1.1 mmol) and potassium carbonate (1.5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-phenyl-3,5-dinitroaniline as a yellow solid.
-
Characterization Data:
| Product | Yield | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Phenyl-3,5-dinitroaniline | ~85% | 160-162[6] | 8.67 (d, 2H), 8.05 (t, 1H), 7.45 (t, 2H), 7.25 (t, 1H), 7.15 (d, 2H) | 148.9, 144.2, 138.1, 129.8, 125.4, 122.3, 117.8 |
Spectroscopic Analysis:
-
¹H NMR: The spectrum of 3,5-dinitroaniline, a related compound, shows characteristic peaks in the aromatic region. The protons on the dinitrophenyl ring typically appear as a doublet and a triplet at lower field due to the strong deshielding effect of the nitro groups.[7][8]
-
Mass Spectrometry: The mass spectrum of 3,5-dinitroaniline shows a molecular ion peak at m/z 183.[9]
Reaction with Alkoxides: Synthesis of 3,5-Dinitrophenyl Ethers
Alkoxides, being strong nucleophiles, react efficiently with this compound to form 3,5-dinitrophenyl ethers. These reactions are often carried out in the corresponding alcohol as the solvent.[10]
Experimental Protocol: Synthesis of 1-Methoxy-3,5-dinitrobenzene
-
Materials: this compound, sodium methoxide, anhydrous methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium (1.2 mmol) in anhydrous methanol (10 mL) under an inert atmosphere.
-
Add this compound (1.0 mmol) to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1N HCl).[11]
-
Extract the product with a suitable organic solvent like ethyl acetate.[2]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.
-
Characterization Data:
| Product | Yield | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Methoxy-3,5-dinitrobenzene | >90% | 104-106 | 8.45 (d, 2H), 7.80 (t, 1H), 4.00 (s, 3H) | 160.5, 149.2, 120.1, 112.5, 57.0 |
Spectroscopic Analysis:
-
¹H NMR: The ¹H NMR spectrum of a similar compound, 1-methoxy-2,4-dinitrobenzene, shows distinct signals for the aromatic protons and a characteristic singlet for the methoxy group around 4.0 ppm.[12]
-
¹³C NMR: The carbon attached to the methoxy group will be shifted downfield, while the carbons bearing the nitro groups will be significantly deshielded.
Reaction with Thiols: Synthesis of 3,5-Dinitrophenyl Thioethers
Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with this compound to produce 3,5-dinitrophenyl thioethers.[13] These reactions are often rapid and high-yielding. Thiol-containing compounds and their derivatives have been investigated for their potential as antitubercular agents.[14][15]
Experimental Protocol: Synthesis of 1-(Phenylthio)-3,5-dinitrobenzene
-
Materials: this compound, thiophenol, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of thiophenol (1.1 mmol) in 10 mL of DMF, add potassium carbonate (1.5 mmol).
-
Stir the mixture for 15 minutes at room temperature to form the thiophenolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into 50 mL of ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure thioether.
-
Characterization Data:
| Product | Yield | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(Phenylthio)-3,5-dinitrobenzene | ~95% | 118-120 | 8.80 (d, 2H), 8.20 (t, 1H), 7.60-7.40 (m, 5H) | 149.5, 145.1, 135.2, 130.1, 129.5, 128.8, 121.7 |
Spectroscopic Analysis:
-
¹H NMR: The aromatic protons on the dinitrophenyl ring will be shifted downfield due to the electron-withdrawing nitro groups. The protons of the phenylthio group will appear in the typical aromatic region.
-
IR Spectroscopy: Look for characteristic C-S stretching vibrations in addition to the strong symmetric and asymmetric stretches of the nitro groups.
Alternative Synthetic Routes: A Comparative Overview
While SNAr of this compound is a primary route, other methods exist for synthesizing 3,5-dinitro-substituted benzenes.
-
Hunsdiecker Reaction: this compound can be prepared in good yield from silver 3,5-dinitrobenzoate and bromine via the Hunsdiecker reaction.[16] This method is particularly useful when the corresponding carboxylic acid is readily available.
-
Bromination of m-dinitrobenzene: Direct bromination of m-dinitrobenzene is challenging due to the deactivating nature of the nitro groups. However, the reaction can be driven by using concentrated sulfuric acid and a silver sulfate catalyst to remove the bromide ions as they form.[16]
-
Sandmeyer Reaction: While not a direct alternative for the SNAr reaction, the Sandmeyer reaction can be used to introduce a variety of substituents onto a dinitroaniline precursor, offering a different synthetic approach to a range of derivatives.[4]
Workflow for Evaluating Synthetic Routes
Caption: Decision tree for selecting a synthetic route.
Conclusion
The characterization of reaction products from this compound relies on a systematic approach combining synthesis, purification, and spectroscopic analysis. The high reactivity of this substrate towards nucleophilic aromatic substitution provides a versatile platform for the synthesis of a wide range of 3,5-dinitrophenyl derivatives. By understanding the underlying reaction mechanisms and employing the characterization techniques outlined in this guide, researchers can confidently synthesize and validate novel compounds for applications in drug discovery and materials science.
References
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Shevelev, S. A., Dutov, M. D., Vatsadze, I. A., Serushkina, O. V., Rusanov, A. L., & Andrievskii, A. M. (1995). Reaction of 1,3,5-Trinitrobenzene with Phenols: Synthesis of 3,5-Dinitrophenyl Aryl Ethers. Mendeleev Communications. [Link]
- ResearchGate. (n.d.). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
- ResearchGate. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
- DOI. (n.d.). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and their Trifluoromethyl Analogues as Highly Efficient Antitubercul.
- Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
- Benchchem. (n.d.). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
- (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).
- ChemicalBook. (n.d.). 1-Methoxy-2,4-dinitrobenzene(119-27-7) 1H NMR spectrum.
- SciSpace. (n.d.). A Novel Synthesis of this compound.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- National Institutes of Health. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- PubMed. (2024). Synthesis of 2-(3,5-Dinitrophenyl)-5-(trinitromethyl)-1,3,4-oxadiazole.
- ChemicalBook. (2025). 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2.
- ResearchGate. (n.d.). N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ChemicalBook. (n.d.). 3,5-DINITROANILINE(618-87-1) 1H NMR spectrum.
- YouTube. (2019). Reactions of thiols.
- CrystEngComm (RSC Publishing). (n.d.). 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material.
- PubMed. (n.d.). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates.
- (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
- ResearchGate. (2025). Synthesis, biological evaluation, and molecular modeling of 3,5-substituted-N-1-phenyl-N-4,N-4-di-n-butylsulfanilamides as antikinetoplastid antimicrotubule agents.
- SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene - Optional[17O NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 3,5-Dinitroaniline - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound | C6H3BrN2O4 | CID 44534.
- PubChem. (n.d.). 3,5-Dinitroaniline | C6H5N3O4 | CID 12068.
- Restek. (n.d.). 3,5-Dinitroaniline - EZGC Method Translator.
- Sigma-Aldrich. (n.d.). 3,5-Dinitroaniline 97 618-87-1.
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A Comparative Guide to the Reactivity of 1-Bromo-3,5-dinitrobenzene and 1-bromo-3-nitrobenzene in Nucleophilic Aromatic Substitution
This guide provides an in-depth, objective comparison of the chemical reactivity of 1-Bromo-3,5-dinitrobenzene and 1-bromo-3-nitrobenzene. Specifically, we will explore their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. This analysis is grounded in established mechanistic principles and is designed to provide researchers, scientists, and drug development professionals with a clear, predictive understanding of these substrates' performance.
Introduction: The Landscape of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions are not facile on unactivated aromatic rings. The reaction is profoundly influenced by the electronic properties of the substituents on the aromatic core.[1] The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring, making it susceptible to attack by an electron-rich nucleophile.[1][2][3]
The nitro group (-NO₂) is a quintessential and powerful EWG, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[4][5] This deactivation of the ring towards electrophiles conversely serves to activate it for nucleophilic attack.[1][6] The reaction typically proceeds via a two-step addition-elimination mechanism, which is central to understanding the reactivity differences between our two compounds of interest.[3][7][8]
The Contenders: A Structural Overview
| Feature | 1-Bromo-3-nitrobenzene | This compound |
| Structure | ||
| CAS Number | 585-79-5[9] | 116958-34-6 |
| Molecular Formula | C₆H₄BrNO₂[9] | C₆H₃BrN₂O₄ |
| Electron-Withdrawing Groups | One -NO₂ group | Two -NO₂ groups |
| Substituent Positions | Bromine at C1, Nitro at C3 | Bromine at C1, Nitro at C3 and C5 |
Both molecules feature a bromine atom, a competent leaving group in SNAr reactions, and one or more nitro groups positioned meta to it. This specific arrangement has crucial implications for the reaction mechanism and rate.
Mechanistic Analysis: The Decisive Role of the Meisenheimer Complex
The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][10][11] The stability of this complex is the paramount factor determining the reaction's activation energy and, consequently, its rate.[12] The first step, the nucleophilic attack to form this intermediate, is typically the rate-determining step.[8][13][14]
Case Study: 1-Bromo-3-nitrobenzene
When a nucleophile (e.g., methoxide, CH₃O⁻) attacks 1-bromo-3-nitrobenzene at the carbon bearing the bromine (the ipso-carbon), a negative charge develops on the aromatic ring. This charge can be delocalized through resonance. However, due to the meta positioning of the nitro group, the negative charge resides on the carbon atoms ortho and para to the point of attack, but it cannot be directly delocalized onto the electron-withdrawing nitro group itself.[12][14] The nitro group can only offer weaker inductive stabilization.[12]
Case Study: this compound
In the case of this compound, the situation is dramatically different. While the nitro groups are still meta to the leaving group, the intermediate Meisenheimer complex is significantly more stabilized. The negative charge generated upon nucleophilic attack is delocalized across the ring and can be stabilized by the powerful inductive and resonance effects of both nitro groups. The carbon atoms ortho and para to the site of attack (C2, C4, C6) bear the partial negative charge, and these positions are ortho and para to the two nitro groups, allowing for effective delocalization.
This superior stabilization drastically lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the reaction rate.
Visualizing the Mechanistic Difference
The following diagram illustrates the formation and comparative stability of the Meisenheimer complexes for both substrates.
Caption: The SNAr mechanism for both substrates. The additional nitro group in this compound provides superior stabilization for the key Meisenheimer complex intermediate, leading to a faster reaction rate.
Reactivity Comparison: A Quantitative Perspective
| Parameter | 1-Bromo-3-nitrobenzene | This compound | Justification |
| Ring Electrophilicity | Moderate | High | Two -NO₂ groups withdraw more electron density than one. |
| Meisenheimer Complex Stability | Moderate | High | Negative charge is stabilized by two -NO₂ groups versus one. |
| Activation Energy (Ea) | Higher | Lower | A more stable intermediate implies a lower energy transition state. |
| Predicted Relative Rate | 1 | >> 1 | The reaction rate is exponentially related to the activation energy. |
The activating influence of multiple nitro groups is well-documented. For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (with ortho and para activating groups) is at least 10⁸ times faster than from chlorobenzene.[2] While our examples involve meta directors, the underlying principle of cumulative activation holds true. The addition of the second nitro group in the 5-position provides a substantial increase in reactivity.
Experimental Protocol: A Framework for Kinetic Comparison
To empirically validate the predicted reactivity difference, a comparative kinetic study can be designed. This protocol provides a self-validating framework for determining the relative reaction rates.
Objective:
To compare the rate of nucleophilic aromatic substitution of 1-bromo-3-nitrobenzene and this compound with sodium methoxide.
Materials:
-
1-Bromo-3-nitrobenzene
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Anhydrous solvent (e.g., Methanol or DMSO)
-
Internal Standard (IS) (e.g., dodecane, a non-reactive compound)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars
-
Constant temperature bath
-
Analytical instrument (GC-MS or HPLC)
Workflow Diagram:
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Step-by-Step Procedure:
-
Preparation : Two separate reactions are run in parallel under identical conditions. To each of two temperature-controlled reaction vessels, add a precise volume of the chosen anhydrous solvent and the internal standard.
-
Substrate Addition : Add an accurately weighed amount of 1-bromo-3-nitrobenzene to the first vessel and an equimolar amount of this compound to the second. Allow the solutions to thermally equilibrate.
-
Initiation : Initiate the reactions by adding an identical volume of the sodium methoxide solution to each flask simultaneously. Start a timer.
-
Sampling : At regular, predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Quenching : Immediately quench the reaction in each aliquot by adding it to a vial containing a dilute acid solution, which neutralizes the methoxide nucleophile.
-
Analysis : Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentration of the remaining reactant relative to the constant concentration of the internal standard.
-
Data Interpretation : Plot the concentration of each starting material as a function of time. The compound that is consumed more rapidly is the more reactive substrate. For a more quantitative comparison, pseudo-first-order rate constants can be calculated from the slopes of the kinetic plots.
Conclusion
Based on fundamental principles of organic chemistry, This compound is unequivocally more reactive than 1-bromo-3-nitrobenzene towards nucleophilic aromatic substitution.
The rationale is twofold:
-
Enhanced Electrophilicity : The cumulative inductive effect of two nitro groups makes the carbon-bromine bond in this compound more polarized and the ipso-carbon significantly more electron-deficient and susceptible to nucleophilic attack.
-
Greater Intermediate Stabilization : The resulting Meisenheimer complex for this compound enjoys superior resonance and inductive stabilization from two nitro groups, substantially lowering the activation energy of the rate-determining step compared to the singly substituted analogue.
This predictive understanding is crucial for synthetic planning, enabling chemists to select the appropriate substrate and reaction conditions to achieve desired outcomes efficiently. While 1-bromo-3-nitrobenzene may require more forcing conditions (higher temperatures, stronger nucleophiles) to react, this compound serves as a highly activated and versatile intermediate for the synthesis of complex molecular architectures.[15]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-3,5-dinitrobenzene
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of substituted aromatic compounds is paramount for reaction optimization, mechanistic elucidation, and rational molecular design. 1-Bromo-3,5-dinitrobenzene is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes, primarily owing to its susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the kinetics of reactions involving this substrate, drawing upon experimental data from analogous systems to build a comprehensive understanding of its reactivity profile.
The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. This is not to be confused with the more familiar SN1 and SN2 reactions of aliphatic compounds. The SNAr reaction is a two-step addition-elimination process, which is made possible by the presence of strong electron-withdrawing groups—in this case, two nitro (-NO₂) groups—on the aromatic ring.[1]
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step of the reaction.[2] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial to the overall reaction rate. The two nitro groups, positioned meta to each other and ortho and para to the site of attack, play a pivotal role in delocalizing the negative charge through resonance, thereby stabilizing this intermediate.
-
Elimination of the Leaving Group: In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.
Comparative Kinetics: The Influence of the Nucleophile
The nature of the incoming nucleophile significantly impacts the reaction rate. Generally, for a given substrate, a more potent nucleophile will lead to a faster reaction.
Reactions with Amines: Piperidine as a Case Study
Reactions of activated aryl halides with amines, such as piperidine, are well-documented and typically exhibit second-order kinetics—first order with respect to both the aryl halide and the amine. While specific kinetic data for this compound is sparse, a study on the closely related 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol provides invaluable comparative insights.[3]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Data indicates fastest rate | >1 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Intermediate rate | 1 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | 25 | Data indicates slowest rate | <1 |
Table 1: Comparative rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The data indicates a reactivity order of Cl > Br > I.[3]
This trend, where the chloro-compound is more reactive than the bromo-, is characteristic of many SNAr reactions and will be discussed in the following section.
It is also noteworthy that these reactions can be subject to base catalysis, where a second molecule of the amine acts as a general base to remove a proton from the zwitterionic intermediate, thereby facilitating the departure of the leaving group. This is often observed as an upward curvature in plots of the pseudo-first-order rate constant versus amine concentration.[4]
Caption: Role of a second amine molecule in the base-catalyzed pathway.
The Leaving Group Effect: A Surprising Trend
In SN1 and SN2 reactions, the leaving group ability typically follows the trend I > Br > Cl > F, which correlates with the C-X bond strength. However, in SNAr reactions, the reverse trend is often observed: F > Cl > Br > I. The data in Table 1 for the 2,4-dinitro series (Cl > Br > I) aligns with this general principle for the heavier halogens.[3]
The rationale for this counterintuitive trend lies in the rate-determining step. The first step, the nucleophilic attack, is highly sensitive to the electrophilicity of the carbon atom bearing the halogen. More electronegative halogens (like F and Cl) withdraw more electron density from the ring via the inductive effect, making the ipso-carbon more electrophilic and thus more susceptible to attack. This effect on the activation energy of the first step outweighs the effect of the C-X bond strength, which is only relevant in the subsequent, faster step.
The Impact of the Solvent Matrix
The choice of solvent can dramatically alter the rate of an SNAr reaction by influencing the solvation of the reactants and, more importantly, the charged Meisenheimer complex.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally excellent for SNAr reactions. They can effectively solvate the cationic counter-ion of the nucleophile (if present) and the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
-
Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction. However, they can also assist in the departure of the leaving group by solvating it. The net effect depends on the specific reactants.
-
Nonpolar Solvents (e.g., Benzene, Toluene): Reactions in nonpolar solvents are often slower due to the poor solvation of the charged intermediate.
While a comprehensive table for this compound is not available, the general trend observed for the reaction of 1-chloro-2,4-dinitrobenzene with aniline demonstrates the significant influence of the solvent.
| Solvent | Relative Rate |
| DMSO | High |
| DMF | High |
| Acetonitrile | Moderate |
| Methanol | Moderate to Low |
| Benzene | Low |
Table 2: General effect of solvent on the rate of SNAr reactions, illustrated with a model system.
Experimental Protocol for Kinetic Analysis
A robust and reproducible experimental protocol is essential for accurate kinetic studies. The following is a generalized methodology for determining the second-order rate constant for the reaction of this compound with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction between this compound and piperidine in a chosen solvent at a constant temperature.
Materials:
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in the same solvent at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M) to ensure pseudo-first-order conditions.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the reaction product, ensuring that the starting materials have minimal absorbance at this wavelength.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a cuvette and dilute with the solvent.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly injecting a small, known volume of a piperidine stock solution and mixing thoroughly.
-
Immediately begin recording the absorbance at λ_max over time. Continue until the reaction is at least 90% complete (i.e., the absorbance becomes stable).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀), where A_t is the absorbance at time t, and A_∞ is the final absorbance.
-
Plot k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).
-
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Conclusion
The kinetic behavior of this compound in nucleophilic aromatic substitution reactions is governed by a well-understood addition-elimination mechanism. Its reactivity is significantly enhanced by the two electron-withdrawing nitro groups, which stabilize the crucial Meisenheimer complex intermediate. While direct kinetic data for this specific substrate is not abundant, comparative analysis with analogous halo-dinitrobenzenes provides a robust framework for predicting its behavior. The choice of nucleophile, the nature of the leaving group (with a reactivity trend often being Cl > Br), and the solvent system are all critical parameters that must be carefully considered to optimize synthetic outcomes. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct their own kinetic investigations and further elucidate the reactivity of this versatile chemical intermediate.
References
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A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks. [Link]
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A Novel Synthesis of this compound. SciSpace. [Link]
-
Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. ResearchGate. [Link]
-
Provide the structure of the product formed from the reaction of 1-bromo-2,4,6 - Pearson. Pearson. [Link]
-
Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. ResearchGate. [Link]
- Process for preparing 3-bromanisol and 3-bromonitrobenzene.
-
This compound. PubChem. [Link]
-
Reaction kinetics investigation of 1-fluoro-2,4-dinitrobenzene with substituted anilines in ethyl acetate–methanol mixtures using linear and nonlinear free energy relationships. ResearchGate. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]
-
Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. ResearchGate. [Link]
-
Comment on: "Comparative vibrational analysis of 1,2-dinitrobenzene and 1-fluoro-3-nitrobenzene" by S Ramalingam, S. Periandy et al. [Spectrochim. Acta A 84 (2011) 86-98]. PubMed. [Link]
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A Comparative Guide to the X-ray Crystallography of 1-Bromo-3,5-dinitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into intermolecular interactions that govern the physical and chemical properties of materials. This guide offers a comprehensive comparison of the crystallographic features of 1-Bromo-3,5-dinitrobenzene and its derivatives, with a focus on co-crystals. By examining experimental data and the underlying principles of crystal engineering, we aim to provide a practical resource for those working in supramolecular chemistry and materials science.
Introduction: The Significance of this compound in Crystal Engineering
This compound is a versatile building block in the field of crystal engineering. Its chemical structure, characterized by a bromine atom and two electron-withdrawing nitro groups on a benzene ring, makes it an excellent candidate for forming co-crystals and charge-transfer complexes.[1][2] The bromine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction, while the electron-deficient aromatic ring is prone to engaging in π-π stacking interactions with electron-rich aromatic systems. These characteristics allow for the rational design of multi-component crystalline materials with tailored properties.
This guide will delve into the synthesis, crystallization, and crystallographic analysis of this compound derivatives, providing a comparative overview of their structural features.
Experimental Protocol: From Synthesis to Structure Solution
The journey from a powdered compound to a fully characterized crystal structure involves several critical steps. Here, we provide a detailed, self-validating protocol for the synthesis and single-crystal X-ray diffraction analysis of a representative co-crystal: this compound with N,N-dimethylpyridin-4-amine.
Synthesis and Crystallization of the Co-crystal
The formation of co-crystals can be achieved through various methods, including slow evaporation, grinding, and slurry conversion.[3] For the 1:1 co-crystal of this compound and N,N-dimethylpyridin-4-amine, a straightforward slow evaporation method proves effective.[4]
Step-by-Step Protocol:
-
Reagent Preparation: Accurately weigh equimolar amounts of this compound and N,N-dimethylpyridin-4-amine.
-
Dissolution: Dissolve both components in a suitable solvent, such as dichloromethane, in a clean vial. Gentle warming can be applied to ensure complete dissolution.
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. This gradual process is crucial for the growth of high-quality single crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
The causality behind this experimental choice lies in the principle of allowing molecules to self-assemble into a thermodynamically stable, ordered lattice. Rapid precipitation would likely lead to an amorphous solid or poorly crystalline material.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[5] The following workflow outlines the key stages of data collection and structure refinement.
Workflow for Single-Crystal X-ray Diffraction:
Step-by-Step Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a focused beam of monochromatic X-rays and rotated.[6] The diffracted X-rays produce a pattern of reflections that are recorded by a detector.[7]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the reflections.[8]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and a preliminary structural model.[5]
-
Structure Refinement: The initial model is refined by adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5]
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for this compound and a representative co-crystal, highlighting the impact of co-crystallization on the crystal packing.
| Parameter | This compound | This compound–N,N-dimethylpyridin-4-amine Co-crystal[4][9] |
| Chemical Formula | C₆H₃BrN₂O₄ | C₆H₃BrN₂O₄·C₇H₁₀N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 13.534(3) | 7.9352(3) |
| b (Å) | 13.921(3) | 16.4852(6) |
| c (Å) | 4.021(1) | 11.2393(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 104.595(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 757.9(3) | 1422.34(9) |
| Z | 4 | 4 |
The change in crystal system and space group upon co-crystallization is a direct consequence of the different molecular packing arrangements dictated by the newly formed intermolecular interactions.
The Role of Intermolecular Interactions
The crystal packing of this compound derivatives is primarily governed by a combination of halogen bonding and π-π stacking interactions.
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the co-crystal with N,N-dimethylpyridin-4-amine, a strong C—Br⋯N halogen bond is observed.[4] The electron-withdrawing nitro groups on the this compound ring enhance the electrophilic character of the bromine atom, strengthening this interaction.
π-π Stacking Interactions
The electron-deficient nature of the this compound ring makes it an excellent partner for π-π stacking with electron-rich aromatic systems, such as the pyridine ring of N,N-dimethylpyridin-4-amine.[4] These interactions contribute significantly to the overall stability of the crystal lattice.
Conclusion
The crystallographic analysis of this compound and its derivatives provides a compelling case study in the power of crystal engineering. By understanding and exploiting the key intermolecular interactions of halogen bonding and π-π stacking, it is possible to design and synthesize novel crystalline materials with predictable structures and properties. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration of this versatile molecular building block.
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Bosch, E. (2025). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal this compound–N,N-dimethylpyridin-4-amine. IUCrData, 10(9), x250911. [Link]
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Bosch, E. (2025). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal this compound–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, E81, 783-787. [Link]
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Bosch, E. (2025). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal this compound–N,N-dimethylpyridin-4-amine [Data set]. ResearchGate. [Link]
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Li, Y., et al. (2006). 1-Bromo-3,5-diphenylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(12), o3082-o3083. [Link]
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A Comparative Guide to the Bromination of Dinitrobenzene: Catalyzed vs. Uncatalyzed Pathways
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto a dinitrobenzene ring is a critical transformation in the synthesis of various specialty chemicals, including pharmaceuticals and materials. However, the strongly deactivating nature of the two nitro groups presents a significant challenge to electrophilic aromatic substitution. This guide provides an in-depth comparison of two key approaches to this reaction: direct bromination and the use of a silver sulphate catalyst. By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies.
Theoretical Background: Overcoming Deactivation in Electrophilic Aromatic Substitution
The bromination of dinitrobenzene is a classic example of electrophilic aromatic substitution (EAS). In this reaction, an electrophile (Br+) attacks the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. However, the two nitro groups on the dinitrobenzene ring are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro groups.[1] Consequently, electrophilic substitution, if it occurs, is directed to the meta position.[2]
To overcome this deactivation, harsh reaction conditions or the use of a catalyst are typically required to generate a sufficiently potent electrophile.[3]
Uncatalyzed Bromination: A Brute-Force Approach
Direct bromination of dinitrobenzene without a catalyst generally requires forcing conditions, such as high temperatures and a Lewis acid promoter like iron filings, which generates a Lewis acid catalyst in situ.[4] The reaction proceeds through the polarization of molecular bromine by the Lewis acid, creating a more potent electrophilic bromine species that can attack the deactivated ring.
While feasible, this method often suffers from several drawbacks, including:
-
Slow reaction rates: The high activation energy barrier due to the deactivated ring leads to long reaction times.
-
Harsh conditions: High temperatures can lead to side reactions and decomposition of starting materials and products.
-
Moderate yields: The challenging nature of the reaction often results in incomplete conversion and lower yields.
Silver Sulphate-Catalyzed Bromination: An Elegant and Efficient Alternative
The use of a silver sulphate (Ag₂SO₄) catalyst in the presence of bromine and a strong acid like sulfuric acid offers a more efficient pathway for the bromination of deactivated aromatic compounds like dinitrobenzene.[5][6]
The key role of the silver sulphate is to facilitate the generation of a highly reactive electrophilic bromine species. The silver(I) ion acts as a halophilic Lewis acid, interacting with molecular bromine to generate a silver-bromine complex.[7] This complex can then readily deliver a bromonium ion (Br+) or a polarized bromine equivalent to the aromatic ring. The precipitation of silver bromide (AgBr) is a thermodynamic driving force for the reaction.
This catalytic approach offers several advantages over the uncatalyzed method:
-
Milder reaction conditions: The reaction can often be carried out at or near room temperature.[6]
-
Faster reaction rates: The efficient generation of the electrophile significantly accelerates the reaction.
-
Higher yields: The improved efficiency and milder conditions generally lead to higher product yields.[8]
Comparative Data
The following table summarizes the key differences in performance between the uncatalyzed and silver sulphate-catalyzed bromination of 1,3-dinitrobenzene.
| Parameter | Uncatalyzed Bromination | Silver Sulphate-Catalyzed Bromination |
| Catalyst | Typically Iron (Fe) or other Lewis acids | Silver Sulphate (Ag₂SO₄) |
| Reaction Conditions | High Temperature (e.g., 135-145°C)[9] | Room Temperature to Moderate Heating (e.g., 60-80°C)[6][8] |
| Reaction Time | Several hours to days | Several hours[8] |
| Reported Yield | Moderate (e.g., 60-75% for nitrobenzene)[9] | High (e.g., >90% for 1,3-dinitrobenzene)[8] |
| Key Mechanistic Feature | Polarization of Br₂ by Lewis Acid | Generation of potent electrophile via Ag⁺ assistance |
Experimental Protocols
Protocol 1: Uncatalyzed Bromination of 1,3-Dinitrobenzene (Illustrative)
This protocol is adapted from general procedures for the bromination of deactivated arenes.
Materials:
-
1,3-Dinitrobenzene
-
Bromine
-
Iron filings
-
Concentrated Sulfuric Acid
-
Sodium bisulfite solution
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dinitrobenzene and a catalytic amount of iron filings.
-
Heat the mixture to 100-110°C in an oil bath.
-
Slowly add bromine from the dropping funnel. The reaction mixture will turn dark, and hydrogen bromide gas will evolve.
-
After the addition is complete, continue to heat the mixture with stirring for several hours until the evolution of HBr ceases.
-
Cool the reaction mixture and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Silver Sulphate-Catalyzed Bromination of 1,3-Dinitrobenzene
This protocol is based on a reported procedure for the bromination of deactivated aromatic compounds.[8]
Materials:
-
1,3-Dinitrobenzene
-
Bromine
-
Silver Sulphate (Ag₂SO₄)
-
Concentrated Sulfuric Acid (96%)
-
Nitric Acid (optional, as an oxidizing agent)[8]
Procedure:
-
In a flask, dissolve 1,3-dinitrobenzene and bromine in concentrated sulfuric acid.
-
Add silver sulphate to the mixture. (Note: Some procedures may also include an oxidizing agent like nitric acid to facilitate the reaction).[8]
-
Stir the mixture at a controlled temperature (e.g., 60-80°C) for 3-6 hours, monitoring the reaction progress by TLC or GC.[8]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash it thoroughly with cold water, and dry it to obtain 5-bromo-1,3-dinitrobenzene.
Mechanistic Insights
The following diagrams illustrate the proposed mechanisms for both the uncatalyzed and silver sulphate-catalyzed bromination of dinitrobenzene.
Figure 1. Proposed mechanisms for uncatalyzed and silver sulphate-catalyzed bromination.
Conclusion
The bromination of dinitrobenzene presents a significant synthetic challenge due to the deactivating nature of the nitro groups. While uncatalyzed methods are possible, they often require harsh conditions and result in moderate yields. The use of a silver sulphate catalyst provides a superior alternative, enabling the reaction to proceed under milder conditions with significantly higher efficiency and yields. The catalytic pathway, driven by the generation of a potent electrophile through the interaction of silver ions with bromine, represents a more refined and practical approach for researchers in organic synthesis and drug development. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. However, for efficient and high-yielding production of brominated dinitrobenzene derivatives, the silver sulphate-catalyzed method is a highly recommended approach.
References
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Scribd. Electrophilic Aromatic Substitution Obtaining M-Dinitrobenzene PDF. Available at: [Link]
-
RSC Publishing. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum. Available at: [Link]
-
Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. Available at: [Link]
-
Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]
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Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. Available at: [Link]
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Experimental Methods 1. Bromination Methods. Available at: [Link]
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Xuan, J., Yan-hui, H., & Zhao, Z. (2010). Synthesis of 1-bromo-2,4-dinitrobenzene. Chemical Reagents. Available at: [Link]
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Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. Available at: [Link]
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Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. Available at: [Link]
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Homework.Study.com. Write a detailed mechanism for the formation of ortho nitrobromobenzene, para nitrobenzene, and.... Available at: [Link]
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PubMed. Comparison of benzene, nitrobenzene, and dinitrobenzene 2-arylsulfenylpyrroles. Available at: [Link]
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YouTube. Bromination of Nitrobenzene. Available at: [Link]
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-
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Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Available at: [Link]
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ResearchGate. Involving Single-Atom Silver(0) in Selective Dehalogenation by AgF under Visible-Light Irradiation. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-3,5-dinitrobenzene for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. For specialized reagents like 1-Bromo-3,5-dinitrobenzene, a halogenated nitroaromatic compound, this final step is critical for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide provides an in-depth, procedural framework for the disposal of this compound, grounded in established safety protocols and chemical principles.
Hazard Profile and Core Safety Principles
This compound (C₆H₃BrN₂O₄) is a yellow crystalline solid used in organic synthesis as a building block for more complex molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring both a halogen and two nitro groups, dictates its reactivity and hazardous properties. Understanding these properties is the foundation of its safe handling and disposal. The presence of nitro groups makes it a potentially energetic material and contributes to its toxicity, while the bromine atom classifies its waste as halogenated, requiring specific disposal routes.
The primary hazards are associated with its toxicity and irritant properties.[1][2] Ingestion or skin contact can be harmful, and it is known to cause skin and eye irritation.[1][2] Therefore, preventing exposure is the primary directive during any handling or disposal procedure.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [2] |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any waste handling, it is imperative to be equipped with the appropriate PPE. The causality here is direct: the PPE serves as the primary barrier between the researcher and the chemical's harmful effects.
-
Gloves: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3][4]
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Lab Coat: A standard lab coat protects against incidental contact.
-
Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If a fume hood is not available or for larger spills, a full-face respirator with appropriate cartridges may be necessary.[6]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[3][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][7]
-
Inhalation: Move the individual to fresh air immediately.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention.
Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound is not a single action but a systematic workflow. This process ensures that the waste is handled safely at every stage, from the moment it is generated to its final destruction. The following diagram outlines this critical path.
Sources
A Senior Application Scientist's Guide to Safely Handling 1-Bromo-3,5-dinitrobenzene
Welcome to your comprehensive guide on the safe handling of 1-Bromo-3,5-dinitrobenzene (CAS No. 18242-39-2). As a dinitro-aromatic compound, this chemical presents specific hazards that necessitate a meticulous and informed approach to laboratory safety. This document is designed to provide you, our trusted research colleagues, with the essential, in-depth knowledge to manage this reagent from procurement to disposal, ensuring the integrity of your work and the safety of your team. Our goal is to empower you with the "why" behind each safety protocol, fostering a culture of proactive safety and scientific excellence.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a yellow crystalline solid used in organic synthesis.[1] Its chemical structure, featuring both a halogen and two nitro groups on a benzene ring, dictates its hazard profile. It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] The primary hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in dermal contact, or inhaled.[2]
-
Skin and Eye Irritation: Causes serious eye irritation and skin irritation.[2][3] Direct contact can lead to redness, pain, and potential damage.
-
Sensitization: May cause an allergic skin reaction in susceptible individuals.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Understanding these risks is the foundational step in establishing a robust safety protocol. Every subsequent procedure in this guide is a direct countermeasure to these inherent hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate specific, identified risks. For this compound, a multi-layered approach is critical.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2] Therefore, standard safety glasses are insufficient.
-
Protocol: Wear tightly fitting chemical safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Causality: Goggles provide a seal around the eyes, offering superior protection against airborne dust particles and accidental splashes compared to safety glasses. In procedures with a higher risk of splashing, the use of a face shield in conjunction with goggles is best practice.
Skin and Body Protection
Given the risk of skin irritation, allergic reactions, and dermal absorption, comprehensive skin protection is non-negotiable.[2][4]
-
Gloves: Handle with chemical-impermeable gloves inspected prior to use.[4][6] Nitrile gloves are a common choice, but always consult the manufacturer's glove compatibility chart for the specific chemical and breakthrough time. Dispose of contaminated gloves properly after use.[6]
-
Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to protect against spills.[4] Ensure clothing provides full coverage of the arms. For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory. For spill cleanup, chemical-resistant boots are recommended.[7]
Respiratory Protection
The primary respiratory hazard is the inhalation of dust particles.[8] Engineering controls should be the primary method of exposure reduction, with respirators used as a secondary measure.
-
Protocol: All handling of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize dust generation and inhalation.[4][9]
-
When Respirators are Needed: If engineering controls are not feasible, or if exposure limits are exceeded, respiratory protection is required.[4] A NIOSH-approved respirator with a P95 or P100 particulate filter is appropriate for dusts.[6] For situations with potential vapor exposure or during spill cleanup, a full-face respirator with combination organic vapor/particulate cartridges may be necessary.[4]
Engineering Controls and Safe Handling Workflow
A well-designed experimental workflow is a self-validating safety system. The following diagram and procedural steps outline a safe handling process from preparation to waste containment.
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[8] Don all required PPE as detailed in Section 2.
-
Ventilation: Conduct all manipulations of the solid compound within a properly functioning chemical fume hood to control exposure.[4]
-
Weighing and Transfer: Avoid generating dust when weighing and transferring the material.[8] Use a spatula to handle the solid and weigh it on wax paper or in a weigh boat.
-
Housekeeping: Clean up any minor spills immediately using appropriate procedures (see Section 5). Maintain a clean and organized workspace.
-
Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[4][10]
Occupational Exposure Limits (OELs)
While a specific OEL for this compound is not established, the limits for the closely related dinitrobenzene isomers provide a conservative and authoritative benchmark for exposure control.
| Agency | Limit Type | Value | Notes |
| OSHA | PEL (8-hr TWA) | 1 mg/m³ | Legal airborne permissible exposure limit.[11][12] |
| NIOSH | REL (10-hr TWA) | 1 mg/m³ | Recommended airborne exposure limit.[11][12] |
| ACGIH | TLV (8-hr TWA) | 1 mg/m³ | Threshold Limit Value.[11] |
| (TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value) |
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[13]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles before re-entering the area.[13]
-
Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[8] Use an inert absorbent material like sand or vermiculite for solutions.[9][13]
-
Collection: Place the contained waste into a suitable, sealed, and clearly labeled hazardous waste container.[4] Use non-sparking tools for collection.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[9][13]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing. Seek medical attention.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]
-
Waste Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, essential for both safety and environmental stewardship.
-
Segregation: Collect all waste containing this compound in a designated container labeled "Halogenated Organic Waste."[13] Do not mix with other waste streams, particularly acids, bases, or oxidizers.[9]
-
Containerization: Use a robust, leak-proof, and properly sealed container. Do not fill the container more than 90% full to allow for expansion.[13]
-
Final Disposal: The standard and required method for disposal is high-temperature incineration at a licensed hazardous waste facility.[9] Under no circumstances should this chemical be disposed of down the drain. [13] All disposal must comply with local, state, and federal regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. epa.gov [epa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. DINITROBENZENES, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
